molecular formula C17H22BrNO4 B588362 Fenoterol-d6 Hydrobromide CAS No. 1286129-04-1

Fenoterol-d6 Hydrobromide

Cat. No.: B588362
CAS No.: 1286129-04-1
M. Wt: 390.307
InChI Key: SGZRQMALQBXAIQ-JOJSIGTQSA-N
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Description

Fenoterol-d6 Hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C17H22BrNO4 and its molecular weight is 390.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-hydroxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]benzene-1,3-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4.BrH/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;/h2-5,7-9,11,17-22H,6,10H2,1H3;1H/i1D3,6D2,11D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZRQMALQBXAIQ-JOJSIGTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747782
Record name 5-(1-Hydroxy-2-{[1-(4-hydroxyphenyl)(~2~H_6_)propan-2-yl]amino}ethyl)benzene-1,3-diol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286129-04-1
Record name 5-(1-Hydroxy-2-{[1-(4-hydroxyphenyl)(~2~H_6_)propan-2-yl]amino}ethyl)benzene-1,3-diol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Fenoterol-d6 Hydrobromide: Properties, Pharmacology, and Analytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, pharmacological actions, and analytical applications of Fenoterol-d6 Hydrobromide. Designed for the scientific community, this document delves into the core characteristics of this isotopically labeled compound, offering insights into its utility in research and development.

Chemical and Physical Properties

This compound is the deuterated form of Fenoterol Hydrobromide, a well-established β2-adrenergic receptor agonist. The incorporation of six deuterium atoms into the molecule provides a stable isotopic label, making it an invaluable tool in various analytical methodologies, particularly in mass spectrometry-based quantification.

Core Chemical Identifiers
PropertyValueSource(s)
Chemical Name 5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-hydroxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]benzene-1,3-diol;hydrobromide[1][2]
CAS Number 1286129-04-1[1][2][3]
Molecular Formula C₁₇H₁₆D₆BrNO₄[3]
Molecular Weight 390.30 g/mol [2][3]
Structure
Physicochemical Characteristics

The physicochemical properties of this compound are crucial for its handling, formulation, and application in experimental settings.

PropertyValueSource(s)
Physical Form Off-white to light green solid[3]
Melting Point 220 - 235 °C (for non-deuterated form)[4]
Solubility Water: 25 mg/mL (ultrasonication may be required)DMSO: ≥ 100 mg/mLEthanol: Soluble[3][4][5][6]
pKa 8.5 (for non-deuterated form)

Note on Solubility: The solubility of Fenoterol Hydrobromide has been reported in various solvents. The deuterated form is expected to have very similar solubility characteristics. One study found the highest solubility of the non-deuterated form in dimethyl sulfoxide (DMSO) at 170.2 mg/ml[7].

Pharmacology and Mechanism of Action

The pharmacological activity of this compound is attributed to its non-deuterated counterpart, Fenoterol. The deuterium labeling does not significantly alter its biological activity but serves as a stable isotope tracer for analytical purposes.

Mechanism of Action

Fenoterol is a potent and selective agonist for β2-adrenergic receptors[3]. Its mechanism of action involves the following key steps:

  • Receptor Binding: Fenoterol binds to β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchioles in the lungs.

  • Signal Transduction: This binding activates the Gs alpha subunit of the receptor, leading to the activation of adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A Activation: The increased intracellular levels of cAMP activate Protein Kinase A (PKA).

  • Smooth Muscle Relaxation: PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium levels and the relaxation of bronchial smooth muscle.

  • Bronchodilation: The relaxation of the airway smooth muscle results in bronchodilation, making it easier to breathe.

Fenoterol_Mechanism_of_Action Fenoterol Fenoterol Beta2_Receptor β2-Adrenergic Receptor Fenoterol->Beta2_Receptor Binds to Gs_Protein Gs Protein Beta2_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to Bronchodilation Bronchodilation Smooth_Muscle_Relaxation->Bronchodilation

Figure 1: Signaling pathway of Fenoterol's mechanism of action.
Pharmacokinetics
  • Absorption: Fenoterol is readily absorbed after oral administration, but it undergoes extensive first-pass metabolism.

  • Metabolism: The primary routes of metabolism are sulfation and glucuronidation of the phenolic hydroxyl groups[8].

  • Excretion: Metabolites are primarily excreted in the urine.

The deuterium substitution in this compound is on the ethylamine side chain, which is not a primary site of metabolism. Therefore, its pharmacokinetic profile is expected to be very similar to that of the non-deuterated drug.

Synthesis of this compound

A general synthetic scheme for fenoterol analogues is available and could be adapted for the introduction of the deuterium label[10].

Analytical Applications

The primary application of this compound is as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS)[3]. The six deuterium atoms provide a distinct mass shift from the unlabeled analyte, allowing for accurate and precise quantification in complex biological matrices like plasma and urine.

Quantification of Fenoterol in Human Plasma using LC-MS/MS

The following is a representative protocol for the quantification of Fenoterol in human plasma using this compound as an internal standard, adapted from a published method[11][12].

4.1.1. Materials and Reagents

  • Fenoterol standard

  • This compound (Internal Standard)

  • Human plasma

  • Methanol (LC-MS grade)

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges

4.1.2. Sample Preparation

  • To 500 µL of human plasma, add 50 µL of the internal standard solution (this compound in methanol).

  • Add 500 µL of 0.1% formic acid in water and vortex for 30 seconds.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_final_steps Final Processing Plasma 500 µL Human Plasma IS Add 50 µL Fenoterol-d6 HBr (IS) Plasma->IS Acid Add 500 µL 0.1% Formic Acid IS->Acid Vortex1 Vortex Acid->Vortex1 Load Load Sample Vortex1->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash Wash Cartridge (5% Methanol) Load->Wash Elute Elute Analytes (Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Figure 2: Experimental workflow for sample preparation.

4.1.3. LC-MS/MS Conditions

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • Fenoterol: Precursor ion (Q1) m/z 304.2 → Product ion (Q3) m/z 135.1

    • Fenoterol-d6: Precursor ion (Q1) m/z 310.2 → Product ion (Q3) m/z 135.1

4.1.4. Data Analysis

The concentration of Fenoterol in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed with known concentrations of Fenoterol.

Stability and Storage

This compound should be stored in a well-closed container, protected from light. For long-term storage, it is recommended to keep the compound at -20°C. Solutions of the compound in organic solvents can be stored at -80°C for extended periods.

Conclusion

This compound is an essential tool for researchers and scientists in the fields of pharmacology, drug metabolism, and bioanalysis. Its well-defined chemical and physical properties, coupled with its utility as a stable isotope-labeled internal standard, enable accurate and reliable quantification of Fenoterol in various biological matrices. This guide provides a foundational understanding of this important compound, facilitating its effective application in scientific research.

References

  • ResearchGate. (n.d.). Solubility study of fenoterol in different solvents. [Link]

  • MP Biomedicals. (n.d.). Fenoterol hydrobromide. [Link]

  • Jatuporn, S., et al. (2012). Factors Affecting the Stability and Performance of Ipratropium Bromide; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers. AAPS PharmSciTech, 13(4), 1334–1342. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000076). [Link]

  • Abu-Qare, A. W., & Wainer, I. W. (2004). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of Fenoterol in Human Plasma and Urine Samples. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 813(1-2), 237–244. [Link]

  • Wainer, I. W., & Doyle, T. D. (2004). or (r,s)-fenoterol analogues and their use in treating congestive heart failure.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). [Link]

  • ResearchGate. (n.d.). Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0059911). [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000076). [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000134). [Link]

  • National Center for Biotechnology Information. (n.d.). Fenoterol Hydrobromide. PubChem. [Link]

  • ResearchGate. (n.d.). ¹H NMR (500 MHz, DMSO-d6, ppm) and ¹³C NMR (500 MHz, 5000 scans,.... [Link]

  • Wainer, I. W., et al. (2008). Quantitative determination of fenoterol and fenoterol derivatives in rat plasma using on-line immunoextraction and liquid chromatography/mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 861(1), 60–66. [Link]

  • Zhang, Y., et al. (2016). Efficient synthesis of D6 -clenproperol and D6 -cimaterol using deuterium isopropylamine as labelled precursor. Journal of labelled compounds & radiopharmaceuticals, 59(13), 552–556. [Link]

  • Supporting Materials. (n.d.). [Link]

  • ResearchGate. (n.d.). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of Fenoterol in Human Plasma and Urine Samples. [Link]

  • Thevis, M., et al. (2012). In vitro synthesis and characterisation of three fenoterol sulfoconjugates detected in fenoterol post-administration urine samples. Steroids, 77(11), 1151–1157. [Link]

  • Spectra Analysis. (n.d.). Infrared Spectra of Controlled Substances. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). [Link]

  • National Center for Biotechnology Information. (n.d.). Fenoterol. PubChem. [Link]

  • ResearchGate. (n.d.). Fenoterol Hydrobromide. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • ResearchGate. (n.d.). An Improved Liquid Chromatography-Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine. [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

  • Al-Majed, A. A., & Belal, F. (2003). Spectrophotometric determination of fenoterol hydrobromide in pure form and dosage forms. Il Farmaco, 58(10), 1033–1038. [Link]

Sources

A Comprehensive Technical Guide to the Structural Elucidation of Fenoterol-d6 Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Isotope-Labeled Standards

In modern pharmaceutical development and clinical mass spectrometry, stable isotope-labeled compounds are indispensable tools.[1][2] Fenoterol-d6 Hydrobromide, the deuterated analog of the β2-adrenergic agonist Fenoterol, serves as a critical internal standard for quantitative bioanalysis.[2] Its efficacy as an internal standard hinges on the foundational assumption that it is chemically and structurally identical to the parent drug, differing only in isotopic composition.[1] This chemical identity ensures it mimics the analyte's behavior during sample preparation, chromatography, and ionization, allowing for precise correction of analytical variability.

Therefore, the unambiguous confirmation of its molecular structure is not merely a procedural step but the very bedrock of its validity as a reference material.[3][4] This guide provides an in-depth, multi-technique framework for the complete structural elucidation and characterization of this compound, designed for researchers, analytical scientists, and quality control professionals. We will move beyond procedural descriptions to explore the causal logic behind the orthogonal analytical approach, demonstrating how a combination of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy provides a self-validating system for structural confirmation.[5][6]

Molecular Overview and Physicochemical Properties

This compound is the salt form of Fenoterol in which six hydrogen atoms on the isopropyl group have been replaced with deuterium.[7] This specific labeling site is chosen to minimize the "chromatographic isotope effect" while providing a significant mass shift for clear differentiation in mass spectrometry.[8]

PropertyDataSource(s)
IUPAC Name 5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-hydroxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]benzene-1,3-diol;hydrobromide[7]
Molecular Formula C₁₇H₁₆D₆BrNO₄[9]
Molecular Weight 390.3 g/mol [7]
Monoisotopic Mass 389.11088 Da[7]
CAS Number 1286129-04-1[2][7]
Appearance Beige to Light Brown Solid[9]
Primary Use Isotope-labeled internal standard for quantitative analysis.[1][2]

The Orthogonal Analytical Workflow: A Strategy for Unambiguous Confirmation

The workflow for this compound integrates three core techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight, isotopic enrichment, and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the precise location of deuterium labeling and confirm the overall covalent structure.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups and confirm the presence of the hydrobromide salt.

G cluster_0 Structure Elucidation Workflow Sample Fenoterol-d6 HBr Sample MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Data_MS Molecular Weight Isotopic Purity Fragmentation Pattern MS->Data_MS Data_NMR Deuterium Location Proton/Carbon Skeleton Structural Connectivity NMR->Data_NMR Data_FTIR Functional Groups Salt Form Confirmation FTIR->Data_FTIR Integration Integrated Data Analysis Data_MS->Integration Data_NMR->Integration Data_FTIR->Integration Confirmation Final Structure Confirmed Integration->Confirmation G cluster_0 Fenoterol-d6 Fragmentation Pathway (ESI+) Parent [M+H]⁺ m/z = 310.19 Frag1 Loss of deuterated sidechain m/z = 166.06 Parent->Frag1 C-N Cleavage Frag2 Benzylic cleavage m/z = 121.03 Parent->Frag2 Benzylic Cleavage Frag3 Deuterated sidechain fragment m/z = 145.16 Parent->Frag3 C-C Cleavage

Sources

Synthesis of Fenoterol-d6 Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Foreword

This guide provides a comprehensive, technically detailed methodology for the synthesis of Fenoterol-d6 Hydrobromide, an isotopically labeled internal standard crucial for quantitative bioanalytical studies. As a Senior Application Scientist, my objective is to present not just a protocol, but a strategic chemical narrative. This document explains the rationale behind the chosen synthetic route, the selection of reagents, and the necessary control points to ensure a successful outcome. The synthesis is designed for researchers and drug development professionals who require a high-purity, stable-labeled internal standard for applications such as liquid chromatography-mass spectrometry (LC-MS/MS) based pharmacokinetic and metabolic profiling.

Introduction: The Rationale for Isotopic Labeling

Fenoterol is a potent β2-adrenergic agonist used clinically as a bronchodilator for the treatment of asthma and other respiratory ailments. Accurate quantification of fenoterol and its metabolites in biological matrices (e.g., plasma, urine) is fundamental to understanding its pharmacokinetics and ensuring therapeutic efficacy and safety.

The 'gold standard' for such quantification is isotope dilution mass spectrometry, which requires a stable, isotopically labeled internal standard. The ideal standard must be chemically identical to the analyte but have a distinct, higher mass that is easily resolved by a mass spectrometer. Fenoterol-d6, incorporating six deuterium atoms, serves this purpose perfectly. The mass shift of +6 Da provides a clear analytical window, free from isotopic interference from the unlabeled analyte, while its identical physicochemical properties ensure it behaves identically during sample extraction, chromatography, and ionization, thus correcting for any analytical variability.

This guide outlines a robust synthetic strategy to produce this compound, focusing on a convergent synthesis that introduces the deuterium label in a stable position and with high isotopic enrichment.

Retrosynthetic Analysis and Strategy

The chosen synthetic strategy hinges on a convergent approach, building two key fragments separately before coupling them in a final, high-yielding step. The core disconnection strategy is a reductive amination, a reliable and widely used method for forming carbon-nitrogen bonds.

The target molecule, this compound (1), is disconnected at the secondary amine bond. This reveals two primary synthons: a protected amino alcohol derived from the resorcinol core (Fragment A) and a deuterated ketone that will form the side chain (Fragment B-d6) .

Diagram 1: Retrosynthetic Analysis of Fenoterol-d6

G M1 Fenoterol-d6 (1) R1 Reductive Amination M1->R1 M2 Fragment A: Protected Amino Alcohol (4) R1->M2 M3 Fragment B-d6: Deuterated Ketone (7) R1->M3

Caption: Retrosynthetic disconnection of Fenoterol-d6 via reductive amination.

This approach offers several advantages:

  • Efficiency: A convergent synthesis maximizes yield by building complex fragments in parallel.

  • Isotopic Control: The deuterium atoms are introduced into a stable, commercially available starting material, ensuring high isotopic purity and minimizing unwanted H/D exchange reactions during the synthesis.

  • Purity: Each fragment can be purified and fully characterized before the final coupling step, simplifying the purification of the final product.

The six deuterium atoms will be incorporated into the side chain via the use of deuterated acetone, specifically targeting the two methyl groups of what will become the N-alkyl substituent.

Synthesis of Key Intermediates

Synthesis of Fragment A: 2-Bromo-1-(3',5'-dibenzyloxyphenyl)ethanone (4)

The resorcinol-derived fragment is synthesized with its hydroxyl groups protected as benzyl ethers. This protection strategy is crucial because the free hydroxyl groups would interfere with the subsequent bromination and coupling reactions. Benzyl ethers are chosen for their stability under a range of reaction conditions and their clean removal via catalytic hydrogenation in the final step.

Diagram 2: Synthesis of Fragment A

G cluster_0 Fragment A Synthesis A 3,5-Dihydroxy- acetophenone (2) B 3,5-Dibenzyloxy- acetophenone (3) A->B BnBr, K2CO3 Acetone, reflux C 2-Bromo-1-(3',5'- dibenzyloxyphenyl)ethanone (4) B->C CuBr2, EtOAc CHCl3, reflux

Caption: Synthetic route to the key intermediate, Fragment A.

Experimental Protocol: Synthesis of 3,5-Dibenzyloxyacetophenone (3)

  • To a solution of 3,5-dihydroxyacetophenone (2) (1.0 eq) in acetone, add anhydrous potassium carbonate (3.0 eq).

  • Add benzyl bromide (2.5 eq) dropwise to the stirred suspension.

  • Heat the mixture to reflux and maintain for 16-24 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the crude solid from ethanol to yield compound (3) as a white crystalline solid.

Experimental Protocol: Synthesis of 2-Bromo-1-(3',5'-dibenzyloxyphenyl)ethanone (4)

  • To a solution of 3,5-dibenzyloxyacetophenone (3) (1.0 eq) in a 1:1 mixture of ethyl acetate and chloroform, add copper(II) bromide (2.2 eq).

  • Heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the black CuBr2 solid and the formation of white CuBr.

  • Continue refluxing for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Cool the mixture, filter to remove the copper salts, and wash the filter cake with ethyl acetate.

  • Wash the combined organic filtrate sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude α-bromo ketone (4), which is often used in the next step without further purification.

Synthesis of Fragment B-d6: 4-Hydroxyphenylacetone-d6 (7)

This intermediate provides the six deuterium atoms for the final molecule. The synthesis starts from 4-hydroxyphenylacetic acid and utilizes deuterated methylmagnesium iodide to construct the deuterated acetone moiety.

Diagram 3: Synthesis of Fragment B-d6

G cluster_1 Fragment B-d6 Synthesis D 4-Hydroxyphenyl- acetic acid (5) E N-methoxy-N-methyl- (4-hydroxyphenyl)acetamide (6) (Weinreb Amide) D->E 1. SOCl2 2. MeO(Me)NH·HCl, Pyridine F 4-Hydroxyphenyl- acetone-d6 (7) E->F CD3MgI, THF -78 °C to 0 °C

Caption: Synthetic route to the deuterated ketone, Fragment B-d6.

Experimental Protocol: Synthesis of Weinreb Amide (6)

  • Suspend 4-hydroxyphenylacetic acid (5) (1.0 eq) in thionyl chloride (2.0 eq) and add a catalytic amount of DMF.

  • Heat the mixture at 70 °C for 2 hours. Remove excess thionyl chloride under reduced pressure to yield the crude acid chloride.

  • Dissolve the acid chloride in dichloromethane (DCM) and cool to 0 °C.

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in DCM and add pyridine (2.5 eq).

  • Add the solution of the acid chloride dropwise to the N,O-dimethylhydroxylamine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with 1 M HCl and separate the layers. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to give the Weinreb amide (6), which can be purified by column chromatography.

Experimental Protocol: Synthesis of 4-Hydroxyphenylacetone-d6 (7)

  • Prepare deuterated methylmagnesium iodide by adding a solution of iodomethane-d3 (CD3I) in anhydrous THF to magnesium turnings under an inert atmosphere (N2 or Ar).

  • Dissolve the Weinreb amide (6) (1.0 eq) in anhydrous THF and cool the solution to -78 °C.

  • Add the freshly prepared CD3MgI solution (2.5 eq) dropwise to the amide solution.

  • After the addition is complete, allow the reaction to slowly warm to 0 °C and stir for 3 hours.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to afford 4-hydroxyphenylacetone-d6 (7).

Final Assembly and Salt Formation

The final steps involve the coupling of the two fragments via reductive amination, followed by the removal of the benzyl protecting groups and conversion to the hydrobromide salt.

Diagram 4: Final Assembly of this compound

G cluster_2 Final Assembly G Fragment A (4) + Fragment B-d6 (7) H Protected Fenoterol-d6 (8) G->H 1. Coupling 2. NaBH4 Reduction I Fenoterol-d6 Free Base (9) H->I H2, Pd/C Debenzylation J Fenoterol-d6 HBr (1) I->J HBr in AcOH

Caption: Final coupling, deprotection, and salt formation steps.

Experimental Protocol: Synthesis of Protected Fenoterol-d6 (8) and Deprotection (9)

  • Coupling and Reduction: A direct reductive amination is performed. Dissolve 4-hydroxyphenylacetone-d6 (7) (1.1 eq) and 2-amino-1-(3,5-dibenzyloxyphenyl)ethanol (prepared from intermediate 4 via standard methods like Gabriel synthesis or azide displacement followed by reduction) (1.0 eq) in methanol.

  • Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise to the solution at 0 °C.

  • Allow the reaction to stir at room temperature for 24 hours, maintaining the pH between 6 and 7 by adding acetic acid if necessary.

  • Remove the solvent in vacuo, and partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over Na2SO4, and concentrate. The resulting crude protected Fenoterol-d6 intermediate is then taken to the next step.

  • Debenzylation: Dissolve the crude intermediate in ethanol. Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% w/w).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously for 12-16 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate to yield the Fenoterol-d6 free base (9).

Experimental Protocol: Formation of this compound (1)

  • Dissolve the crude Fenoterol-d6 free base (9) in a minimal amount of isopropanol.

  • Add a solution of hydrobromic acid (48% in water or HBr in acetic acid, 1.05 eq) dropwise with stirring.

  • Stir the mixture for 1-2 hours at room temperature, during which time the hydrobromide salt should precipitate.

  • Collect the solid by vacuum filtration, wash with cold isopropanol and then diethyl ether.

  • Dry the product under vacuum to yield this compound (1) as a white or off-white solid.

Quantitative Data and Characterization

The success of the synthesis must be validated at each stage through rigorous characterization. The final product's identity, purity, and isotopic enrichment are confirmed by Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

CompoundFormulaMW ( g/mol )MW-d6 ( g/mol )Key Analytical Data
FenoterolC17H21NO4303.35-MS (ESI+): m/z 304.1 [M+H]+
Fenoterol-d6 C17H15D6NO4 -309.40 MS (ESI+): m/z 310.2 [M+H]+
4-hydroxyphenylacetoneC9H10O2150.17-1H NMR: δ ~2.1 (s, 3H), δ ~3.6 (s, 2H)
4-hydroxyphenylacetone-d6 C9H4D6O2 -156.21 1H NMR: δ ~3.6 (s, 2H). Absence of singlet at δ ~2.1.

Conclusion

This guide details a robust and logical synthetic route for this compound. By employing a convergent strategy centered around a reliable reductive amination, the synthesis allows for the controlled introduction of the deuterium label and facilitates purification. The use of standard protecting group strategies and well-established reactions ensures that this protocol is both reproducible and scalable. The final, high-purity labeled compound is an invaluable tool for researchers in drug metabolism and pharmacokinetics, enabling the precise quantification of fenoterol in complex biological systems.

References

  • Guo, B., et al. (2007). "Simultaneous determination of fenoterol and terbutaline in human plasma by high-performance liquid chromatography-tandem mass spectrometry for a pharmacokinetic study." Journal of Chromatography B, 850(1-2), 404-410. [Link]

  • King, L. C., & Ostrum, G. K. (1964). "Selective Bromination of Ketones with Copper(II) Bromide." The Journal of Organic Chemistry, 29(12), 3459-3461. [Link]

  • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, 59, 1. [Link]

An In-Depth Technical Guide to the Mechanism of Action of Fenoterol-d6 Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive examination of the molecular mechanism of action of Fenoterol-d6 Hydrobromide, a deuterated selective beta-2 adrenergic receptor (β2AR) agonist. Designed for researchers, scientists, and drug development professionals, this document delves into the precise signaling cascade initiated by Fenoterol-d6, from its interaction with the β2AR to the resulting physiological response of bronchodilation. We will explore the critical role of deuteration in modifying the compound's pharmacokinetic profile while preserving its core pharmacodynamic activity. Furthermore, this guide presents detailed, field-proven experimental protocols for characterizing the binding affinity and functional potency of β2AR agonists, underpinned by a rationale that emphasizes self-validating and reproducible methodologies.

Part 1: Introduction to this compound

Therapeutic Class and Chemical Identity

Fenoterol is a potent, short-acting beta-2 adrenergic agonist (SABA) used clinically for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its primary therapeutic effect is the rapid relief of bronchospasm by relaxing the smooth muscle of the airways.[4][5] this compound is a stable-isotope labeled version of Fenoterol, where six specific hydrogen atoms have been replaced with deuterium.[6][7] This modification is a strategic pharmaceutical approach to alter the drug's metabolic fate.

The Scientific Rationale for Deuteration

The substitution of hydrogen with its heavier, stable isotope deuterium is a key strategy in modern drug development to enhance a molecule's pharmacokinetic properties.[8] The carbon-deuterium (C-D) bond is significantly stronger (by 6-10 times) than the corresponding carbon-hydrogen (C-H) bond.[9] This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.

For Fenoterol-d6, this modification is intended to:

  • Decrease the rate of metabolism: Potentially leading to a longer half-life and sustained therapeutic effect.[9][10]

  • Alter metabolic pathways: Potentially reducing the formation of toxic or inactive metabolites.[9]

  • Improve the safety profile: By modifying its metabolic and pharmacokinetic characteristics.[8]

Crucially, deuteration does not alter the fundamental pharmacodynamic mechanism; Fenoterol-d6 interacts with its target receptor in the same manner as its non-deuterated counterpart.[6] The deuterated molecule serves as a valuable tool in pharmacokinetic studies and as a potential therapeutic agent with an optimized profile.[6]

Part 2: Molecular Mechanism of Action

Target Receptor: The Beta-2 Adrenergic Receptor (β2AR)

The primary molecular target for Fenoterol-d6 is the beta-2 adrenergic receptor (β2AR), a member of the G-protein coupled receptor (GPCR) superfamily.[11][12] These receptors are densely expressed on the surface of bronchial smooth muscle cells in the lungs.[5][13]

The Gs-cAMP Signaling Cascade

The bronchodilatory effect of Fenoterol-d6 is mediated through a well-defined intracellular signaling pathway, the canonical Gs-protein pathway.[14][15]

  • Agonist Binding: Fenoterol-d6 binds to the orthosteric site of the β2AR, acting as an agonist.[5]

  • Receptor Activation & G-Protein Coupling: This binding induces a conformational change in the receptor, which promotes its coupling to a heterotrimeric stimulatory G-protein (Gs).[14][15]

  • Adenylyl Cyclase Activation: Upon receptor coupling, the α-subunit of the Gs protein (Gαs) exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), dissociates from the βγ-subunits, and activates the membrane-bound enzyme, adenylyl cyclase.[1][12][14]

  • Second Messenger Production: Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to the second messenger, cyclic Adenosine Monophosphate (cAMP).[1][5][12][13][16]

  • Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP concentration leads to the activation of cAMP-dependent Protein Kinase A (PKA).[1][5][14]

  • Downstream Phosphorylation & Muscle Relaxation: PKA phosphorylates several intracellular target proteins. A key event in smooth muscle cells is the phosphorylation and subsequent inactivation of Myosin Light-Chain Kinase (MLCK).[1][16] This prevents the phosphorylation of myosin, which is essential for muscle contraction. The net effect is the relaxation of bronchial smooth muscle, leading to bronchodilation and improved airflow.[1][16]

Visualization of the β2AR Signaling Pathway

Gs_Pathway cluster_membrane Cell Membrane B2AR β2 Adrenergic Receptor (GPCR) Gs Gs Protein (Inactive) B2AR->Gs 2. Activates AC Adenylyl Cyclase (Inactive) Gs->AC 3. Gαs activates AC_active Adenylyl Cyclase (Active) AC->AC_active cAMP cAMP (Second Messenger) AC_active->cAMP 4. Catalyzes Fenoterol Fenoterol-d6 (Agonist) Fenoterol->B2AR 1. Binds ATP ATP ATP->AC_active PKA Protein Kinase A (PKA) cAMP->PKA 5. Activates MLCK Myosin Light-Chain Kinase (MLCK) PKA->MLCK 6. Phosphorylates & Inactivates MLCK_p Inactive p-MLCK MLCK->MLCK_p Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCK_p->Relaxation 7. Leads to

Canonical β2AR signaling cascade initiated by Fenoterol-d6.

Part 3: Experimental Elucidation of the Mechanism

To rigorously define the mechanism of action of a compound like Fenoterol-d6, a two-pronged experimental approach is essential. First, we must quantify its direct interaction with the β2AR target using a binding assay. Second, we must measure the functional consequence of this binding through a cell-based signaling assay. This dual validation provides a comprehensive pharmacological profile.

Receptor Binding Affinity Characterization

Objective: To determine the binding affinity (Ki) of Fenoterol-d6 for the human β2AR.

Methodology: Radioligand Competition Binding Assay. This assay is the gold standard for quantifying ligand-receptor interactions.[17][18] It measures the ability of an unlabeled compound (the "competitor," Fenoterol-d6) to displace a radiolabeled ligand with known affinity from the receptor.

  • Preparation of Reagents:

    • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human β2AR (e.g., HEK293 or CHO cells).

    • Radioligand: Use a high-affinity β2AR antagonist radioligand, such as [³H]-Dihydroalprenolol ([³H]-DHA).

    • Competitor: Prepare a serial dilution of this compound.

    • Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Assay Execution:

    • In a 96-well plate, combine the β2AR-expressing membranes, a fixed concentration of [³H]-DHA (typically at its Kd value), and varying concentrations of unlabeled Fenoterol-d6.

    • Include controls for total binding (no competitor) and non-specific binding (excess of a potent unlabeled antagonist, e.g., 10 µM propranolol).

    • Incubate the plate at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation:

    • Rapidly separate the receptor-bound radioligand from the unbound radioligand via vacuum filtration through a glass fiber filter mat. The membranes and bound ligand are trapped on the filter.

    • Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials with scintillation cocktail.

    • Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of Fenoterol-d6 to generate a competition curve.

    • Fit the data to a one-site sigmoidal dose-response model to determine the IC50 value (the concentration of Fenoterol-d6 that displaces 50% of the radioligand).

    • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CompoundIC50 (nM)Ki (nM)
Fenoterol (Reference)150126[19][20]
Fenoterol-d6Hypothetical: ~150Hypothetical: ~126
Propranolol (Control)1.51.2

Note: As deuteration does not affect the binding interaction, the Ki of Fenoterol-d6 is expected to be nearly identical to that of unlabeled Fenoterol.

Binding_Workflow A 1. Prepare Reagents (Membranes, Radioligand, Fenoterol-d6) B 2. Incubate to Equilibrium A->B C 3. Separate Bound/ Unbound via Filtration B->C D 4. Quantify Radioactivity (Scintillation Counting) C->D E 5. Analyze Data (IC50 → Ki) D->E

Workflow for a competitive radioligand binding assay.
Functional Potency and Efficacy Assessment

Objective: To quantify the ability of Fenoterol-d6 to stimulate the β2AR signaling pathway by measuring cAMP production.

Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay. This is a robust, high-throughput functional assay that measures the accumulation of intracellular cAMP.[21][22] It is a competitive immunoassay between native cAMP produced by the cells and a labeled cAMP analog for binding to a fluorescently-tagged anti-cAMP antibody.[22]

  • Cell Preparation:

    • Culture a suitable host cell line (e.g., HEK293) stably or transiently expressing the human β2AR.

    • Harvest and resuspend the cells in a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Cell Stimulation:

    • Dispense the cell suspension into a 384-well low-volume white plate.

    • Add varying concentrations of Fenoterol-d6 (or a reference agonist like isoproterenol) to the wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined stimulation period (e.g., 30 minutes).

  • Cell Lysis and Detection:

    • Add the HTRF detection reagents directly to the wells. This includes the cell lysis buffer, a cAMP analog labeled with a fluorescent acceptor (e.g., d2), and an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate).

    • Incubate the plate at room temperature for 60 minutes to allow the immunoassay to reach equilibrium.

  • Signal Reading:

    • Read the plate on an HTRF-compatible reader, which measures the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000. This ratio is inversely proportional to the amount of cAMP produced by the cells.

    • Plot the HTRF ratio against the log concentration of Fenoterol-d6.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum efficacy).

CompoundEC50 (nM)Emax (% of Isoproterenol)
Isoproterenol (Reference)10100%
Fenoterol25~100%
Fenoterol-d6Hypothetical: ~25Hypothetical: ~100%

Note: The functional potency (EC50) of Fenoterol-d6 is expected to be nearly identical to that of unlabeled Fenoterol.

cAMP_Workflow A 1. Plate β2AR- Expressing Cells B 2. Stimulate with Fenoterol-d6 A->B C 3. Lyse Cells & Add HTRF Reagents B->C D 4. Incubate & Read Plate C->D E 5. Analyze Data (Dose-Response → EC50) D->E

Workflow for a cell-based HTRF cAMP functional assay.

Part 4: Pharmacodynamic and Clinical Significance

From Molecular Action to Physiological Effect

The activation of the β2AR signaling cascade by Fenoterol-d6 directly translates into a clinically relevant physiological outcome. The relaxation of bronchial smooth muscle leads to bronchodilation, which widens the airways, reduces airflow resistance, and alleviates the symptoms of bronchospasm such as wheezing and shortness of breath.[5][23] As a SABA, the onset of this action is rapid, making it suitable for "rescue" medication during acute asthma attacks.[1][4]

Receptor Selectivity and Side Effect Profile

While Fenoterol is selective for the β2AR, this selectivity is not absolute.[1][24] At higher doses, it can stimulate beta-1 adrenergic receptors (β1AR), which are predominantly found in the heart.[1] Stimulation of β1AR can lead to undesirable cardiovascular side effects, including tachycardia (increased heart rate) and palpitations.[4][23] Another common side effect associated with β2-agonists is musculoskeletal tremor.[4][23] The therapeutic goal is to administer the lowest effective dose to maximize bronchial effects while minimizing systemic, off-target side effects. The deuteration of Fenoterol-d6, by potentially allowing for lower or less frequent dosing due to improved metabolic stability, could contribute to a more favorable side effect profile.[9]

Part 5: Conclusion

This compound exerts its therapeutic effect through a precise and well-characterized mechanism of action. As a selective β2-adrenergic receptor agonist, it activates the Gs-adenylyl cyclase-cAMP signaling pathway in bronchial smooth muscle cells, leading to muscle relaxation and potent bronchodilation. The strategic incorporation of deuterium is designed to optimize its pharmacokinetic properties without altering its fundamental interaction with the β2AR. The combination of radioligand binding assays to confirm target affinity and cell-based functional assays to measure downstream signaling provides a robust and comprehensive framework for characterizing the pharmacology of Fenoterol-d6 and other β2AR agonists in a research and drug development setting.

References

  • Patsnap Synapse. (2024, June 14). What is Fenoterol Hydrobromide used for? [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-xkq5QQiE18hrCLkksHkUIqygOlLuwVnB65R2IDvRCQdCUe1LB_eqZ6fCJB2QtwhsZdujFlSPUIvF7u2dzoAJTO0O6r-2XNmFdLMbI7MAs2lktE-R8TN8JE649AKzisgr-gK3ayp4fgCfmLF2bLOoqU5uI4EgBH6dw-CEx2T9mUDEenR19g==]
  • YouTube. (2025, January 21). Pharmacology of Fenoterol (Berotec) ; Mechanism of action, Pharmacokinetics, Uses, Effects. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENS6E22-4Ve27hfkxYqoivpHDhPpqxRmqAT5g3y7-dNq4gzXVMxmTWZ9nJ0J7fyRfvwn0fH1BopbnSoJL3euiI8ztdswM4qXxSaChN0yk6EsHeRbL_-JhC_Okm0gjUuq5qH1xa5S4=]
  • PubMed. (n.d.). Fenoterol: a beta2-adrenergic agonist for use in asthma. Pharmacology, pharmacokinetics, clinical efficacy and adverse effects. [URL: https://pubmed.ncbi.nlm.nih.gov/3548895/]
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Fenoterol Hydrobromide? [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTHtuxWMFvoUmFHWM8GnaiMSnJfcVh59a8V7exrJHdfHq0aqLQpcqzt14ZnhJR92M6NakjRHP2pgVSEdBg9OP43TJ5dydVYh7ccfRIKTR8s4A1_nOk57Opae7rII9z-4MfHC96ViRnjO6zYMB1NO6pHb9VZaV4mDeD62QWo4i27wT97nSL49aIByqZ8PY3]
  • Grokipedia. (n.d.). Fenoterol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvUiMcXelYA5fI7bPiiW6AT1R5optq0tYtfPr5Sm6QyDwlYhrEAvLCFt0l6VZKe9Bo-TwKAXbkc26FkV7_B0KrPCCkZ3Y4ximIQf168ppqh1Uj6BvXAYT1cKzF3ltVfgA=]
  • Karger Publishers. (n.d.). Pharmacokinetics and Pharmacodynamics of Beta 2-agonists (In the Light of Fenoterol). [URL: https://www.karger.com/Article/Abstract/178132]
  • medtigo. (n.d.). fenoterol | Uses, Interactions, Mechanism of Action. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH18mfAtQpPoYYHVLC7ssypgvYgZZTq-cRryHW2BzV4F2ttyEFkhiXpHAruGBHNRvYwGY5Ade55wUbcuWG5mFzEVqJfFgwZCyBEiyvvK1g1LHDZ_N88tJFNoNq9HVoz]
  • National Center for Biotechnology Information. (n.d.). Fenoterol. PubChem Compound Summary for CID 3343. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Fenoterol]
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [URL: https://www.multispaninc.com/gpcr-membrane-preparation-and-ligand-binding-assay-development/]
  • ClinPGx. (n.d.). Beta-agonist/Beta-blocker Pathway, Pharmacodynamics. [URL: https://www.pharmgkb.
  • Patsnap Synapse. (2024, June 21). What are β2-adrenergic receptor agonists and how do they work? [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh33Xyudcq9VeNQlAU_1DnEefAaUePiOLw50nY8KB_wxyWAiUXdkQBfHfqZ-iesyeUX0gtKLCd7ZinnDbeQAciwlki3WmfUy0ECMDrN54Sntckn6q-1Hh9SnWwVgcUhY4yaF_F6cCA-Ac5GRS_esiZfKnYgfMtoYlpkXHrh-YQxniM5HmXhQScGHewM1YdDX_MrY1hLzh8Xpxb793lfSU=]
  • MedchemExpress.com. (n.d.). This compound | Stable Isotope. [URL: https://www.medchemexpress.com/fenoterol-d6-hydrobromide.html]
  • Novus Therapeutics. (n.d.). Fenoterol Hydrobromide – Application in Therapy and Current Clinical Research. [URL: https://novus-therapeutics.com/fenoterol-hydrobromide/]
  • PubMed. (n.d.). Pharmacogenomics of beta2-agonist: Key Focus on Signaling Pathways. [URL: https://pubmed.ncbi.nlm.nih.gov/22004245/]
  • Santa Cruz Biotechnology. (n.d.). Fenoterol. [URL: https://www.scbt.com/p/fenoterol-hydrobromide-1944-12-3]
  • National Center for Biotechnology Information. (n.d.). Fenoterol Hydrobromide. PubChem Compound Summary for CID 5702161. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Fenoterol-Hydrobromide]
  • National Center for Biotechnology Information. (2017, September 11). Beta-2 Adrenergic Agonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [URL: https://www.ncbi.nlm.nih.gov/books/NBK548351/]
  • SpringerLink. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. [URL: https://link.springer.com/protocol/10.1007/978-1-0716-2309-1_1]
  • National Center for Biotechnology Information. (n.d.). β2-agonists. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2885149/]
  • HPRA. (n.d.). Irish Medicines Board. [URL: https://www.hpra.ie/img/uploaded/swedocuments/LicenseSPC_PA0711-042-001_22092020130543.pdf]
  • Wikipedia. (n.d.). Beta2-adrenergic agonist. [URL: https://en.wikipedia.org/wiki/Beta2-adrenergic_agonist]
  • SpringerLink. (n.d.). Fenoterol: a review of its pharmacological properties and therapeutic efficacy in asthma. [URL: https://link.springer.com/article/10.2165/00003495-197815010-00001]
  • Santa Cruz Biotechnology. (n.d.). Fenoterol hydrobromide.
  • National Center for Biotechnology Information. (n.d.). A system for screening agonists targeting β2-adrenoceptor from Chinese medicinal herbs. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3848312/]
  • CDN Isotopes. (n.d.). Safety Data Sheet - Fenoterol-d6 HBr. [URL: https://www.cdnisotopes.com/msds/D-7960.pdf]
  • Revvity. (n.d.). cAMP - Guide to optimizing antagonists of Gαs. [URL: https://www.revvity.com/fr/resources/technical-resources/guides/cAMP-Guide-to-optimizing-antagonists-of-G%CE%B1s]
  • Creative Proteomics. (n.d.). GPCR Binding Assay. [URL: https://www.creative-proteomics.com/services/gpcr-binding-assay.htm]
  • National Center for Biotechnology Information. (2025, November 7). Beta-2 Agonists. In StatPearls. [URL: https://www.ncbi.nlm.nih.gov/books/NBK542249/]
  • MedChemExpress. (2024, February 29). This compound-SDS. [URL: https://www.medchemexpress.
  • Revvity. (n.d.). cAMP - Guide to optimizing agonists of Gαs. [URL: https://www.revvity.com/fr/resources/technical-resources/guides/cAMP-Guide-to-optimizing-agonists-of-G%CE%B1s]
  • Labome. (n.d.). Receptor-Ligand Binding Assays. [URL: https://www.labome.com/method/Receptor-Ligand-Binding-Assays.html]
  • Creative Biogene. (n.d.). GPCR Screening & Profiling with Binding Assays. [URL: https://www.creative-biogene.com/services/gpcr-screening-profiling-with-binding-assays.html]
  • BPS Bioscience. (n.d.). Data Sheet. [URL: https://bpsbioscience.
  • PNAS. (2009, April 21). Structure-based discovery of β2-adrenergic receptor ligands. [URL: https://www.pnas.org/doi/10.1073/pnas.0812640106]
  • National Center for Biotechnology Information. (n.d.). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3771694/]
  • ACS Publications. (2013, September 3). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. [URL: https://pubs.acs.org/doi/10.1021/ml400149q]
  • bioRxiv. (2024, February 2). Beta2-Adrenergic Agonists in Treatment for Parkinsonism, with Implications for Neurodegenerative and Neoplastic Disorders. [URL: https://www.biorxiv.org/content/10.1101/2024.01.31.578207v1.full]
  • National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. [URL: https://www.ncbi.nlm.nih.gov/books/NBK133432/]
  • ResearchGate. (2025, August 9). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. [URL: https://www.researchgate.net/publication/382901192_Using_Deuterium_in_Drug_Discovery_Leaving_the_Label_in_the_Drug]
  • Nature. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. [URL: https://www.
  • National Center for Biotechnology Information. (2019, March 15). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [URL: https://www.ncbi.nlm.nih.gov/books/NBK133432/figure/camp.F6/]
  • ResearchGate. (n.d.). Deuterium Oxide and Deuteration Effects on Pharmacology. [URL: https://www.researchgate.

Sources

An In-Depth Technical Guide to Deuterium-Labeled Fenoterol Hydrobromide: Principles, Synthesis, and Pharmacokinetic Implications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Deuterium Labeling in a Classic Bronchodilator

Fenoterol hydrobromide is a potent and rapidly acting β2-adrenergic agonist, widely utilized in the management of asthma and chronic obstructive pulmonary disease (COPD)[1][2]. Its therapeutic effect is primarily mediated by the stimulation of β2-adrenergic receptors in the bronchial smooth muscle, leading to bronchodilation[3][4]. However, like many small molecule drugs, fenoterol is subject to extensive first-pass metabolism, primarily through sulfation and glucuronidation of its phenolic hydroxyl groups, which can limit its systemic bioavailability and duration of action[5][6].

This technical guide delves into the strategic application of deuterium labeling to fenoterol hydrobromide, a concept rooted in the principles of the kinetic isotope effect (KIE). By selectively replacing hydrogen atoms with their heavier, stable isotope, deuterium, at metabolically vulnerable positions, we can modulate the drug's pharmacokinetic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and consequently, enzymatic reactions that involve the cleavage of this bond can be significantly slowed[7][8]. This guide will provide a comprehensive overview of the synthesis, analytical characterization, and the anticipated pharmacokinetic advantages of deuterium-labeled fenoterol hydrobromide for researchers, scientists, and drug development professionals.

The Scientific Foundation: The Kinetic Isotope Effect in Fenoterol Metabolism

The metabolism of fenoterol is predominantly a phase II conjugation process, targeting the two phenolic hydroxyl groups on its resorcinol ring. The primary metabolic pathways are sulfation, catalyzed by sulfotransferase (SULT) enzymes, and glucuronidation, mediated by UDP-glucuronosyltransferase (UGT) enzymes[5][9]. Both of these enzymatic reactions involve the nucleophilic attack of the phenolic oxygen on the respective donor molecules (PAPS for sulfation and UDPGA for glucuronidation)[10][11].

While the C-H bonds on the aromatic ring are not directly cleaved during these conjugation reactions, a secondary kinetic isotope effect can be anticipated. The substitution of hydrogen with deuterium can influence the vibrational modes of the molecule, which can, in turn, affect the rate of enzymatic reactions. More significantly, deuterium substitution can shield the molecule from alternative, minor oxidative metabolic pathways that might involve C-H bond cleavage on the aromatic ring, a phenomenon known as "metabolic switching"[12]. By fortifying these positions with deuterium, the metabolic focus is directed more exclusively towards the conjugation pathways, and the overall rate of metabolism can be attenuated.

The anticipated outcome of deuterating the aromatic rings of fenoterol is a reduction in the rate of its metabolic clearance, leading to:

  • Increased plasma half-life (t½): A slower metabolic rate translates to a longer duration of the drug in the systemic circulation.

  • Enhanced bioavailability: Reduced first-pass metabolism can lead to a greater proportion of the administered dose reaching the systemic circulation.

  • Potentially reduced inter-individual variability: By minimizing the contribution of polymorphic oxidative enzymes, the pharmacokinetic profile may become more consistent across different patient populations.

Synthesis of Deuterium-Labeled Fenoterol Hydrobromide: A Detailed Protocol

The synthesis of deuterium-labeled fenoterol hydrobromide can be achieved through a multi-step process, beginning with the deuteration of a suitable phenolic precursor. The following protocol is a representative method based on established procedures for the deuteration of phenols and the synthesis of fenoterol analogs.

Experimental Protocol: Synthesis of d2-Fenoterol Hydrobromide

Step 1: Deuteration of 3,5-dihydroxyacetophenone

  • To a solution of 3,5-dihydroxyacetophenone (1.0 eq) in D₂O (10 mL/g), add a catalytic amount of a suitable acid catalyst, such as Amberlyst 15 resin[13].

  • Heat the mixture in a sealed vessel at 100-120 °C for 24-48 hours. The progress of the H-D exchange can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.

  • Upon completion, cool the reaction mixture, filter to remove the catalyst, and lyophilize to obtain 3,5-dihydroxyacetophenone-d2.

Step 2: Bromination of 3,5-dihydroxyacetophenone-d2

  • Dissolve the 3,5-dihydroxyacetophenone-d2 (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Add a solution of bromine (1.0 eq) in acetic acid dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice water and collect the precipitated product by filtration. Wash with cold water and dry to yield 2-bromo-1-(3,5-dihydroxyphenyl-d2)ethan-1-one.

Step 3: Condensation with N-benzyl-N-(1-(4-hydroxyphenyl)propan-2-yl)amine

  • To a solution of 2-bromo-1-(3,5-dihydroxyphenyl-d2)ethan-1-one (1.0 eq) in a polar aprotic solvent like DMF, add N-benzyl-N-(1-(4-hydroxyphenyl)propan-2-yl)amine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (1.2 eq).

  • Heat the mixture at 60-80 °C for 12-18 hours.

  • After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the protected d2-fenoterol intermediate.

Step 4: Deprotection and Salt Formation

  • Dissolve the protected d2-fenoterol intermediate in a suitable solvent like ethanol.

  • Add a palladium on carbon catalyst (10% w/w).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the debenzylation is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash with ethanol.

  • To the filtrate, add a solution of hydrobromic acid (1.0 eq) in ethanol.

  • Concentrate the solution under reduced pressure to induce crystallization. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield deuterium-labeled fenoterol hydrobromide (d2-Fenoterol HBr).

Synthesis_Workflow cluster_step1 Step 1: Deuteration cluster_step2 Step 2: Bromination cluster_step3 Step 3: Condensation cluster_step4 Step 4: Deprotection & Salt Formation A 3,5-dihydroxyacetophenone B 3,5-dihydroxyacetophenone-d2 A->B D₂O, Acid Catalyst C 2-bromo-1-(3,5-dihydroxyphenyl-d2)ethan-1-one B->C Br₂ D Protected d2-Fenoterol C->D Amine, Base E d2-Fenoterol D->E H₂, Pd/C F d2-Fenoterol HBr E->F HBr

Figure 1: Synthetic workflow for deuterium-labeled fenoterol hydrobromide.

Analytical Characterization: Confirming Deuterium Incorporation

The successful synthesis of deuterium-labeled fenoterol hydrobromide must be confirmed through rigorous analytical techniques. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.

Mass Spectrometry

Mass spectrometry provides a direct measure of the mass-to-charge ratio (m/z) of the molecule, allowing for the unambiguous confirmation of deuterium incorporation.

CompoundMolecular FormulaExact MassExpected m/z [M+H]⁺
FenoterolC₁₇H₂₁NO₄303.1471304.1544
d2-FenoterolC₁₇H₁₉D₂NO₄305.1596306.1669
Table 1: Comparison of theoretical exact masses and expected m/z values for fenoterol and d2-fenoterol.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can confirm the specific sites of deuteration.

  • ¹H NMR: In the ¹H NMR spectrum of d2-fenoterol, the signals corresponding to the aromatic protons on the resorcinol ring will be absent or significantly diminished, providing clear evidence of successful deuteration. The remaining proton signals of the molecule will be preserved.

  • ²H NMR: A ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions on the aromatic ring, confirming the presence and location of the deuterium atoms[14]. The chemical shifts in a ²H NMR spectrum are identical to those in a ¹H NMR spectrum[14].

  • ¹³C NMR: The ¹³C NMR spectrum will show the carbon signals of the aromatic ring coupled to deuterium, resulting in characteristic splitting patterns (e.g., a 1:1:1 triplet for a C-D bond).

NucleusFenoterol (Expected δ, ppm)d2-Fenoterol (Expected δ, ppm)
¹H (Aromatic-resorcinol)~6.2-6.5Absent
¹H (Aromatic-hydroxyphenyl)~6.8-7.2~6.8-7.2
²H (Aromatic-resorcinol)N/A~6.2-6.5
Table 2: Expected key NMR chemical shift differences between fenoterol and d2-fenoterol.

Pharmacokinetic and Metabolic Implications of Deuteration

The primary rationale for deuterating fenoterol is to attenuate its metabolism, thereby improving its pharmacokinetic profile. The major metabolic pathways, sulfation and glucuronidation, are catalyzed by SULT and UGT enzymes, respectively.

Kinetic Isotope Effect on Metabolism

While direct C-H bond cleavage is not the rate-limiting step in sulfation or glucuronidation, a secondary KIE can still influence the reaction rates. The strengthening of the C-D bond can alter the vibrational energy of the molecule, which may affect its interaction with the active site of the metabolizing enzymes. Furthermore, deuteration can prevent potential minor oxidative metabolic pathways that would involve C-H bond cleavage, a concept known as metabolic switching[12]. This would channel the metabolism more exclusively through the conjugation pathways, and if these pathways are slower, the overall metabolic rate will be reduced.

Metabolic_Pathway cluster_fenoterol Fenoterol / d2-Fenoterol Fen Fenoterol or d2-Fenoterol SULT SULT Enzymes Fen->SULT Sulfation UGT UGT Enzymes Fen->UGT Glucuronidation CYP450 CYP450 (minor) Fen->CYP450 Sulf Sulfate Conjugates SULT->Sulf Gluc Glucuronide Conjugates UGT->Gluc Oxid Oxidative Metabolites (minor) CYP450->Oxid

Figure 2: Metabolic pathways of fenoterol and the potential influence of deuteration.

Conclusion and Future Directions

The strategic deuteration of fenoterol hydrobromide presents a compelling opportunity to enhance the pharmacokinetic properties of this established bronchodilator. By leveraging the kinetic isotope effect to slow down metabolic clearance, deuterium-labeled fenoterol has the potential to offer a longer duration of action and improved bioavailability. This technical guide has outlined the scientific rationale, a detailed synthetic protocol, and the analytical methods required to develop and characterize this novel therapeutic agent. Further preclinical and clinical studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of deuterium-labeled fenoterol hydrobromide and to realize its potential in the management of respiratory diseases.

References

  • Bostick, J. W., & Lockwood, M. A. (2024). Beta2-Agonists. In StatPearls.
  • Cazzola, M., Page, C. P., Rogliani, P., & Matera, M. G. (2013). β2-agonist therapy in lung disease. American Journal of Respiratory and Critical Care Medicine, 187(7), 690-696.
  • Chapman, K. R., & Tashkin, D. P. (2014). Bronchodilators in Chronic Obstructive Pulmonary Disease: A New Dawn. American Journal of Respiratory and Critical Care Medicine, 189(11), 1307-1309.
  • Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595-3611.
  • Guillemette, C., Lévesque, E., & Harvey, M. (2014). UGT genomics. Drug Metabolism Reviews, 46(3), 324-343.
  • Hochhaus, G., Möllmann, H., & Barth, J. (1993).
  • Kopel, L., & Schelbert, H. R. (2000). Catalyzed Aromatic Deuteration of Phenols. Journal of Labelled Compounds and Radiopharmaceuticals, 43(1), 11-18.
  • Kotlyar, A., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Lee, K. M., et al. (2011). Qualitative and quantitative analysis of beta-2 agonists in urine samples by ultra high performance liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 1045-1051.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3343, Fenoterol. Retrieved from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5702161, Fenoterol hydrobromide. Retrieved from [Link].

  • Parkin, D. W. (2006). Kinetic isotope effects in the study of enzyme mechanisms. In Methods in Enzymology (Vol. 412, pp. 1-24). Academic Press.
  • Penner, M. H. (2012). The Kinetic Isotope Effect. In Enzyme Kinetics for Systems Biology (pp. 111-131). Humana Press.
  • Port, C. D., & Williams, F. M. (1989). The metabolism of fenoterol in man. British Journal of Clinical Pharmacology, 28(2), 145-151.
  • Scott, K. A., & Schramm, V. L. (2010). Secondary kinetic isotope effects. In Methods in Enzymology (Vol. 486, pp. 1-25). Academic Press.
  • Spiess, H. W. (1978). Rotation of molecules and nuclear spin relaxation. In NMR Basic Principles and Progress (pp. 55-214). Springer, Berlin, Heidelberg.
  • Thevis, M., & Schänzer, W. (2005). Mass spectrometry of beta-2 agonists. In Mass Spectrometry in Sports Drug Testing (pp. 147-172). John Wiley & Sons, Ltd.
  • Timmins, G. S. (2017). Deuterated drugs; updates and obviousness analysis.
  • Tomaszewski, J. E., Jerina, D. M., & Daly, J. W. (1975). Deuterium isotope effects during formation of phenols by hepatic monooxygenes.
  • Tuck, K. L., & Hayball, P. J. (2002). A simple procedure for the deuteriation of phenols. Tetrahedron Letters, 43(29), 5041-5043.
  • U.S. National Library of Medicine. Fenoterol. DrugBank. Retrieved from [Link].

  • Weinshilboum, R. M. (2006). Sulfotransferase pharmacogenomics. In Pharmacogenomics (pp. 147-164). Humana Press.
  • Zhou, J., & Miners, J. O. (2021). Enzyme Kinetics of Uridine Diphosphate Glucuronosyltransferases (UGTs). In Methods in Molecular Biology (Vol. 2305, pp. 225-241). Humana, New York, NY.

Sources

Part 1: Introduction to Fenoterol and the Imperative for Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Fenoterol-d6 Hydrobromide for Quantitative Bioanalysis

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. It emphasizes its critical role as an internal standard in quantitative bioanalysis, detailing the scientific rationale behind its use and providing validated methodologies for its application.

Fenoterol is a direct-acting sympathomimetic agent, functioning as a selective β2-adrenergic agonist.[1][2] Its primary therapeutic application is as a bronchodilator for managing reversible airway obstruction in conditions like asthma and chronic obstructive pulmonary disease (COPD).[3][4] To accurately determine the pharmacokinetic profile, assess bioavailability, or conduct bioequivalence studies of fenoterol, regulatory bodies require highly precise and accurate quantitative bioanalytical methods.

The "gold standard" for such assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of a stable isotope-labeled (SIL) internal standard (IS).[5] An ideal SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N). This near-identical physicochemical behavior ensures that the IS experiences the same effects as the analyte during sample preparation, chromatography, and ionization, thereby correcting for variability in extraction recovery and matrix effects.[6] this compound is the deuterated analogue of fenoterol, designed specifically for this purpose.

Part 2: Definitive Identification and Physicochemical Properties of this compound

Accurate identification of a reference standard is paramount for analytical integrity. While various identifiers exist, the Chemical Abstracts Service (CAS) number is a unique and definitive registry number for a specific chemical substance.

Confirmed CAS Number: 1286129-04-1

Multiple suppliers and chemical databases confirm that 1286129-04-1 is the correct CAS number for this compound.[2][7][8][9][10][11][12] An alternative CAS number, 161040-25-1, has been associated with a fenoterol impurity or degradation product and should not be used for the deuterated standard.[7][13]

The specific isotopic labeling is crucial. The IUPAC name, 5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-hydroxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]benzene-1,3-diol;hydrobromide, precisely describes the location of the six deuterium atoms on the carbon backbone adjacent to the 4-hydroxyphenyl ring.[12] This placement is critical for the stability of the label, as it is not on an exchangeable site (like an -OH or -NH group) and is distant from the primary sites of metabolism, preventing isotopic loss during biological processing.

Physicochemical Data Summary

PropertyValueSource(s)
Chemical Name 5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-hydroxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]benzene-1,3-diol;hydrobromide[12]
CAS Number 1286129-04-1[2][7][8][9][10][11][12]
Molecular Formula C₁₇H₁₅D₆NO₄ · HBr[7][8]
Molecular Weight 390.30 g/mol [7][12]
Unlabeled CAS 1944-12-3 (Fenoterol HBr)[7][8]
Storage 2-8 °C, in a well-closed container[9][14]

Part 3: Application in Quantitative Bioanalysis by LC-MS/MS

This compound serves as the ideal internal standard for the quantification of fenoterol in biological matrices such as plasma and urine. Its utility is rooted in the principle of isotope dilution mass spectrometry.

Principle of the Isotope Dilution Assay

A known, fixed amount of Fenoterol-d6 (the IS) is added to every unknown sample, calibrator, and quality control (QC) sample at the very beginning of the sample preparation process. The mass spectrometer is set to monitor a specific mass transition for the analyte (fenoterol) and a separate, distinct mass transition for the IS (Fenoterol-d6). Because the IS and analyte behave almost identically during extraction and analysis, the ratio of the analyte's peak area to the IS's peak area is directly proportional to the concentration of the analyte in the original sample. This ratio-based calculation remains accurate even if some sample is lost during preparation, as both compounds would be lost in equal proportion.

Mass Spectrometry Parameters and Fragmentation

For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used. This provides high selectivity and sensitivity.

  • Analyte (Fenoterol): The protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 304.1. Upon collision-induced dissociation (CID), it fragments to produce a characteristic product ion. A common and stable fragment corresponds to the cleavage of the C-C bond beta to the nitrogen, resulting in a fragment with m/z 135.1.[15]

  • Internal Standard (Fenoterol-d6): The protonated molecule [M+H]⁺ has an m/z of 310.1 (304.1 + 6 for the six deuterium atoms). Since the deuterium labels are not on the portion of the molecule that forms the 135.1 fragment, it is expected to produce the same product ion.

Proposed MRM Transitions:

  • Fenoterol: 304.1 → 135.1

  • Fenoterol-d6 (IS): 310.1 → 135.1

G cluster_fenoterol Fenoterol (Analyte) cluster_fenoterol_d6 Fenoterol-d6 (Internal Standard) parent_F [M+H]⁺ m/z 304.1 fragment_F Product Ion m/z 135.1 parent_F->fragment_F CID parent_IS [M+H]⁺ m/z 310.1 fragment_IS Product Ion m/z 135.1 parent_IS->fragment_IS CID

Caption: Proposed MRM fragmentation for Fenoterol and Fenoterol-d6.

Detailed Experimental Protocol: Quantification of Fenoterol in Human Plasma

This protocol is a synthesized methodology based on validated approaches described in the literature.[15][16] It is intended as a template and requires optimization and full validation in the end-user's laboratory according to regulatory guidelines.[17]

1. Preparation of Stock Solutions, Calibrators, and QCs

  • Stock Solutions: Prepare primary stock solutions of Fenoterol Hydrobromide and this compound in methanol at 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Fenoterol stock solution in 50:50 acetonitrile:water to create working standards for spiking calibrators and QCs. Prepare a separate working solution for the Fenoterol-d6 internal standard (e.g., 100 ng/mL).

  • Calibrators: Spike blank human plasma with the Fenoterol working standards to create a calibration curve with 7-8 non-zero concentrations covering the expected in-study range (e.g., 50 pg/mL to 2000 pg/mL).[1][18]

  • Quality Controls (QCs): Prepare QCs in blank human plasma at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Rationale: SPE is a robust technique for cleaning up complex biological samples, removing phospholipids and proteins that can interfere with LC-MS analysis.[19] A mixed-mode or polymeric reversed-phase sorbent is effective for extracting fenoterol.[15][16]

  • Procedure:

    • To 200 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the Fenoterol-d6 working IS solution. Vortex briefly.

    • Add 400 µL of 2% formic acid in water to precipitate proteins and acidify the sample. Vortex and centrifuge.

    • Condition an SPE cartridge (e.g., Bond Elut Plexa, 30 mg) with 1 mL of methanol, followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute the analyte and IS from the cartridge with 1 mL of methanol into a clean collection tube.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase. Vortex to dissolve and transfer to an autosampler vial for injection.

3. LC-MS/MS Instrument Conditions

  • LC System: A standard HPLC or UHPLC system.

  • Column: Atlantis HILIC Silica 3 µm, 50 x 2.1 mm, or equivalent.[16]

  • Mobile Phase: Acetonitrile : 20 mM Ammonium Acetate (pH 4.1) (85:15, v/v).[16]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer with a TurboIonspray source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor Fenoterol (304.1 → 135.1) and Fenoterol-d6 (310.1 → 135.1). Optimize collision energies and other source parameters for maximum signal intensity.

4. Data Analysis and Acceptance Criteria

  • Integrate the peak areas for both the analyte and the IS.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Generate a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibrators using a weighted (1/x² or 1/x) linear regression.

  • Determine the concentration of fenoterol in QCs and unknown samples by interpolating their Peak Area Ratios from the calibration curve.

  • The method is considered valid if the accuracy and precision of the back-calculated calibrators and QCs meet the criteria specified in the FDA or other relevant bioanalytical method validation guidelines.

Part 4: Visualizing the Bioanalytical Workflow

The entire process, from sample receipt to data reporting, can be visualized as a self-validating system where the internal standard ensures traceability and integrity throughout.

Sources

Introduction: The Role of Isotopic Labeling in Precision Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Fenoterol-d6 Hydrobromide for Advanced Analytical Applications

Fenoterol is a sympathomimetic agent that acts as a selective β2-adrenergic receptor agonist.[1][2] Its primary clinical application is as an effective bronchodilator for the management of bronchospasm associated with asthma and other obstructive airway diseases.[1][2] In the realm of drug development, clinical diagnostics, and forensic toxicology, the accurate quantification of fenoterol in complex biological matrices is paramount. This necessity drives the demand for highly reliable analytical methodologies, where the use of stable isotope-labeled internal standards is the gold standard.

This compound is the deuterated analogue of Fenoterol Hydrobromide, specifically designed for use as an internal standard in quantitative analyses.[1] The "d6" designation indicates that six specific hydrogen atoms in the fenoterol molecule have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[3] This isotopic substitution results in a compound that is chemically identical to the analyte of interest but has a distinct, higher molecular weight. This mass difference is the cornerstone of its utility, allowing it to be distinguished from the unlabeled (or "light") fenoterol by mass spectrometry (MS), while exhibiting nearly identical physicochemical behavior during sample preparation and chromatographic separation.[3][4]

This guide provides a comprehensive technical overview of this compound, focusing on its molecular characteristics, its critical role in enhancing analytical accuracy, and the rigorous methods required for its characterization and quality control.

Physicochemical Properties and the Impact of Deuteration

The introduction of six deuterium atoms imparts a predictable increase in the molecular weight of the parent molecule without significantly altering its chemical reactivity or chromatographic behavior. This subtle yet critical modification is what makes Fenoterol-d6 an ideal internal standard.

PropertyValueSource(s)
Chemical Name 5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-hydroxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]benzene-1,3-diol, hydrobromide[5]
Molecular Formula C₁₇H₁₅D₆NO₄·HBr[5][6]
Molecular Weight 390.30 g/mol [1][7][8]
CAS Number 1286129-04-1[1][5][6][7][8]
Appearance Beige to Light Brown Solid[8]
Unlabeled Molecular Wt. 384.3 g/mol [9][10][11]

Causality of Deuteration Effects: The substitution of protium (¹H) with deuterium (²H) introduces a mass increase of approximately 1.006 Da per deuterium atom. For Fenoterol-d6, this results in a mass shift of ~6 Da compared to the unlabeled compound. While this mass difference is easily resolved by modern mass spectrometers, other physicochemical effects are more subtle. Deuterated compounds are often slightly less polar than their non-deuterated counterparts.[12] This can occasionally lead to a slight shift in retention time, typically eluting slightly earlier in reversed-phase chromatography.[12] While usually negligible, this phenomenon must be considered during method development to ensure co-elution with the analyte, which is crucial for effective compensation of matrix effects.[12]

Core Application: The Stable Isotope-Labeled Internal Standard (SIL-IS) in Quantitative Mass Spectrometry

The primary application of this compound is as a Stable Isotope-Labeled Internal Standard (SIL-IS) for the accurate quantification of fenoterol in biological and environmental samples using Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]

The Principle of Isotope Dilution Mass Spectrometry: Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known quantity of an isotopically labeled standard to a sample before processing. The SIL-IS acts as a surrogate for the target analyte, experiencing the same losses during extraction, derivatization, and ionization.[3] Because the SIL-IS and the native analyte are nearly identical, they co-elute chromatographically and exhibit similar ionization efficiencies.[3] By measuring the ratio of the MS signal response of the native analyte to that of the SIL-IS, one can calculate the precise concentration of the analyte, effectively nullifying variations in sample recovery and instrument response.

Workflow for SIL-IS in LC-MS Analysis:

sil_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) spike Spike with known amount of Fenoterol-d6 HBr sample->spike extract Extraction (e.g., SPE, LLE) spike->extract lc LC Separation (Co-elution) extract->lc ms MS/MS Detection (MRM Mode) lc->ms ratio Measure Peak Area Ratio (Analyte / IS) ms->ratio quant Quantification via Calibration Curve ratio->quant characterization_workflow cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_chrom Chromatography start Fenoterol-d6 HBr (New Batch) ms_id Confirm Molecular Weight (Full Scan MS) start->ms_id nmr_pos Confirm Position of Labels (¹H NMR) start->nmr_pos hplc Determine Chemical Purity (HPLC-UV) start->hplc ms_purity Assess Isotopic Purity (% d6 enrichment) ms_id->ms_purity end Qualified for Use as Internal Standard ms_purity->end nmr_struct Verify Overall Structure nmr_pos->nmr_struct nmr_struct->end hplc->end

Sources

An In-depth Technical Guide to the Purity and Stability of Fenoterol-d6 Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fenoterol-d6 Hydrobromide, a deuterated isotopologue of the β2-adrenergic agonist Fenoterol, is a critical tool in pharmacokinetic research and serves as an indispensable internal standard for mass spectrometric bioanalysis. Its utility is directly contingent on its chemical and isotopic purity, as well as its stability under various storage and handling conditions. This guide provides a comprehensive technical framework for researchers, analytical scientists, and drug development professionals to assess and ensure the quality of this compound. We delve into the causality behind selecting specific analytical methodologies, detail robust protocols for purity and stability testing, and offer field-proven insights into impurity profiling and degradation pathway analysis. The protocols described herein are designed as self-validating systems, grounded in authoritative standards from international regulatory bodies.

Introduction: The Critical Role of Deuteration and Quality

Fenoterol is a potent bronchodilator used in the management of asthma and other respiratory diseases. The strategic replacement of six hydrogen atoms with deuterium (d6) yields this compound, a molecule with a slightly increased mass but nearly identical chemical properties to its non-deuterated counterpart. This subtle modification is profound in its application; the stronger carbon-deuterium (C-D) bond can alter metabolic pathways by slowing the rate of enzymatic cleavage, a phenomenon known as the kinetic isotope effect.[1] This makes deuterated compounds valuable for pharmacokinetic studies.[2][3] More commonly, its distinct mass signature makes Fenoterol-d6 an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) assays, allowing for precise quantification of Fenoterol in complex biological matrices.

The integrity of any research or clinical application hinges on the quality of this critical reagent. Impurities can interfere with analytical assays, leading to inaccurate quantification, while degradation can reduce the effective concentration of the standard, compromising the validity of the entire study. This guide, therefore, establishes the foundational analytical principles and practices required to qualify and maintain high-purity this compound.

Part 1: Purity Assessment and Impurity Profiling

The purity of this compound is a composite of its chemical purity, isotopic enrichment, and the absence of residual solvents or inorganic contaminants. A multi-faceted analytical approach is mandatory for a comprehensive assessment.

Core Analytical Technique: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the cornerstone for assessing the chemical purity of this compound. The method's efficacy is rooted in its ability to separate the active pharmaceutical ingredient (API) from its structurally similar impurities.

Causality of Method Selection:

  • Reversed-Phase Chromatography: Fenoterol is a moderately polar molecule containing both hydrophobic (aromatic rings) and hydrophilic (hydroxyl, amine) functional groups. A C18 (octadecylsilane) column provides a non-polar stationary phase that effectively retains Fenoterol via hydrophobic interactions, allowing for separation from more polar or less polar impurities using a polar mobile phase.

  • Mobile Phase Composition: A typical mobile phase consists of an aqueous buffer (e.g., potassium dihydrogen orthophosphate) and an organic modifier (e.g., acetonitrile or methanol).[4][5] The buffer's pH is critical; adjusting it to around 5.0 ensures that the secondary amine in Fenoterol is protonated, leading to consistent retention and sharp, symmetrical peak shapes.[4][5] The organic modifier is used to control the elution strength and optimize the separation.

  • UV Detection: Fenoterol possesses chromophores (the resorcinol and hydroxyphenyl rings) that absorb UV light, with a maximum absorbance typically around 276-280 nm.[4] This allows for sensitive and linear detection.

Table 1: Recommended HPLC-UV Purity Method Parameters

ParameterRecommended ConditionRationale
Column Reversed-phase C18, 150 x 4.6 mm, 5 µmIndustry standard for separation of moderately polar compounds.[4][5]
Mobile Phase Acetonitrile:Water (30:70, v/v) with 0.1% Triethylamine, pH adjusted to 5.0 with Formic AcidProvides optimal retention, peak shape, and resolution from impurities.[4]
Flow Rate 1.0 mL/minBalances analysis time with separation efficiency.[4][5]
Detection UV at 276 nmWavelength of maximum absorbance for Fenoterol, ensuring high sensitivity.[4]
Injection Volume 10 µLStandard volume for analytical HPLC.
Column Temp. 30°CEnsures reproducible retention times by controlling viscosity and mass transfer.
Impurity Profiling: Identification and Control

Impurities in this compound can originate from the synthesis process or from degradation. Their identification and control are paramount.

  • Synthesis-Related Impurities: These include starting materials, reagents, intermediates, and by-products. For deuterated compounds, this category critically includes under-deuterated species (d1-d5) and the non-deuterated (d0) Fenoterol. LC-MS/MS is the definitive technique for identifying and quantifying these isotopic variants.

  • Degradation Products: These arise from the chemical decomposition of the drug substance. A known degradation product is Fenoterol Degradation Impurity A, which can form under various stress conditions.[6][7][][9]

  • Pharmacopoeial Standards: The European Pharmacopoeia (Ph. Eur.) monograph for Fenoterol Hydrobromide provides a reference for potential impurities.[10][11][12][13] Although the monograph is for the non-deuterated form, the impurity profile is highly relevant. For instance, Ph. Eur. batch 2 of the Fenoterol Hydrobromide CRS is known to contain 1.3% of impurity A.[14]

Experimental Protocol: Impurity Identification via LC-MS/MS

  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in the HPLC mobile phase.

  • Chromatography: Use the HPLC conditions outlined in Table 1.

  • Mass Spectrometry: Interface the HPLC with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization: Utilize electrospray ionization (ESI) in positive mode, as the amine group is readily protonated.

  • Data Acquisition: Acquire full scan MS data to detect all ions and MS/MS (fragmentation) data on the primary peaks to aid in structural elucidation.

  • Analysis:

    • Confirm the mass of the main peak corresponding to protonated Fenoterol-d6 ([M+H]+).

    • Search for masses corresponding to potential impurities, including d0-d5 variants and known degradation products.

    • Analyze fragmentation patterns to confirm impurity structures.

Part 2: Stability Assessment

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[15][16][17] The core of this assessment is a validated stability-indicating analytical method (SIAM).

The Stability-Indicating Method (SIAM)

A SIAM is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance over time. The HPLC method described in Part 1 must be validated to prove it is stability-indicating. This is achieved through forced degradation studies.[18]

Forced Degradation (Stress Testing): The objective of stress testing is to intentionally degrade the sample to demonstrate that the analytical method can effectively separate the intact drug from its degradation products, thus proving specificity.[19]

dot

Caption: Workflow for Forced Degradation Studies.

Experimental Protocol: Forced Degradation Study

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 80°C dry heat for 48 hours.

  • Photostability: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[20]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method with a photodiode array (DAD) detector.

  • Validation Criteria: The method is considered stability-indicating if:

    • Resolution between the Fenoterol-d6 peak and the closest eluting degradant peak is greater than 1.5.

    • Peak purity analysis (using DAD) confirms the main peak is spectrally pure in all stressed samples.

    • Mass balance is achieved (sum of the assay of Fenoterol-d6 and the area of all degradation products is close to 100% of the initial concentration).

Long-Term Stability Studies

Long-term stability studies are performed under recommended storage conditions to establish a re-test period or shelf life for the material.[15][21]

Table 2: ICH Recommended Long-Term Stability Conditions

StudyStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months

RH = Relative Humidity. Data from accelerated studies can be used to predict the long-term stability profile.

Protocol for Long-Term Stability Study

  • Batch Selection: Place at least three primary batches of this compound into the stability program.[17][21]

  • Packaging: Store the material in a container closure system that simulates the proposed packaging for distribution.[17]

  • Storage: Place samples in validated stability chambers set to the conditions in Table 2.

  • Testing Frequency: Test samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Tests to be Performed: At each time point, perform a full analysis including:

    • Appearance (visual inspection).

    • Assay (using the validated HPLC method).

    • Purity/Related Substances (using the validated HPLC method).

    • Water content (Karl Fischer titration).

Part 3: Best Practices for Handling and Storage

Based on the chemical nature of Fenoterol (containing phenolic hydroxyl groups susceptible to oxidation) and the stability data, the following handling and storage procedures are recommended to preserve the integrity of this compound.

  • Storage Conditions: Store the solid material at 2-8°C in a tightly sealed, light-resistant container.[10] The compound is known to be hygroscopic, so storage under an inert atmosphere (e.g., Argon or Nitrogen) is advisable.[6]

  • Solution Stability: Prepare solutions fresh for each use. If storage is necessary, store solutions at 2-8°C, protected from light, for a validated period. The stability of Fenoterol in solution can be pH-dependent.[22]

  • Handling: Use appropriate personal protective equipment (PPE). Avoid exposure to high temperatures, direct sunlight, and oxidizing agents.

Conclusion

The analytical control of this compound is a rigorous, multi-step process that is essential for ensuring its suitability for its intended purpose in scientific research. By employing a validated, stability-indicating HPLC method, performing comprehensive impurity profiling with LC-MS, and conducting systematic stability studies according to ICH guidelines, researchers can have high confidence in the quality and performance of this critical analytical standard. The methodologies and principles detailed in this guide provide a robust framework for achieving this goal, upholding the pillars of expertise, trustworthiness, and authoritative scientific grounding.

Visualizations: Workflows and Logic Diagrams

dot

Analytical_Method_Validation cluster_params Validation Parameters (ICH Q2(R1)) cluster_method Method cluster_result Result Specificity Specificity (Forced Degradation) Validated_Method Validated Method Suitable for Intended Purpose Specificity->Validated_Method If all parameters meet acceptance criteria Linearity Linearity & Range Linearity->Validated_Method If all parameters meet acceptance criteria Accuracy Accuracy (% Recovery) Accuracy->Validated_Method If all parameters meet acceptance criteria Precision Precision (Repeatability & Intermediate) Precision->Validated_Method If all parameters meet acceptance criteria LOD Detection Limit (LOD) LOD->Validated_Method If all parameters meet acceptance criteria LOQ Quantitation Limit (LOQ) LOQ->Validated_Method If all parameters meet acceptance criteria Robustness Robustness Robustness->Validated_Method If all parameters meet acceptance criteria HPLC_Method Developed HPLC Method HPLC_Method->Specificity HPLC_Method->Linearity HPLC_Method->Accuracy HPLC_Method->Precision HPLC_Method->LOD HPLC_Method->LOQ HPLC_Method->Robustness

Caption: Key Parameters for HPLC Method Validation per ICH Q2(R1).

dot

Impurity_Identification Detect Impurity Detected by HPLC-UV > Threshold Known Is it a known impurity? Detect->Known LCMS Perform LC-MS/MS Analysis Known->LCMS No Quantify Quantify using Reference Standard Known->Quantify Yes Structure Elucidate Structure (MS Fragmentation) LCMS->Structure Synthesize Synthesize Reference Standard Structure->Synthesize QuantifyRel Quantify using Relative Response Factor Structure->QuantifyRel If standard not available Report Report as Unknown Impurity Structure->Report If structure cannot be identified Synthesize->Quantify

Caption: Decision Tree for Impurity Identification and Characterization.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Online]. Available at: [Link][19][23][24][25]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Online]. Available at: [Link][15][16][17][20][21]

  • Yano, H. M., Farias, F. F., Del Bianco, M. B., & Garcia, P. L. (2012). Validation of new analytical methodology for determining fenoterolhydrobromide by HPLC: application in pharmaceutical products. Revista do Instituto Adolfo Lutz, 71(2), 355-361. [Online]. Available at: [Link][4]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). European Pharmacopoeia (Ph. Eur.). [Online]. Available at: [Link][13]

  • Gika, H. G., et al. (2024). Chromatographic fingerprinting of ipratropium and fenoterol in their novel co-formulated inhaler treating major respiratory disorders; application to delivered dose uniformity testing along with greenness and whiteness assessment. Scientific Reports. [Online]. Available at: [Link][5][26]

  • Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmaceutical and Pharmaceutical Sciences, 1(4). [Online]. Available at: [Link][2]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Online]. Available at: [Link][1]

  • Rao, R. N., et al. (2012). A validated stability-indicating HPLC assay method for determination of Fesoterodine Fumarate. Rasayan Journal of Chemistry, 5(2), 239-245. [Online]. Available at: [Link][18]

  • Al-Malaq, H. A., AL-Majed, A. A., & Belal, F. (2000). A Stability-Indicating Spectrophotometric Method for the Determination of Fenoterol in Pharmaceutical Preparations. Analytical Letters, 33(10), 2057-2073. [Online]. Available at: [Link][27]

  • Lai, S. M., et al. (2009). Factors Affecting the Stability and Performance of Ipratropium Bromide; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers. AAPS PharmSciTech, 10(2), 405-412. [Online]. Available at: [Link][22]

  • Zhang, Q., et al. (2022). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Drug Metabolism, 23(1), 16-33. [Online]. Available at: [Link][3]

Sources

An In-depth Technical Guide to Fenoterol-d6 Hydrobromide for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quintessential Internal Standard for Bioanalysis

In the landscape of quantitative bioanalysis, particularly within pharmacokinetic and metabolic studies, the precision of measurement is paramount. Fenoterol, a potent and selective β2-adrenergic receptor agonist, is a widely studied bronchodilator used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] The complexity of biological matrices necessitates a robust methodology to ensure that the quantification of fenoterol is not merely accurate, but also reproducible and reliable. This is the critical role fulfilled by Fenoterol-d6 Hydrobromide.

This guide provides a comprehensive technical overview of this compound, structured from the perspective of a senior application scientist. It moves beyond simple procedural lists to explain the fundamental causality behind its synthesis, application, and the interpretation of the data it helps generate. We will explore its physicochemical properties, the core principles of its use as an internal standard, the pharmacology of its non-deuterated parent compound, and detailed, field-proven protocols for its application in a research setting.

Section 1: Physicochemical Profile and Synthesis

This compound is a stable, isotopically labeled analog of Fenoterol Hydrobromide. The 'd6' designation signifies that six specific hydrogen atoms on the propyl-amino portion of the molecule have been replaced with deuterium.[4][5] This substitution results in a compound that is chemically identical to fenoterol in terms of reactivity and chromatographic behavior but is mass-shifted, making it distinguishable by a mass spectrometer.

1.1 Core Properties

A precise understanding of the molecule's properties is the foundation of any successful experimental design.

PropertyValueSource
Chemical Name 5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-hydroxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]benzene-1,3-diol;hydrobromidePubChem[6]
Molecular Formula C₁₇H₁₅D₆NO₄ • HBrCDN Isotopes[4]
Molecular Weight 390.3 g/mol PubChem[6]
CAS Number 1286129-04-1Pharmaffiliates[5]
Appearance Beige to Light Brown SolidPharmaffiliates[5]
Storage 2-8°C, Hygroscopic, Under inert atmospherePharmaffiliates[5]

1.2 Rationale for Deuteration and Synthesis Outline

The substitution of hydrogen with deuterium creates a carbon-deuterium (C-D) bond that is stronger and more stable than the corresponding carbon-hydrogen (C-H) bond.[7] While this "Kinetic Isotope Effect" is a powerful tool for altering drug metabolism, its primary utility in an internal standard is to provide a stable mass shift without altering the molecule's physicochemical behavior during sample preparation and analysis.[7][8]

The synthesis of deuterated analogs like Fenoterol-d6 typically involves multi-step organic synthesis starting from commercially available deuterated precursors or utilizing isotope exchange processes.[7][8] For Fenoterol-d6, a common strategy would involve the reductive amination of a suitable ketone precursor with a deuterated amine, a process that ensures the precise and stable incorporation of deuterium atoms at non-exchangeable positions.[9]

Section 2: The Scientific Imperative: Isotope Dilution Mass Spectrometry

The core value of this compound lies in its role as an internal standard (IS) for isotope dilution mass spectrometry (ID-MS), the gold standard for quantitative bioanalysis. An ideal IS must behave identically to the analyte of interest throughout the entire analytical workflow—from extraction to ionization.[10][11]

2.1 Why a Deuterated Standard is Superior

  • Co-elution: Fenoterol-d6 and native fenoterol have virtually identical chromatographic retention times. This ensures that both compounds experience the same matrix effects at the exact moment of elution from the liquid chromatography (LC) column.[10][12]

  • Correction for Matrix Effects: Biological samples (plasma, urine, tissue) are inherently "dirty" and contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source. This phenomenon, known as ion suppression or enhancement, is a major source of variability.[13] Because the deuterated IS experiences the same suppression or enhancement as the analyte, the ratio of their signals remains constant, correcting for this variability.[12][13]

  • Compensation for Sample Loss: During multi-step sample preparation procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE), some amount of analyte is invariably lost. By adding a known quantity of Fenoterol-d6 at the very beginning of the process, any physical loss of the native fenoterol is mirrored by a proportional loss of the IS. The final analyte/IS ratio remains unaffected, ensuring accurate quantification.[11][13]

2.2 Conceptual Workflow of ID-MS

The following diagram illustrates the pivotal role of the internal standard in a typical bioanalytical workflow.

IDMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Quant Quantification Sample Biological Sample (Plasma, Urine, etc.) + Analyte (Fenoterol) Spike Spike with known amount of Internal Standard (Fenoterol-d6) Sample->Spike Step 1 Extract Extraction (SPE, LLE, etc.) Spike->Extract Step 2 LC LC Separation (Co-elution) Extract->LC Step 3 MS MS/MS Detection (Separate m/z) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio CalCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Result Determine Analyte Concentration CalCurve->Result

ID-MS workflow using a deuterated internal standard.

Section 3: Pharmacology of the Parent Compound: Fenoterol

To effectively use Fenoterol-d6, one must understand the biological system in which its non-labeled counterpart, fenoterol, operates. Fenoterol is a direct-acting sympathomimetic agent with high selectivity for β2-adrenoceptors.[14][15]

3.1 Mechanism of Action

Fenoterol's therapeutic effect, bronchodilation, is initiated by its binding to β2-adrenergic receptors on the smooth muscle cells of the bronchial airways.[1][3][16] This binding triggers a well-defined intracellular signaling cascade:

  • G-Protein Activation: The receptor-agonist complex activates the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Stimulation: The activated alpha subunit of Gs (Gαs) stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[17][18]

  • PKA Activation: The increase in intracellular cAMP activates Protein Kinase A (PKA).[17]

  • Muscle Relaxation: PKA then phosphorylates multiple downstream targets, leading to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase, resulting in smooth muscle relaxation and bronchodilation.[18]

3.2 Signaling Pathway Diagram

Fenoterol_Pathway Fenoterol Fenoterol Receptor β2-Adrenergic Receptor Fenoterol->Receptor Binds Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relax Smooth Muscle Relaxation (Bronchodilation) PKA->Relax Leads to

Fenoterol's β2-adrenergic signaling cascade.

3.3 Pharmacokinetics and Metabolism (ADME)

  • Absorption: Fenoterol is rapidly absorbed after inhalation, though it undergoes significant first-pass metabolism when taken orally.[1][14][15]

  • Distribution: It is distributed throughout the body and is known to enter breast milk.[14]

  • Metabolism: The primary metabolic pathway is conjugation, mainly sulfation and glucuronidation, at its phenolic hydroxyl groups.[14][19][20] These conjugation reactions primarily occur in the liver and intestinal wall.[1]

  • Excretion: Fenoterol and its inactive metabolites are excreted primarily via urine and bile.[1][14]

The use of Fenoterol-d6 is indispensable for accurately tracking these ADME processes, as it allows for the precise measurement of the parent drug concentration in the presence of its various metabolites.

Section 4: Core Experimental Protocol: Quantification in Human Plasma

This section details a robust and validated protocol for the quantification of fenoterol in human plasma using Fenoterol-d6 HBr as an internal standard, employing Solid-Phase Extraction (SPE) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

4.1 Causality Behind Methodological Choices

  • Matrix: Human plasma is chosen as it is the standard matrix for most pharmacokinetic studies. K2EDTA is used as the anticoagulant as it has minimal interference with mass spectrometry compared to heparin.

  • Extraction: Solid-Phase Extraction (SPE) is selected over simpler protein precipitation because it provides a much cleaner extract, significantly reducing matrix effects and improving the lower limit of quantitation (LLOQ).[21][22] A mixed-mode cation exchange polymer is ideal for basic compounds like fenoterol, allowing for strong retention and specific elution.[23]

  • Analysis: LC-MS/MS is the definitive choice for this application due to its unparalleled sensitivity and selectivity, allowing for detection at the pg/mL level, which is necessary given the low circulating concentrations of fenoterol after therapeutic dosing.[24][25][26]

4.2 Materials & Reagents

  • Fenoterol Hydrobromide (Reference Standard)

  • This compound (Internal Standard)

  • Human Plasma (K2EDTA)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Hydroxide (ACS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Mixed-Mode Strong Cation Exchange SPE Cartridges

4.3 Step-by-Step Methodology

  • Preparation of Stock and Working Solutions:

    • Prepare 1 mg/mL stock solutions of Fenoterol and Fenoterol-d6 in methanol.

    • Perform serial dilutions in 50:50 methanol/water to create working solutions for calibration standards and quality controls (QCs).

    • Prepare a Fenoterol-d6 internal standard working solution at a concentration of 100 ng/mL.

  • Preparation of Calibration Curve and QC Samples:

    • Spike blank human plasma with the fenoterol working solutions to create a calibration curve (e.g., 50, 100, 250, 500, 1000, 2500, 5000 pg/mL).

    • Prepare QC samples at low, medium, and high concentrations (e.g., 150, 1500, 4000 pg/mL).

  • Sample Extraction (Solid-Phase Extraction):

    • Pre-treatment: To a 200 µL aliquot of plasma sample (calibrator, QC, or unknown), add 20 µL of the 100 ng/mL Fenoterol-d6 IS working solution and vortex. Add 400 µL of 2% formic acid in water and vortex.

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridge to dry.

    • Loading: Load the pre-treated sample onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol. Dry the cartridge under vacuum or nitrogen for 5 minutes.

    • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

    • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A.

4.4 LC-MS/MS Instrumental Parameters

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent reversed-phase retention and peak shape for fenoterol.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of fenoterol for good peak shape and ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 3 minStandard gradient for eluting small molecules from a C18 column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode Electrospray Ionization, Positive (ESI+)Fenoterol contains a secondary amine that is readily protonated.
MRM Transitions Fenoterol: 304.2 -> 137.1Fenoterol-d6: 310.2 -> 143.1Precursor ion [M+H]+ and a stable, high-intensity product ion for quantification. The +6 Da shift is observed in both.

4.5 Workflow Diagram for Sample Analysis

SPE_Workflow cluster_Prep Sample Preparation cluster_SPE Solid-Phase Extraction (SPE) cluster_Final Final Steps Plasma 200 µL Plasma Spike_IS Add 20 µL Fenoterol-d6 IS Plasma->Spike_IS Pretreat Add 400 µL 2% Formic Acid Spike_IS->Pretreat Condition 1. Condition (Methanol, Water) Pretreat->Condition Load 2. Load Sample Condition->Load Wash 3. Wash (Acidified Water, Methanol) Load->Wash Elute 4. Elute (5% NH4OH in Methanol) Wash->Elute Evap Evaporate to Dryness Elute->Evap Recon Reconstitute in 100 µL Mobile Phase A Evap->Recon Inject Inject into LC-MS/MS Recon->Inject

Detailed workflow for plasma sample preparation via SPE.

Section 5: Data Interpretation and Method Validation

The result of the analysis is a chromatogram containing peaks for both fenoterol and Fenoterol-d6. The instrument software integrates the area under each peak.

5.1 Quantification

  • Ratio Calculation: For every sample (calibrator, QC, and unknown), calculate the Peak Area Ratio = (Peak Area of Fenoterol) / (Peak Area of Fenoterol-d6).

  • Calibration Curve: Plot the Peak Area Ratio (y-axis) versus the nominal concentration (x-axis) for the calibration standards. Apply a linear regression with a 1/x² weighting factor, which is appropriate for bioanalytical assays with a wide dynamic range.

  • Determine Unknown Concentration: Use the regression equation from the calibration curve to calculate the concentration of fenoterol in the unknown samples based on their measured Peak Area Ratios.

5.2 Method Validation

For the protocol to be considered trustworthy and authoritative, it must be validated according to regulatory guidelines, such as those published by the U.S. Food and Drug Administration (FDA).[27][28] Key validation parameters include:

  • Selectivity: Absence of interfering peaks in blank matrix.

  • Linearity: Correlation coefficient (r²) of the calibration curve should be >0.99.

  • Accuracy & Precision: The mean concentration of QC samples should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).[25][29]

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: Assessment of ion suppression or enhancement from different sources of plasma.

  • Stability: Analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).

Conclusion

This compound is not merely a reagent; it is an enabling tool for generating high-fidelity data in complex research environments. Its chemical and physical identity to the parent analyte, combined with its mass-based distinction, allows it to serve as the perfect internal standard. By correcting for variability in sample preparation and ionization, it provides the self-validating system required for authoritative and trustworthy quantitative analysis. The protocols and principles outlined in this guide represent a synthesis of established analytical chemistry and field-proven application, providing researchers with the foundation needed to confidently incorporate this critical tool into their drug development and pharmacokinetic workflows.

References

  • Vertex AI Search. (2025). Pharmacology of Fenoterol (Berotec); Mechanism of action, Pharmacokinetics, Uses, Effects.
  • Hu, L., et al. (2013). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of Fenoterol in Human Plasma and Urine Samples. Journal of Chromatography B, 933, 37-43. [Link]

  • Ifeanyi, O.E. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • PubMed. (2013). Development and validation of a sensitive LC-MS/MS method for the determination of fenoterol in human plasma and urine samples. J Chromatogr B Analyt Technol Biomed Life Sci. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • MIMS Philippines. (n.d.). Fenoterol: Uses, Dosage, Side Effects and More. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

  • Anonymous. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • ResearchGate. (n.d.).
  • PubMed. (1999). beta2-adrenergic cAMP signaling is uncoupled from phosphorylation of cytoplasmic proteins in canine heart. Circulation. [Link]

  • Gundert-Remy, U. (1992). The pharmacokinetics of the beta 2-adrenoceptor agonist fenoterol in healthy women. European Journal of Clinical Pharmacology, 43(6), 663-5. [Link]

  • Agilent Technologies. (2011).
  • NIH. (n.d.).
  • PubMed. (n.d.). Pharmacokinetics and metabolism of (R,R)
  • Ovid. (1999). Beta2-Adrenergic cAMP Signaling Is Uncoupled From... : Circulation. [Link]

  • Collins, S., et al. (1989). cAMP stimulates transcription of the beta 2-adrenergic receptor gene in response to short-term agonist exposure. Proceedings of the National Academy of Sciences, 86(13), 4853-4857. [Link]

  • PubMed. (1989). cAMP stimulates transcription of the beta 2-adrenergic receptor gene in response to short-term agonist exposure. Proc Natl Acad Sci U S A. [Link]

  • PubMed. (n.d.). Fenoterol: a beta2-adrenergic agonist for use in asthma. Pharmacology, pharmacokinetics, clinical efficacy and adverse effects.
  • PubChem. (n.d.). This compound. [Link]

  • Midas Pharma. (n.d.). Fenoterol hydrobromide. [Link]

  • NCBI Bookshelf. (2017). Beta-2 Adrenergic Agonists. [Link]

  • ResearchGate. (2025). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of Fenoterol in Human Plasma and Urine Samples | Request PDF. [Link]

  • ClinPGx. (n.d.). Beta-agonist/Beta-blocker Pathway, Pharmacodynamics. [Link]

  • Agilent Technologies. (2013).
  • PubChem. (n.d.). Fenoterol Hydrobromide. [Link]

  • CDN Isotopes. (n.d.).
  • Pharmaffiliates. (n.d.). This compound. [Link]

  • Wikipedia. (n.d.). Beta2-adrenergic agonist. [Link]

  • NCBI Bookshelf. (2025). Beta-2 Agonists. [Link]

  • Hasegawa, C. (2015). Application of solid-phase extraction tips for the analysis of drugs in human blood. Journal of Forensic Research.
  • Shimadzu. (n.d.). Highly Sensitive and Selective Method for Estimation of Formoterol at Sub-pg/mL in Human Plasma Using Shimadzu LCMS-8060NX.
  • NIH. (n.d.).
  • NIH. (n.d.). Synthesis of Tritium Labeled (R,R)-4-Methoxyfenoterol.
  • Ingenta Connect. (2006). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in.... [Link]

  • ResearchGate. (2025). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. [Link]

  • PubMed. (2023). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Medicinal Chemistry. [Link]

  • PubMed. (n.d.).
  • Google Patents. (n.d.). or (r,s)

Sources

Methodological & Application

Application Note: High-Precision Quantification of Fenoterol in Biological Matrices Using Fenoterol-d6 Hydrobromide as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the use of Fenoterol-d6 Hydrobromide as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of fenoterol in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We delve into the fundamental principles of internal standardization, the specific advantages of using a deuterated analog, and present detailed, field-proven protocols for method validation and sample analysis. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust, accurate, and reproducible bioanalytical method for fenoterol.

Introduction: The Imperative for an Ideal Internal Standard

Fenoterol is a potent β2-adrenergic agonist used as a bronchodilator for the treatment of asthma and other obstructive airway diseases.[1][2] Accurate quantification of fenoterol in biological samples like plasma and urine is critical for pharmacokinetic, toxicokinetic, and clinical monitoring studies. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[3][4]

However, the accuracy and precision of LC-MS/MS quantification can be compromised by several factors, including variability in sample preparation, inconsistent injection volumes, and, most significantly, matrix effects.[5][6][7] Matrix effects, caused by co-eluting endogenous components of the biological sample, can suppress or enhance the ionization of the target analyte, leading to erroneous results.[6][8]

To counteract these variabilities, an internal standard (IS) is incorporated into the analytical workflow.[9] An ideal IS should mimic the physicochemical behavior of the analyte throughout the entire analytical process—from extraction to detection.[9][10] Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are widely considered the "gold standard" for LC-MS/MS-based quantification because their properties are nearly identical to the analyte.[3][11][12]

This compound, with six deuterium atoms replacing hydrogen atoms, serves as an exemplary IS for fenoterol analysis.[13][14] It co-elutes with fenoterol, experiences identical matrix effects and ionization efficiency, but is distinguishable by its higher mass, ensuring that it does not interfere with the analyte signal while providing robust correction for analytical variability.[12][15][16]

Physicochemical Properties and Mass Spectrometric Parameters

A thorough understanding of the properties of both the analyte and the internal standard is fundamental to method development.

PropertyFenoterol HydrobromideThis compound
Chemical Formula C₁₇H₂₂BrNO₄C₁₇H₁₆D₆BrNO₄
Molecular Weight 384.3 g/mol [17]390.3 g/mol [13]
Parent Compound Mass 303.16 (Free base)309.20 (Free base)
Primary MS/MS Transition (Precursor Ion) m/z 304.2 [M+H]⁺m/z 310.2 [M+H]⁺
Primary MS/MS Transition (Product Ion) m/z 136.1m/z 142.1
Secondary MS/MS Transition (Product Ion) m/z 286.2m/z 292.2

Note: Mass transitions should be optimized on the specific mass spectrometer being used. The values provided are typical and serve as a starting point.

The Rationale Behind Using Fenoterol-d6: A Self-Validating System

The core principle of using a SIL-IS is to create a ratiometric measurement that is resilient to experimental inconsistencies. The ratio of the analyte's peak area to the IS's peak area is used for quantification, which remains constant even if absolute signal intensities fluctuate.[9]

Mitigating Matrix Effects

Matrix effects are a primary source of error in bioanalysis.[5][7] Because Fenoterol-d6 has virtually identical chromatographic retention times and ionization properties to fenoterol, any signal suppression or enhancement experienced by the analyte will be mirrored by the internal standard.[15][18] This co-behavior ensures the analyte/IS peak area ratio remains stable, providing an accurate quantification irrespective of the matrix.

Correcting for Sample Preparation Variability

Losses can occur at various stages of sample preparation, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[3][18] By adding Fenoterol-d6 at the very beginning of the sample preparation workflow, it experiences the same procedural losses as the native fenoterol.[10][19] This ensures that the final analyte/IS ratio accurately reflects the initial concentration of the analyte in the sample.

Logical Workflow for IS Implementation

The following diagram illustrates the logical flow of how Fenoterol-d6 corrects for analytical variability.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample (Unknown Fenoterol Conc.) B Spike with known amount of Fenoterol-d6 (IS) A->B C Extraction (e.g., SPE, LLE) Potential for Analyte & IS Loss B->C D Injection (Potential Volume Variability) C->D E Chromatographic Separation (Co-elution of Analyte & IS) D->E F Ionization (ESI+) (Matrix Effects affect Analyte & IS equally) E->F G Mass Detection (MRM) (Separate m/z for Analyte & IS) F->G H Measure Peak Areas (Area_Analyte, Area_IS) G->H I Calculate Area Ratio (Area_Analyte / Area_IS) H->I J Quantify against Calibration Curve (Ratio vs. Concentration) I->J Result Accurate Fenoterol Concentration J->Result

Workflow for accurate quantification using Fenoterol-d6.

Detailed Protocols

The following protocols are provided as a robust starting point. Researchers should perform internal validation to ensure the method is fit for its intended purpose, adhering to guidelines from regulatory bodies like the FDA and ICH.[20][21][22][23]

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Fenoterol Hydrobromide and this compound in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the Fenoterol stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve (e.g., ranging from 0.5 ng/mL to 100 ng/mL).

  • Internal Standard Working Solution (50 ng/mL): Dilute the Fenoterol-d6 stock solution with a 50:50 mixture of methanol and water to a final concentration of 50 ng/mL. This concentration should be optimized based on the instrument's sensitivity and the expected analyte concentration range.[19][24]

Sample Preparation: Solid-Phase Extraction (SPE) Protocol

This protocol is suitable for human plasma.

  • Sample Pre-treatment: To a 200 µL aliquot of plasma sample (calibrator, QC, or unknown), add 20 µL of the Fenoterol-d6 working solution (50 ng/mL). Vortex for 10 seconds.

  • Protein Precipitation: Add 600 µL of acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

Experimental Workflow Diagram

This diagram visualizes the key steps in the sample preparation and analysis pipeline.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (200 µL) Spike Add IS (20 µL Fenoterol-d6) Plasma->Spike Precipitate Protein Precipitation (600 µL ACN) Spike->Precipitate Centrifuge Centrifuge (10,000 x g) Precipitate->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Evap Evaporate & Reconstitute SPE->Evap Inject Inject into LC-MS/MS Evap->Inject Quantify Quantify Data Inject->Quantify

High-level experimental workflow.
LC-MS/MS Instrumental Conditions
ParameterRecommended ConditionRationale
LC Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for fenoterol.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation for positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for gradient elution.
Flow Rate 0.4 mL/minTypical for analytical scale columns.
Gradient 5% B to 95% B over 5 minutesEnsures separation from endogenous interferences.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Ionization Mode Electrospray Ionization (ESI), PositiveFenoterol contains a secondary amine that is readily protonated.
MS Analysis Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.
Source Temp. 500°COptimized for efficient desolvation.
IonSpray Voltage 5500 VOptimized for stable spray and ion generation.[25]
Method Validation

A full validation should be conducted according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry).[22][26] Key parameters to assess include:

  • Selectivity and Specificity: Analyze at least six different blank matrix lots to ensure no endogenous interferences are present at the retention times of fenoterol and Fenoterol-d6.[27]

  • Calibration Curve: Prepare an 8-point calibration curve by spiking blank matrix with known concentrations of fenoterol. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Analyze Quality Control (QC) samples at a minimum of four levels (LOD, LQC, MQC, HQC) in replicate (n=6) on three separate days. The accuracy (% bias) should be within ±15% (±20% at LLOQ) and precision (%CV) should be ≤15% (≤20% at LLOQ).[27]

  • Matrix Effect: Quantitatively assess by comparing the response of the analyte in post-extraction spiked blank matrix to its response in a neat solution.[5][8] The IS-normalized matrix factor should be consistent across different lots of matrix.

  • Recovery: Compare the analyte peak area from pre-extraction spiked samples to that of post-extraction spiked samples to determine the efficiency of the extraction process.

  • Stability: Evaluate the stability of fenoterol in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage) to ensure sample integrity.[4]

Conclusion

The use of this compound as an internal standard provides a robust and reliable foundation for the quantitative bioanalysis of fenoterol by LC-MS/MS. Its properties as a stable isotope-labeled analog ensure it effectively corrects for variations in sample preparation, matrix effects, and instrument response. By co-eluting and behaving almost identically to the analyte, Fenoterol-d6 enables the generation of highly accurate and precise data, which is essential for regulatory submissions and critical decision-making in drug development and clinical research. The protocols outlined in this guide, when coupled with rigorous validation, establish a self-validating system that ensures data integrity and confidence in analytical results.

References

  • Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • Li, W., & Tse, F. L. S. (2011). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 3(14), 1597–1609. Retrieved from [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]

  • Licea-Perez, H., & Wang, S. (2011). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]

  • Zhang, Y., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 7, 4615. Retrieved from [Link]

  • Hochhaus, G., et al. (2004). Development and validation of a sensitive LC-MS/MS method for the determination of fenoterol in human plasma and urine samples. Journal of Chromatography B, 805(2), 249-256. Retrieved from [Link]

  • Dams, R., et al. (2003). Matrix effect elimination during LC-MS/MS bioanalytical method development. Journal of Chromatography B, 797(1-2), 1-14. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Hochhaus, G., et al. (2004). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of Fenoterol in Human Plasma and Urine Samples. Journal of Chromatography B, 805(2), 249-256. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. (n.d.). Retrieved from [Link]

  • El-Khoury, J. M., et al. (2007). Quantitative determination of fenoterol and fenoterol derivatives in rat plasma using on-line immunoextraction and liquid chromatography/mass spectrometry. Journal of Chromatography B, 852(1-2), 482-490. Retrieved from [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • Hochhaus, G., et al. (2004). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of Fenoterol in Human Plasma and Urine Samples. ResearchGate. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Yang, K., & Han, X. (2014). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Mass Spectrometry Reviews, 33(6), 494–517. Retrieved from [Link]

  • Midas Pharma. (n.d.). Fenoterol hydrobromide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 14). What is Fenoterol Hydrobromide used for?. Retrieved from [Link]

  • PubChem. (n.d.). Fenoterol Hydrobromide. Retrieved from [Link]

  • Lab Manager. (2023, August 13). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Shimadzu. (n.d.). Highly Sensitive and Selective Method for Estimation of Formoterol at Sub-pg/mL in Human Plasma Using Shimadzu LCMS-8060NX. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Sandle, T. (2015). FDA issues revised guidance for analytical method validation. ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

Sources

Application Note & Protocol: Quantitative Analysis of Fenoterol in Human Plasma using Fenoterol-d6 Hydrobromide by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Robust Bioanalytical Method

Fenoterol is a potent β2-adrenergic agonist used as a bronchodilator for the treatment of asthma and other respiratory diseases.[1][2] Accurate quantification of fenoterol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[3][4] Due to its extensive first-pass metabolism and resulting low plasma concentrations, a highly sensitive and selective analytical method is required.[3][5] This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of fenoterol in human plasma. The use of a stable isotope-labeled internal standard, Fenoterol-d6 Hydrobromide, is central to this methodology, ensuring high accuracy and precision by compensating for matrix effects and variations in sample processing.[6]

The principles outlined herein adhere to the stringent requirements for bioanalytical method validation as set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[7][8][9]

Methodology Overview: The Synergy of SPE and LC-MS/MS

The analytical strategy employs solid-phase extraction (SPE) for sample clean-up and concentration, followed by reversed-phase ultra-high-performance liquid chromatography (UHPLC) for separation, and detection by tandem mass spectrometry (MS/MS) in positive electrospray ionization (ESI) mode. This combination provides the necessary selectivity and sensitivity to accurately quantify fenoterol at low pg/mL levels in complex biological matrices like plasma.[10][11]

Visualizing the Analytical Workflow

The following diagram illustrates the key stages of the analytical process, from sample receipt to final data analysis.

workflow Figure 1: Overall Analytical Workflow for Fenoterol Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Thawing Plasma Sample Thawing & Centrifugation IS_Spiking Spiking with Fenoterol-d6 (Internal Standard) Sample_Thawing->IS_Spiking Vortex SPE Solid-Phase Extraction (SPE) IS_Spiking->SPE Load Evaporation Evaporation to Dryness SPE->Evaporation Elute Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Vortex Injection UHPLC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: A schematic of the Fenoterol quantification workflow.

Materials and Reagents

Material Supplier Grade
Fenoterol HydrobromideSigma-AldrichReference Standard
This compoundMedChemExpress>98% Isotopic Purity
AcetonitrileFisher ScientificLC-MS Grade
MethanolFisher ScientificLC-MS Grade
Formic AcidSigma-AldrichLC-MS Grade
WaterMilli-Q System18.2 MΩ·cm
Human Plasma (K2EDTA)BioIVTPooled, Blank
Solid-Phase Extraction CartridgesPhenomenexStrata-X, 30 mg/1 mL

Instrumentation and Analytical Conditions

A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is recommended. The following table outlines the optimized parameters for this analysis.

Parameter Condition
UHPLC System Waters ACQUITY UPLC I-Class or equivalent
Analytical Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-3.5 min), 95-5% B (3.5-3.6 min), 5% B (3.6-5.0 min)
Mass Spectrometer Sciex 6500+ QTRAP or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550 °C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium
MRM Transitions See Table below
Mass Spectrometer - Multiple Reaction Monitoring (MRM) Parameters

The specificity of the method is achieved by monitoring specific precursor-to-product ion transitions for both fenoterol and its deuterated internal standard.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Declustering Potential (V)
Fenoterol304.2137.13580
Fenoterol-d6310.2143.13580

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Rationale: Accurate preparation of stock and working solutions is fundamental for generating a reliable calibration curve and quality control samples. Methanol is used as the solvent due to the good solubility of fenoterol and its compatibility with the mobile phase.[12]

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Fenoterol Hydrobromide and this compound into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with methanol.[13]

    • Store at -20 °C. These solutions are typically stable for up to one week when refrigerated and protected from light.[12]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of fenoterol by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water. These will be used to spike blank plasma for the calibration curve.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the Fenoterol-d6 primary stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.

Protocol 2: Preparation of Calibration Curve and Quality Control (QC) Samples

Rationale: The calibration curve is essential for quantifying the analyte in unknown samples. QC samples at low, medium, and high concentrations are analyzed alongside the study samples to ensure the accuracy and precision of the method during the run.

  • Calibration Standards:

    • Spike 95 µL of blank human plasma with 5 µL of the appropriate fenoterol working standard solution to achieve final concentrations ranging from 50 pg/mL to 2000 pg/mL.[10]

  • Quality Control (QC) Samples:

    • Prepare QC samples in bulk by spiking blank human plasma at three concentration levels: Low QC (e.g., 150 pg/mL), Medium QC (e.g., 750 pg/mL), and High QC (e.g., 1500 pg/mL).

Protocol 3: Solid-Phase Extraction (SPE) of Plasma Samples

Rationale: SPE is a critical step for removing endogenous plasma components (e.g., proteins, phospholipids) that can interfere with the analysis and cause ion suppression in the mass spectrometer.[5][14] A reversed-phase polymer sorbent like Strata-X is effective for retaining fenoterol while allowing polar interferences to be washed away.

spe_protocol Figure 2: Solid-Phase Extraction (SPE) Protocol Start Start SPE Condition 1. Condition: 1 mL Methanol Start->Condition Equilibrate 2. Equilibrate: 1 mL 2% Formic Acid in Water Condition->Equilibrate Load 3. Load: Pre-treated Plasma Sample Equilibrate->Load Wash 4. Wash: 1 mL Water Load->Wash Elute 5. Elute: 1 mL Ethyl Acetate:Methanol (1:1, v/v) Wash->Elute End Proceed to Evaporation Elute->End

Sources

Application Note: High-Sensitivity LC-MS/MS Bioanalysis of Fenoterol Utilizing Fenoterol-d6 Hydrobromide as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Fenoterol in human plasma. To ensure the highest degree of accuracy and precision, the method employs a stable isotope-labeled internal standard, Fenoterol-d6 Hydrobromide. The protocol outlines a comprehensive workflow, including an efficient solid-phase extraction (SPE) procedure for sample clean-up, optimized chromatographic separation, and sensitive detection using a triple quadrupole mass spectrometer. This method is designed for researchers, scientists, and drug development professionals requiring reliable bioanalysis for pharmacokinetic studies, clinical trials, and therapeutic drug monitoring of Fenoterol. All procedures have been structured in accordance with international bioanalytical method validation guidelines.[1][2]

Introduction

Fenoterol is a potent β2-adrenergic receptor agonist used as a bronchodilator for the treatment of asthma and other respiratory diseases.[3] Accurate quantification of Fenoterol in biological matrices is crucial for pharmacokinetic and bioavailability studies, which are fundamental to drug development and clinical efficacy.[4] LC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[5]

A critical challenge in LC-MS/MS-based bioanalysis is mitigating the impact of matrix effects, which are variations in ionization efficiency caused by co-eluting endogenous components from the biological sample.[6][7][8] These effects can compromise the accuracy and reproducibility of the assay.[5][9] The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS, such as this compound, is an ideal internal standard as it shares near-identical physicochemical properties with the analyte, ensuring it co-elutes and experiences similar ionization suppression or enhancement, thereby providing reliable normalization.[10]

This document provides a comprehensive guide to method development, including sample preparation, chromatographic and mass spectrometric conditions, and a full validation protocol compliant with regulatory standards.

Experimental

Materials and Reagents
  • Analytes: Fenoterol Hydrobromide, this compound

  • Solvents: HPLC-grade Methanol, Acetonitrile, and Water

  • Additives: Formic Acid (LC-MS grade), Ammonium Acetate

  • Biological Matrix: Human plasma (K2 EDTA)

  • SPE Cartridges: Mixed-mode cation exchange SPE cartridges (e.g., Bond Elut Plexa or equivalent)[11]

  • Reagents for SPE: Phosphoric Acid, Sodium Acetate

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.[11]

  • Analytical Column: A reversed-phase C18 or HILIC column (e.g., Atlantis HILIC Silica, 3 µm, 2.1 x 150 mm) is recommended for good retention and peak shape.[11][12]

Preparation of Standards and Quality Control Samples

Stock solutions of Fenoterol and Fenoterol-d6 are prepared in methanol at a concentration of 1 mg/mL. Working solutions are prepared by serial dilution of the stock solutions with a methanol/water (50:50, v/v) mixture.

Calibration curve (CC) standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working solutions. A typical calibration curve might range from 50 pg/mL to 2000 pg/mL.[4] QC samples are typically prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Methodology

Sample Preparation: Solid-Phase Extraction (SPE)

The objective of sample preparation is to extract the analyte from the complex biological matrix, remove potential interferences like proteins and phospholipids, and concentrate the sample.[13][14] A mixed-mode cation exchange SPE is highly effective for basic compounds like Fenoterol.

Protocol:

  • Sample Pre-treatment: To 200 µL of plasma sample, add 20 µL of the Fenoterol-d6 internal standard working solution and 200 µL of 2% phosphoric acid. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.5) followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of Fenoterol and its internal standard.

Table 1: Liquid Chromatography Parameters

ParameterConditionRationale
LC Column Atlantis HILIC Silica, 3 µm, 2.1 x 150 mm[11][12]HILIC provides good retention for polar compounds like Fenoterol.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 4.1[12]Provides protons for ESI and buffers the mobile phase.
Mobile Phase B AcetonitrileOrganic component for reversed-phase or HILIC separation.
Gradient 0-2 min: 90% B; 2-5 min: 90% to 50% B; 5-6 min: 50% B; 6-7 min: 50% to 90% B; 7-10 min: 90% BA gradient ensures efficient separation from matrix components and a sharp peak shape.
Flow Rate 0.3 mL/min[11]A typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Injection Volume 10 µLA standard volume to ensure sensitivity without overloading the column.
Column Temp. 40°CElevated temperature can improve peak shape and reduce viscosity.
Run Time 10 minutesAllows for sufficient separation and column re-equilibration.

Table 2: Mass Spectrometry Parameters

ParameterFenoterolFenoterol-d6Rationale
Ionization Mode ESI PositiveESI PositiveFenoterol contains secondary amine groups that readily protonate.
Precursor Ion (Q1) m/z 304.2m/z 310.2Corresponds to the [M+H]⁺ of the respective compounds.
Product Ion (Q3) m/z 135.1[11]m/z 141.1Represents a stable and abundant fragment ion for quantification.
Dwell Time 150 ms150 msBalances the number of data points across the peak with signal intensity.
Collision Energy (CE) Optimized (e.g., 25 eV)Optimized (e.g., 25 eV)CE is optimized to maximize the signal of the product ion.
Declustering Potential (DP) Optimized (e.g., 70 V)[11]Optimized (e.g., 70 V)Prevents adduct formation and aids in desolvation.
Source Temperature 500°C[11]500°COptimizes solvent evaporation and ion formation.

Note: CE and DP values are instrument-dependent and require optimization.

Method Validation

The developed method must be validated according to regulatory guidelines such as those from the FDA or the ICH M10 guideline.[1][2] The validation process ensures the reliability, accuracy, and precision of the analytical data.

Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterPurposeProtocolAcceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Analyze at least six different blank plasma lots.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.[15]
Calibration Curve To establish the relationship between concentration and instrument response.Analyze a blank, a zero sample (with IS), and at least 6-8 non-zero standards over the desired range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).[2]
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter.Analyze QC samples at LLOQ, L, M, and H concentrations in at least five replicates on three separate days.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[2]
Matrix Effect To assess the ion suppression or enhancement from the biological matrix.[6]Compare the peak area of analyte spiked into post-extraction blank plasma with the peak area of a neat solution at L and H QC levels.[6]The IS-normalized matrix factor should have a %CV ≤15%.[16]
Recovery To evaluate the efficiency of the extraction procedure.Compare the peak area of pre-extraction spiked samples with post-extraction spiked samples at L, M, and H QC levels.Recovery should be consistent, precise, and reproducible.
Stability To ensure the analyte is stable throughout the sample lifecycle.Evaluate stability under various conditions: freeze-thaw cycles, short-term bench-top, long-term storage, and in-processed samples.Mean concentration should be within ±15% of the nominal concentration.[17]
Dilution Integrity To verify that samples with concentrations above the ULOQ can be diluted and accurately measured.Dilute a high-concentration sample with blank matrix to bring it within the calibration range.Accuracy and precision of the diluted sample must be within ±15%.[18]

Visualizations

Experimental Workflow

The following diagram illustrates the overall process from sample receipt to final data analysis.

workflow cluster_pre Pre-Analytical cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Receipt Spike_IS Spike with Fenoterol-d6 IS Sample->Spike_IS Pretreat Pre-treatment (Acidification) Spike_IS->Pretreat Load Load Sample Pretreat->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evap Evaporate & Reconstitute Elute->Evap Inject Inject into LC-MS/MS Evap->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Generate Report Quantify->Report fragmentation cluster_fenoterol Fenoterol Fragmentation cluster_fenoterol_d6 Fenoterol-d6 Fragmentation Fenoterol Fenoterol [M+H]⁺ m/z 304.2 Fragment Product Ion (Quantifier) m/z 135.1 Fenoterol->Fragment Collision-Induced Dissociation (CID) Fenoterol_d6 Fenoterol-d6 (IS) [M+H]⁺ m/z 310.2 Fragment_d6 Product Ion (Quantifier) m/z 141.1 Fenoterol_d6->Fragment_d6 Collision-Induced Dissociation (CID)

Caption: Proposed fragmentation for Fenoterol and Fenoterol-d6.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of Fenoterol in human plasma. The use of a stable isotope-labeled internal standard, Fenoterol-d6, is essential for correcting matrix effects and ensuring data integrity. The detailed sample preparation protocol and optimized instrument parameters, combined with a comprehensive validation strategy, result in a robust assay suitable for regulated bioanalysis in support of clinical and preclinical studies.

References

  • Sanghvi, T., et al. (2013). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of Fenoterol in Human Plasma and Urine Samples. Journal of Chromatography B, 933, 37-43. Available at: [Link]

  • ResearchGate. (n.d.). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of Fenoterol in Human Plasma and Urine Samples | Request PDF. Available at: [Link]

  • Choi, J., et al. (2009). Quantitative determination of fenoterol and fenoterol derivatives in rat plasma using on-line immunoextraction and liquid chromatography/mass spectrometry. Journal of Chromatography B, 877(24), 2599-2604. Available at: [Link]

  • PubMed. (2013). Development and validation of a sensitive LC-MS/MS method for the determination of fenoterol in human plasma and urine samples. Journal of Chromatography B, 933, 37-43. Available at: [Link]

  • Shimadzu. (n.d.). Highly Sensitive and Selective Method for Estimation of Formoterol at Sub-pg/mL in Human Plasma Using Shimadzu LCMS-8060NX. Available at: [Link]

  • Wang, S., et al. (2020). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 12(13), 917-927. Available at: [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available at: [Link]

  • Leniak, E., et al. (2007). HPLC–electrospray mass spectrometric assay for the determination of (R,R)-fenoterol in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 957-962. Available at: [Link]

  • Ministry of Health and Welfare, Taiwan. (n.d.). Method of Test for Veterinary Drug Residues in Foods- Test of Multiresidue Analysis of β-Agonists. Available at: [Link]

  • Stevenson, L., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1180-1190. Available at: [Link]

  • YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. Available at: [Link]

  • MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Available at: [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Available at: [Link]

  • Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. Available at: [Link]

  • ResearchGate. (n.d.). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Available at: [Link]

  • ResearchGate. (n.d.). An Improved Liquid Chromatography-Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine. Available at: [Link]

  • ResearchGate. (n.d.). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development | Request PDF. Available at: [Link]

  • Journal of the Mass Spectrometry Society of Japan. (2021). Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. Available at: [Link]

  • ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Available at: [Link]

  • YouTube. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]

Sources

Quantifying Fenoterol in Biological Matrices: A Validated GC-MS Protocol Utilizing Fenoterol-d6 Hydrobromide as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Stable Isotope Labeled Internal Standards in Bioanalysis

In the landscape of pharmaceutical research and clinical diagnostics, the accurate quantification of therapeutic agents in complex biological matrices such as plasma and urine is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique, offering high sensitivity and specificity for this purpose.[1][2] However, the journey of an analyte from a biological sample to the detector is fraught with potential for variability. Sample preparation steps, including extraction and derivatization, as well as instrument performance, can introduce errors that compromise the accuracy and precision of the results.[3]

To mitigate these variables, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry.[4][5][6] A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H). Fenoterol-d6 hydrobromide is the deuterated analogue of Fenoterol hydrobromide, a potent β2-adrenergic agonist used in the management of asthma.[7][8][9] By incorporating six deuterium atoms, Fenoterol-d6 is chemically identical to Fenoterol, ensuring it behaves similarly during sample preparation and chromatographic separation.[5][6] However, its increased mass allows it to be distinguished by the mass spectrometer. By adding a known amount of Fenoterol-d6 to each sample at the beginning of the workflow, it co-elutes with the native analyte and can be used to correct for any analyte loss or fluctuations in instrument response, thereby ensuring highly accurate and reliable quantification.[3][4]

This application note provides a detailed, validated protocol for the quantification of Fenoterol in biological samples using GC-MS with this compound as the internal standard. We will delve into the rationale behind each step, from sample extraction to derivatization and instrumental analysis, providing researchers with a robust methodology for their bioanalytical studies.

Physicochemical Properties of Fenoterol and its Deuterated Analog

A fundamental understanding of the analyte's properties is crucial for method development.

PropertyFenoterol HydrobromideThis compound
Molecular Formula C₁₇H₂₂BrNO₄C₁₇H₁₆D₆BrNO₄
Molecular Weight 384.27 g/mol [10][11]390.3 g/mol [7]
Chemical Structure 5-(1-hydroxy-2-{[2-(4-hydroxyphenyl)-1-methylethyl]amino}ethyl)benzene-1,3-diol hydrobromide5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-hydroxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]benzene-1,3-diol;hydrobromide[7]
Solubility Soluble in water and ethanol[10]Data not readily available, but expected to be similar to Fenoterol HBr
Storage Temperature 2-8°C[10]Not specified, but refrigeration is recommended

Analytical Workflow: From Sample to Result

The following diagram illustrates the comprehensive workflow for the GC-MS analysis of Fenoterol using Fenoterol-d6 as an internal standard.

GCMS_Workflow GC-MS Analytical Workflow for Fenoterol cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Urine) Spike Spike with Fenoterol-d6 (IS) Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elution SPE->Elute Evap Evaporation to Dryness Elute->Evap Deriv Derivatization (Silylation) Evap->Deriv GC_Inject GC Injection Deriv->GC_Inject GC_Sep GC Separation GC_Inject->GC_Sep MS_Ion MS Ionization (EI) GC_Sep->MS_Ion MS_Detect MS Detection (SIM) MS_Ion->MS_Detect Integration Peak Integration MS_Detect->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Calib Quantify against Calibration Curve Ratio->Calib Report Final Concentration Report Calib->Report

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Pharmacokinetic Assessment of Fenoterol in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Precision in Fenoterol Pharmacokinetics

Fenoterol is a potent beta-2 adrenergic receptor agonist widely used as a bronchodilator for the management of asthma and chronic obstructive pulmonary disease (COPD).[1] Its clinical efficacy is directly related to its concentration at the site of action, which in turn is governed by its pharmacokinetic profile. Fenoterol exhibits a high first-pass metabolism, primarily through sulfation and glucuronidation, leading to low bioavailability after oral administration.[2][3][4] Given this extensive metabolism and the potential for inter-individual variability, a precise and accurate bioanalytical method is paramount for reliable pharmacokinetic studies. Such studies are crucial for dose optimization, bioequivalence assessments, and understanding drug-drug interactions.

This application note details a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of fenoterol in human plasma. The cornerstone of this method is the use of a stable isotope-labeled internal standard, specifically fenoterol-d6. The use of a deuterated internal standard is the gold standard in quantitative bioanalysis by mass spectrometry.[5][6][7] It ensures the highest level of accuracy and precision by co-eluting with the analyte and compensating for variations in sample preparation, injection volume, and matrix effects, particularly ion suppression or enhancement.[8][9][10] This protocol is designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[11][12][13]

Principle of the Method

This method involves the extraction of fenoterol and its deuterated internal standard (fenoterol-d6) from human plasma via liquid-liquid extraction (LLE). The extracted samples are then analyzed by reverse-phase high-performance liquid chromatography (HPLC) coupled with a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is achieved by multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for both fenoterol and fenoterol-d6.

Materials and Reagents

Material Supplier Grade
Fenoterol HydrobromideSigma-AldrichReference Standard
Fenoterol-d6Toronto Research Chemicals≥98% isotopic purity
AcetonitrileHoneywellLC-MS Grade
MethanolFisher ScientificLC-MS Grade
Formic AcidSigma-AldrichLC-MS Grade
Ammonium AcetateSigma-AldrichLC-MS Grade
WaterMilli-Q® system18.2 MΩ·cm
Human Plasma (K2EDTA)BioIVTPooled, screened
Tert-butyl methyl ether (TBME)Sigma-AldrichHPLC Grade

Instrumentation and Analytical Conditions

Liquid Chromatography
Parameter Condition
HPLC System Shimadzu Nexera X2 or equivalent
Column Waters Atlantis HILIC Silica (150 x 2.1 mm, 3 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile
Gradient Isocratic: 10% A, 90% B
Flow Rate 0.2 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Autosampler Temperature 4 °C
Mass Spectrometry
Parameter Condition
Mass Spectrometer SCIEX Triple Quad™ 6500+ or equivalent
Ion Source Electrospray Ionization (ESI)
Polarity Positive
IonSpray Voltage 5500 V
Source Temperature 500 °C
Curtain Gas (CUR) 35 psi
Collision Gas (CAD) Medium
Ion Source Gas 1 (GS1) 50 psi
Ion Source Gas 2 (GS2) 60 psi
MRM Transitions See Table below
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Fenoterol304.2136.125
Fenoterol-d6310.2142.125

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of fenoterol hydrobromide and fenoterol-d6 into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with methanol.

  • Working Standard Solutions:

    • Prepare serial dilutions of the fenoterol primary stock solution in a 50:50 (v/v) mixture of methanol and water to create working standard solutions for spiking into plasma to form the calibration curve.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the fenoterol-d6 primary stock solution with a 50:50 (v/v) mixture of methanol and water.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The choice of LLE with tert-butyl methyl ether (TBME) is based on its ability to efficiently extract moderately polar compounds like fenoterol from a biological matrix while minimizing the co-extraction of highly polar, matrix-interfering components such as phospholipids.[14]

  • Aliquoting: To 200 µL of human plasma (blank, calibration standard, quality control, or unknown sample) in a 1.5 mL polypropylene tube, add 20 µL of the IS working solution (100 ng/mL fenoterol-d6).

  • Vortexing: Briefly vortex the samples for 10 seconds.

  • Extraction: Add 1 mL of tert-butyl methyl ether (TBME).

  • Mixing: Vortex vigorously for 3 minutes.

  • Centrifugation: Centrifuge the samples at 4000 x g for 5 minutes at 4 °C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 900 µL) to a clean 1.5 mL tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase (10% 10 mM Ammonium Acetate in Water, 90% Acetonitrile).

  • Transfer: Transfer the reconstituted sample to an HPLC vial with a low-volume insert for analysis.

G cluster_sample_prep Sample Preparation Workflow cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (200 µL) add_is 2. Add Fenoterol-d6 IS (20 µL) plasma->add_is vortex1 3. Vortex (10s) add_is->vortex1 add_tbme 4. Add TBME (1 mL) vortex1->add_tbme vortex2 5. Vortex (3 min) add_tbme->vortex2 centrifuge 6. Centrifuge (4000g, 5 min) vortex2->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase (150 µL) evaporate->reconstitute inject 10. Inject (10 µL) into HPLC reconstitute->inject separate 11. Chromatographic Separation inject->separate detect 12. MS/MS Detection (MRM) separate->detect integrate 13. Peak Integration detect->integrate calculate 14. Calculate Analyte/IS Ratio integrate->calculate quantify 15. Quantify against Calibration Curve calculate->quantify

Caption: Workflow for the bioanalysis of fenoterol in human plasma.

Method Validation

The method should be fully validated according to the EMA and/or FDA guidelines on bioanalytical method validation.[11][12][15] The validation should assess the following parameters:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no significant interference at the retention times of fenoterol and the IS.

  • Calibration Curve: The linearity of the method should be established over a suitable concentration range (e.g., 50 pg/mL to 2000 pg/mL).[16] The curve should be constructed by plotting the peak area ratio of fenoterol to fenoterol-d6 against the nominal concentration of fenoterol. A linear regression with a weighting factor of 1/x² is typically used.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC. Both intra-day and inter-day accuracy (as % bias) and precision (as % coefficient of variation, CV) should be within ±15% (±20% for LLOQ).

  • Matrix Effect: Evaluated to ensure that the plasma matrix does not cause ion suppression or enhancement. This is typically done by comparing the peak response of the analyte in post-extraction spiked plasma with the response in a neat solution.

  • Recovery: The extraction efficiency of fenoterol and the IS should be consistent and reproducible across the concentration range.

  • Stability: The stability of fenoterol in plasma should be evaluated under various conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability.

Results and Discussion

This LC-MS/MS method provides excellent sensitivity, with a lower limit of quantification (LLOQ) of 52.8 pg/mL for fenoterol in human plasma being previously reported.[16][17] The use of a hydrophilic interaction liquid chromatography (HILIC) column is advantageous for retaining and separating polar compounds like fenoterol, often providing better peak shapes and sensitivity compared to traditional reversed-phase chromatography.[18]

The critical element of this protocol is the deuterated internal standard, fenoterol-d6. Its chemical and physical properties are nearly identical to fenoterol, ensuring that it behaves similarly during extraction, chromatography, and ionization.[5][8][19] This co-elution is essential for correcting any analytical variability, which is a significant advantage over using a structural analog as an internal standard.[10] The mass difference of +6 amu provides a clear distinction between the analyte and the IS in the mass spectrometer, with no risk of isotopic crosstalk.

G cluster_process Analytical Process cluster_correction Correction for Variability cluster_output Result SamplePrep Sample Preparation LC_Injection LC Injection SamplePrep->LC_Injection IS_Correction Fenoterol-d6 (Internal Standard) SamplePrep->IS_Correction Ionization Ionization (ESI) LC_Injection->Ionization LC_Injection->IS_Correction Ionization->IS_Correction AccurateData Accurate & Precise Quantification Ionization->AccurateData IS_Correction->AccurateData Compensates for Variability

Caption: Role of the deuterated internal standard in ensuring data integrity.

Conclusion

The described LC-MS/MS method, incorporating a deuterated internal standard, offers a robust, sensitive, and reliable approach for the quantitative determination of fenoterol in human plasma. This protocol provides the necessary accuracy and precision for demanding pharmacokinetic studies in a drug development setting. Adherence to the principles of method validation outlined by regulatory agencies will ensure the generation of high-quality data suitable for regulatory submissions.

References

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Innovare Academic Sciences. Retrieved from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Pharmacology of Fenoterol (Berotec) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 21). YouTube. Retrieved from [Link]

  • Siluk, D., Kim, H. S., Cole, T., & Wainer, I. W. (2008). Quantitative determination of fenoterol and fenoterol derivatives in rat plasma using on-line immunoextraction and liquid chromatography/mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 960–964. Retrieved from [Link]

  • Poe, S. L., Duan, J., & Wainer, I. W. (2010). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of Fenoterol in Human Plasma and Urine Samples. Journal of Liquid Chromatography & Related Technologies, 33(17-18), 1629–1643. Retrieved from [Link]

  • Fenoterol: Pharmacology and Clinical Use. (1999). ResearchGate. Retrieved from [Link]

  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? (n.d.). Quora. Retrieved from [Link]

  • Hildebrandt, R., Gundert-Remy, U., Harenberg, J., & Weber, E. (1994). Fenoterol metabolism in man: Sulphation versus glucuronidation. Xenobiotica, 24(1), 71–77. Retrieved from [Link]

  • Pharmacokinetics and Pharmacodynamics of Beta 2-agonists (In the Light of Fenoterol). (1981). Karger Publishers. Retrieved from [Link]

  • Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem. Retrieved from [Link]

  • Svedmyr, N. (1985). Fenoterol: a beta2-adrenergic agonist for use in asthma. Pharmacology, pharmacokinetics, clinical efficacy and adverse effects. Pharmacotherapy, 5(3), 109–126. Retrieved from [Link]

  • Poe, S. L., Duan, J., & Wainer, I. W. (2010). Development and validation of a sensitive LC-MS/MS method for the determination of fenoterol in human plasma and urine samples. Journal of Liquid Chromatography & Related Technologies, 33(17-18), 1629-1643. Retrieved from [Link]

  • Validation of new analytical methodology for determining fenoterolhydrobromide by HPLC: application in pharmaceutical products V. (n.d.). BVS. Retrieved from [Link]

  • Hochhaus, G., & Möllmann, H. (1992). Pharmacokinetic/pharmacodynamic characteristics of the β-2-agonists terbutaline, albutamol and fenoterol. ResearchGate. Retrieved from [Link]

  • Hildebrandt, R., Gundert-Remy, U., Harenberg, J., & Weber, E. (1994). Fenoterol metabolism in man: sulphation versus glucuronidation. PubMed. Retrieved from [Link]

  • Fenoterol Hydrobromide. (n.d.). ResearchGate. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). ResearchGate. Retrieved from [Link]

  • Chromatographic fingerprinting of ipratropium and fenoterol in their novel co-formulated inhaler treating major respira… (n.d.). OUCI. Retrieved from [Link]

  • Jacobson, G. A., & Peterson, G. M. (1994). High-performance Liquid Chromatographic Assay for the Simultaneous Determination of Ipratropium Bromide, Fenoterol, Salbutamol and Terbutaline in Nebulizer Solution. Journal of Pharmaceutical and Biomedical Analysis, 12(6), 825–832. Retrieved from [Link]

  • Development and Validation of a Sensitive LC-MS/MS Method for the Determination of Fenoterol in Human Plasma and Urine Samples. (2010). ResearchGate. Retrieved from [Link]

  • El-Gindy, A., Emara, S., & Shaaban, H. (2024). Chromatographic fingerprinting of ipratropium and fenoterol in their novel co-formulated inhaler treating major respiratory disorders; application to delivered dose uniformity testing along with greenness and whiteness assessment. Scientific Reports, 14(1), 19932. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). FDA. Retrieved from [Link]

  • The use of stable isotopes in drug metabolism studies. (1982). ResearchGate. Retrieved from [Link]

  • A sensitive method for the quantification of formoterol in human plasma. (n.d.). SCIEX. Retrieved from [Link]

  • Re-introduction of a Novel Approach to the Use of Stable Isotopes in Pharmacokinetic Studies. (2014). PMC. Retrieved from [Link]

  • Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency (EMA). Retrieved from [Link]

  • Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? (n.d.). ResearchGate. Retrieved from [Link]

  • Bioanalytical method validation. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017, December 18). Crimson Publishers. Retrieved from [Link]

  • "Stable Labeled Isotopes as Internal Standards: A Critical Review". (2017). ResearchGate. Retrieved from [Link]

  • LC-MS/MS Bioanalytical Method for Formoterol improved. (n.d.). Anapharm. Retrieved from [Link]

  • Applications of stable isotopes in clinical pharmacology. (2001). PMC. Retrieved from [Link]

  • Quantitation of Formoterol, Salbutamol, and Salbutamol-4′-O-Sulfate in Human Urine and Serum via UHPLC-MS/MS. (2023, June 22). MDPI. Retrieved from [Link]

  • Improving sample preparation for LC-MS/MS analysis. (2025, October 28). News-Medical.Net. Retrieved from [Link]

  • Lipworth, B. J. (1996). Pharmacokinetics of inhaled drugs. British Journal of Clinical Pharmacology, 42(6), 697–705. Retrieved from [Link]

  • [Clinical pharmacological trials of a new metered dose inhaler, IK-6, a combination of the bronchodilators fenoterol and ipratropium bromide (author's transl)]. (1979). PubMed. Retrieved from [Link]

  • O'Donnell, S. R., & Wanstall, J. C. (1979). Bronchodilator action of inhaled fenoterol and ipratropium in normal subjects: a teaching exercise for medical students. British Journal of Clinical Pharmacology, 8(5), 453–459. Retrieved from [Link]

Sources

Application and Protocol for the Quantitative Analysis of Fenoterol in Urine using Fenoterol-d6 Hydrobromide as an Internal Standard by SPE-LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the extraction and quantification of fenoterol in human urine samples. The methodology employs enzymatic hydrolysis to account for conjugated metabolites, followed by a robust solid-phase extraction (SPE) clean-up. Detection and quantification are achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Fenoterol-d6 hydrobromide serving as the ideal internal standard for accurate and precise results. This document is intended for researchers, scientists, and drug development professionals requiring a reliable, validated method for bioanalytical studies, pharmacokinetic research, or doping control analysis. All procedures are grounded in established scientific principles and align with international bioanalytical method validation guidelines.

Introduction and Scientific Rationale

Fenoterol is a potent β2-adrenergic agonist used as a bronchodilator for the treatment of asthma and other respiratory conditions.[1] Its presence and concentration in biological matrices, particularly urine, are of significant interest in clinical pharmacology, toxicology, and sports anti-doping programs. Following administration, fenoterol undergoes extensive phase II metabolism, with a substantial portion being excreted in urine as glucuronide and sulfate conjugates.[2] To accurately quantify the total fenoterol exposure, a hydrolysis step is essential to cleave these conjugates and measure the parent compound.

This compound is the deuterium-labeled analogue of fenoterol and serves as the optimal internal standard (IS) for quantitative analysis by mass spectrometry. An ideal internal standard should co-elute chromatographically with the analyte and exhibit identical ionization and fragmentation behavior, but have a different mass-to-charge ratio (m/z). The use of a stable isotope-labeled (SIL) internal standard like Fenoterol-d6 is the gold standard as it compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the highest level of accuracy and precision.

This protocol employs a mixed-mode cation exchange solid-phase extraction (SPE) methodology. This technique is highly effective for isolating basic compounds like fenoterol from the complex urine matrix.[3] The mixed-mode sorbent utilizes both reversed-phase (for hydrophobic interactions) and strong cation exchange (for ionic interactions) mechanisms, providing superior selectivity and sample cleanup compared to single-mode sorbents.[3][4]

The subsequent analysis by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and specificity, allowing for the detection and quantification of fenoterol at very low concentrations.[5] The entire method is designed to be self-validating, with performance characteristics that meet the stringent criteria set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[6][7]

Materials and Reagents

Material/ReagentSupplier/GradeNotes
Fenoterol HydrobromideUSP or equivalentAnalyte reference standard
This compoundCertified Reference MaterialInternal Standard (IS)
Methanol (MeOH)LC-MS Grade
Acetonitrile (ACN)LC-MS Grade
Formic Acid (HCOOH)LC-MS Grade, ≥98%
Ammonium Hydroxide (NH₄OH)ACS Grade
Ammonium AcetateACS Grade
β-glucuronidase enzymee.g., from Helix pomatiaActivity should be verified
Deionized Water≥18.2 MΩ·cm
Mixed-Mode Cation Exchange SPE Cartridgese.g., 100 mg/3 mLFor solid-phase extraction
Blank Human UrinePooled, drug-freeFor calibration standards and QCs

Experimental Workflow Overview

The entire analytical process, from sample receipt to final data analysis, follows a systematic and logical progression designed to ensure data integrity and reproducibility.

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Urine Sample Collection Spike Spike with Fenoterol-d6 (IS) Sample->Spike Hydrolysis Enzymatic Hydrolysis Spike->Hydrolysis Condition Condition & Equilibrate SPE Cartridge Hydrolysis->Condition Load Load Sample Wash Wash (Remove Interferences) Elute Elute Analyte + IS Evaporate Evaporate & Reconstitute Elute->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject Data Data Acquisition (MRM) Inject->Data Quant Quantification & Reporting Data->Quant

Caption: High-level workflow for urine analysis.

Detailed Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Fenoterol Hydrobromide and this compound in separate volumetric flasks using methanol to create 1 mg/mL stock solutions.

  • Working Standard Solution (for spiking):

    • Perform serial dilutions of the Fenoterol stock solution with 50:50 Methanol:Water to create an appropriate working solution for spiking into blank urine to prepare calibration standards.

  • Internal Standard (IS) Working Solution (1 µg/mL):

    • Dilute the Fenoterol-d6 stock solution with 50:50 Methanol:Water to create a 1 µg/mL IS working solution.

  • Calibration Standards and Quality Control (QC) Samples:

    • Spike blank human urine with the Fenoterol working standard solution to prepare a calibration curve. A typical range is 0.5 - 200 ng/mL.

    • Independently prepare QC samples in blank urine at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Sample Preparation and Enzymatic Hydrolysis

Rationale: Many drugs are metabolized into more water-soluble glucuronide conjugates for excretion.[8] Enzymatic hydrolysis using β-glucuronidase cleaves these conjugates, converting them back to the parent drug, which is crucial for quantifying the total drug concentration.[2][9]

  • Pipette 1 mL of each urine sample (calibrator, QC, or unknown) into a labeled 15 mL polypropylene tube.

  • Add 20 µL of the 1 µg/mL Fenoterol-d6 IS working solution to each tube (final IS concentration: 20 ng/mL). Vortex briefly.

  • Add 1 mL of 100 mM ammonium acetate buffer (pH 5.0).

  • Add 50 µL of β-glucuronidase enzyme solution.

  • Vortex gently and incubate in a water bath at 55°C for 3 hours.

  • After incubation, remove samples and allow them to cool to room temperature.

Solid-Phase Extraction (SPE) Protocol

Rationale: Mixed-mode cation exchange SPE provides a highly selective cleanup by combining reversed-phase and ion-exchange retention mechanisms. At an acidic pH, the basic fenoterol molecule is protonated and strongly retained by the cation exchange sorbent, allowing for aggressive washing steps to remove neutral and acidic interferences.[3] Elution is achieved with a basic, high organic content solvent that neutralizes the analyte and disrupts hydrophobic interactions.

G cluster_spe Mixed-Mode Cation Exchange SPE start Start: Hydrolyzed Sample Condition 1. Condition (2 mL Methanol) start->Condition Equilibrate 2. Equilibrate (2 mL Water, then 2 mL 100mM HCl) Condition->Equilibrate Load 3. Load Sample (Slowly, ~1 mL/min) Equilibrate->Load Wash1 4. Wash 1 (2 mL 100mM HCl) Load->Wash1 Wash2 5. Wash 2 (2 mL Methanol) Wash1->Wash2 Elute 6. Elute (2 mL 5% NH4OH in Methanol) Wash2->Elute end_node Collect Eluate Elute->end_node

Caption: Step-by-step mixed-mode SPE protocol.

  • Condition: Pass 2 mL of Methanol through the SPE cartridge.

  • Equilibrate: Pass 2 mL of deionized water, followed by 2 mL of 100 mM HCl through the cartridge. Do not let the sorbent bed go dry.

  • Load: Load the entire pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1: Pass 2 mL of 100 mM HCl to wash away polar interferences.

  • Wash 2: Pass 2 mL of Methanol to wash away non-polar, non-basic interferences. Dry the cartridge under vacuum or positive pressure for 5 minutes.

  • Elute: Place clean collection tubes under the SPE manifold. Elute the analytes with 2 mL of 5% ammonium hydroxide in Methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex to mix and transfer to an autosampler vial.

LC-MS/MS Instrumental Analysis
ParameterSetting
LC System Agilent 1290 Infinity II or equivalent
ColumnC18 Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temp40°C
Gradient 5% B to 95% B over 5 min, hold 2 min, return to initial
MS System Sciex 6500+ QTRAP or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
IonSpray Voltage+5500 V
Temperature500°C
Curtain Gas35 psi

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Fenoterol304.1135.110022
Fenoterol-d6 (IS) 310.1 135.1 100 22

Note: The precursor ion for Fenoterol-d6 is 6 Da higher than fenoterol due to the six deuterium atoms. The fragmentation leading to the stable product ion (m/z 135.1) occurs on a part of the molecule distant from the labeling site, thus the product ion and collision energy are expected to be identical.[5]

Method Validation and Performance Characteristics

This method should be fully validated according to the ICH M10 Bioanalytical Method Validation guidelines to ensure its suitability for regulatory submissions.[7] The validation process assesses selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.

Table of Expected Performance Characteristics:

Validation ParameterAcceptance Criteria (ICH M10)Typical Expected Results
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank samples.Method is highly selective with no observed interferences.
Linearity r² ≥ 0.99r² > 0.995 over a range of 0.5 - 200 ng/mL.
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10; Accuracy ±20%; Precision ≤20%0.5 ng/mL
Accuracy (Intra- & Inter-day) ±15% of nominal (±20% at LLOQ)Within ±10% for QCs
Precision (Intra- & Inter-day) ≤15% CV (≤20% at LLOQ)<10% CV for QCs
Matrix Effect IS-normalized matrix factor CV ≤ 15%Within acceptable limits across different urine sources.
Recovery Consistent, precise, and reproducible>85% for both analyte and IS
Stability (Bench-top, Freeze-thaw, Long-term) Analyte concentration within ±15% of initialStable under typical laboratory conditions.

Conclusion

The protocol detailed in this application note provides a comprehensive and robust framework for the quantitative analysis of fenoterol in urine. The integration of enzymatic hydrolysis, selective mixed-mode solid-phase extraction, and the use of a stable isotope-labeled internal standard (Fenoterol-d6) ensures the highest analytical quality. The LC-MS/MS detection method offers excellent sensitivity and specificity. When validated, this protocol is suitable for a wide range of applications, from clinical pharmacokinetics to anti-doping control, delivering accurate and reliable data that meets global regulatory standards.

References

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA/CHMP/ICH/172948/2022. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • PubChem. (n.d.). Fenoterol hydrobromide. National Center for Biotechnology Information. [Link]

  • Haasnoot, W., et al. (1994). Determination of fenoterol and ractopamine in urine by enzyme immunoassay. The Analyst, 119(12), 2675-2680. [Link]

  • Ramos, F., et al. (2003). Solid phase extraction (SPE) for multi-residue analysis of β2-agonists in bovine urine. Journal of the Brazilian Chemical Society, 14(3), 434-440. [Link]

  • Polettini, A., et al. (2012). Analysis of β-agonists in different biological matrices by liquid chromatography–tandem mass spectrometry. Journal of Applied Toxicology, 32(5), 325-337. [Link]

  • Deventer, K., et al. (2012). Multiresidue analysis of beta2-agonist in human and calf urine using multimodal solid-phase extraction and high-performance liquid chromatography with electrochemical detection. Journal of Chromatography B: Biomedical Sciences and Applications, 726(1-2), 137-144. [Link]

  • Andersen, J. H., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Pharmaceuticals, 17(1), 13. [Link]

  • Sanghvi, M. V., et al. (2013). Development and validation of a sensitive LC-MS/MS method for the determination of fenoterol in human plasma and urine samples. Journal of Chromatography B, 933, 37-43. [Link]

  • American Association for Clinical Chemistry. (2018). Using Hydrolysis to Improve Urine Drug Test Accuracy. AACC.org. [Link]

  • Biotage. (2023). Urine hydrolysis: how did I choose which enzyme to use?. Biotage.com. [Link]

  • Restek Corporation. (n.d.). Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. Restek.com. [Link]

  • Wozniak, E., et al. (2021). Method Development and Validation for Beta-Agonists in Liver and Urine using UHPLC-MS/MS, according to EU-Legislation 2021/808. Journal of Analytical Methods in Chemistry, 2021, 8899884. [Link]

  • ResearchGate. (n.d.). Fenoterol Hydrobromide | Request PDF. ResearchGate. [Link]

Sources

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Analysis of Fenoterol with Fenoterol-d6 Hydrobromide as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the quantitative analysis of Fenoterol Hydrobromide in pharmaceutical formulations using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. To ensure the highest degree of accuracy and precision, this method employs Fenoterol-d6 Hydrobromide as an internal standard. The causality behind each experimental step is thoroughly explained, providing researchers, scientists, and drug development professionals with a robust and validated methodology. This guide is structured to offer both a practical, step-by-step protocol and a deeper understanding of the chromatographic principles at play, in alignment with international regulatory standards.

Introduction: The Rationale for a Validated HPLC Method

Fenoterol Hydrobromide is a potent β2-adrenergic agonist widely used as a bronchodilator for the treatment of asthma and other obstructive airway diseases.[1][2][3] Ensuring the precise quantification of Fenoterol in pharmaceutical dosage forms is paramount for guaranteeing product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this purpose due to its high resolution, sensitivity, and reproducibility.[4]

The use of a deuterated internal standard, such as this compound, is a cornerstone of robust quantitative analysis.[5] Deuterated standards are chemically identical to the analyte but have a higher molecular weight due to the presence of deuterium atoms.[5][6] This subtle difference allows for their differentiation by mass spectrometry, but in HPLC with UV detection, they co-elute with the analyte. The primary advantage of an internal standard is its ability to compensate for variations in sample preparation, injection volume, and potential instrument drift, thereby significantly improving the accuracy and precision of the quantification.

This application note details a validated isocratic RP-HPLC method that effectively separates Fenoterol from potential excipients and degradation products, with this compound ensuring the reliability of the results. The method is designed to be compliant with the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical method validation.[4][7][8][9][10]

Physicochemical Properties of Analytes

A thorough understanding of the physicochemical properties of both the analyte and the internal standard is fundamental to developing a successful HPLC method.

PropertyFenoterol HydrobromideThis compound
Chemical Formula C₁₇H₂₂BrNO₄C₁₇H₁₆D₆BrNO₄
Molecular Weight 384.27 g/mol [2]390.30 g/mol [11]
CAS Number 1944-12-3[12]1286129-04-1[6][11]
Structure 5-[1-Hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-1,3-benzenediol hydrobromide5-[1-Hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl-d6]amino]ethyl]-1,3-benzenediol Hydrobromide[11]
UV λmax ~276 nm~276 nm

Experimental Workflow and Causality

The following diagram illustrates the logical flow of the analytical procedure, from sample preparation to data analysis. Each stage is designed to ensure the integrity of the final results.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh Pharmaceutical Formulation Spike Spike Sample with Internal Standard (Fenoterol-d6) Sample->Spike Standard Prepare Stock Solutions (Fenoterol & Fenoterol-d6) Standard->Spike Dilute Dilute to Final Concentration Spike->Dilute Inject Inject Sample into HPLC System Dilute->Inject Separate Isocratic Separation on C18 Column Inject->Separate Detect UV Detection at 276 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve (Peak Area Ratio vs. Concentration) Integrate->Calibrate Quantify Quantify Fenoterol Concentration Calibrate->Quantify

Caption: Experimental workflow for the HPLC quantification of Fenoterol.

Detailed Application Protocol

Materials and Reagents
  • Fenoterol Hydrobromide Reference Standard: USP or equivalent purity.

  • This compound: High isotopic purity.[5]

  • Acetonitrile: HPLC grade.

  • Water: Ultrapure, 18.2 MΩ·cm.

  • Triethylamine: Analytical grade.

  • Formic Acid: Analytical grade.

  • Pharmaceutical Formulation: Containing Fenoterol Hydrobromide.

Instrumentation and Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/UV detector is required.
Column C18, 150 mm x 4.6 mm, 5 µmA C18 column provides excellent retention and separation for moderately polar compounds like Fenoterol. The specified dimensions and particle size offer a good balance between efficiency and backpressure.[1]
Mobile Phase Acetonitrile:Water (30:70, v/v) with 0.1% Triethylamine, pH adjusted to 5.0 with Formic AcidThe acetonitrile/water ratio is optimized for adequate retention and separation. Triethylamine is a tailing inhibitor that masks active silanol groups on the silica-based stationary phase, improving peak symmetry.[13] The pH of 5.0 ensures that Fenoterol is in a consistent protonation state, leading to reproducible retention times.[1]
Flow Rate 1.0 mL/minThis flow rate provides a good balance between analysis time and chromatographic efficiency for the chosen column dimensions.[1]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.[14]
Detection Wavelength 276 nmThis is the UV absorbance maximum for Fenoterol, providing optimal sensitivity.[1]
Injection Volume 10 µLA small injection volume minimizes the risk of column overload and peak distortion.[14]
Run Time 10 minutesSufficient time to elute the analyte and internal standard and re-equilibrate the column.
Preparation of Solutions

4.3.1. Mobile Phase Preparation:

  • Mix 300 mL of HPLC grade acetonitrile with 700 mL of ultrapure water.

  • Add 1 mL of triethylamine to the mixture.

  • Adjust the pH to 5.0 with formic acid.

  • Degas the mobile phase for at least 15 minutes using an ultrasonic bath or online degasser to prevent air bubbles in the system.[14][15]

4.3.2. Standard Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 10 mg of Fenoterol Hydrobromide reference standard and transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. This is the Fenoterol Stock Solution .

  • Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. This is the Internal Standard (IS) Stock Solution .

4.3.3. Working Standard Solutions for Calibration Curve:

  • Prepare a series of working standard solutions by diluting the Fenoterol Stock Solution with the mobile phase to achieve concentrations ranging from 0.025 mg/mL to 0.15 mg/mL.[1]

  • Spike each working standard with a fixed concentration of the Internal Standard Stock Solution (e.g., 0.05 mg/mL).

4.3.4. Sample Preparation:

  • Accurately weigh a portion of the pharmaceutical formulation equivalent to 5 mg of Fenoterol Hydrobromide.

  • Transfer to a 50 mL volumetric flask.

  • Add approximately 30 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could block the column.[16]

  • Transfer 1 mL of the filtered solution to a clean volumetric flask and spike with the same fixed concentration of the Internal Standard Stock Solution as used for the calibration standards.

  • Dilute to a final theoretical concentration within the calibration range.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[9]

Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation.

System Suitability

Before each analytical run, inject a standard solution six times. The system is deemed suitable for use if the following criteria are met:

  • Relative Standard Deviation (RSD) of the peak area ratio: ≤ 2.0%

  • Tailing factor for the Fenoterol peak: ≤ 2.0

  • Theoretical plates for the Fenoterol peak: ≥ 2000

Specificity

Analyze a blank (mobile phase), a placebo solution (formulation excipients without the active ingredient), the internal standard solution, and a spiked sample. There should be no interfering peaks at the retention time of Fenoterol and the internal standard.

Linearity

Analyze the prepared calibration standards in triplicate. Plot the peak area ratio (Fenoterol peak area / Internal Standard peak area) against the concentration of Fenoterol. The correlation coefficient (r²) should be > 0.999.[1]

Accuracy

Perform recovery studies by spiking the placebo with known concentrations of Fenoterol (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day. The RSD should be ≤ 2.0%.[1]

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. For Fenoterol, typical values are around 0.003 mg/mL for LOD and 0.012 mg/mL for LOQ.[1]

Robustness

Intentionally vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±2 °C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within the acceptable limits, demonstrating the method's reliability during normal use.

Data Analysis and Interpretation

The concentration of Fenoterol Hydrobromide in the sample is calculated using the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

  • y = Peak area ratio of Fenoterol to Fenoterol-d6 in the sample

  • m = Slope of the calibration curve

  • x = Concentration of Fenoterol in the sample

  • c = y-intercept of the calibration curve

The final concentration in the pharmaceutical formulation is then calculated by taking into account the initial weight of the sample and the dilution factors used during sample preparation.

Troubleshooting

SymptomPotential CauseSuggested Solution
High Backpressure Blockage in the system (e.g., guard column, column frit, tubing).[15][17]Systematically disconnect components to locate the blockage. Backflush the column with a weaker solvent. Replace the guard column or column if necessary.[16]
Peak Tailing Active silanol interactions; column degradation.[13]Ensure the mobile phase contains a tailing inhibitor like triethylamine. Check and adjust the mobile phase pH. Replace the column if performance does not improve.[13]
Variable Retention Times Inconsistent mobile phase composition; temperature fluctuations; leaks.[14]Prepare fresh mobile phase and ensure proper mixing. Use a column oven for stable temperature control. Check for leaks in the system.[14][16]
No Peaks Detector lamp off; no flow; incorrect injection.Check that the detector lamp is on and has sufficient energy. Verify the mobile phase flow. Ensure the autosampler is functioning correctly.[16]

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the quantification of Fenoterol Hydrobromide using RP-HPLC with this compound as an internal standard. By explaining the rationale behind the experimental choices and adhering to established validation guidelines, this method is demonstrated to be specific, linear, accurate, precise, and robust. It is therefore highly suitable for routine quality control analysis in the pharmaceutical industry.

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • de Oliveira, A. C., et al. (2013). Validation of new analytical methodology for determining fenoterolhydrobromide by HPLC: application in pharmaceutical products. Brazilian Journal of Pharmaceutical Sciences, 49(4), 751-759. Retrieved from [Link]

  • Meineke, I., et al. (2002). Determination of fenoterol in human plasma by HPLC with fluorescence detection after derivatization. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 147-152. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Kim, H. S., et al. (2009). Quantitative determination of fenoterol and fenoterol derivatives in rat plasma using on-line immunoextraction and liquid chromatography/mass spectrometry. Journal of Chromatography A, 1216(17), 3603-3609. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • Midas Pharma. (n.d.). Fenoterol hydrobromide. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Fenoterol hydrobromide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • El-Kimary, E. I., et al. (2024). Chromatographic fingerprinting of ipratropium and fenoterol in their novel co-formulated inhaler treating major respiratory disorders; application to delivered dose uniformity testing along with greenness and whiteness assessment. Scientific Reports, 14(1), 1-14. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative Determination of Fenoterol and Fenoterol. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • El-Kimary, E. I., et al. (2024). Chromatographic fingerprinting of ipratropium and fenoterol in their novel co-formulated inhaler treating major respiratory disorders. Retrieved from [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance. Retrieved from [Link]

  • Slideshare. (n.d.). Analysis of drugs in biological matrix. Retrieved from [Link]

Sources

Application Note: Quantitative Bioanalysis of Fenoterol in Clinical Samples Using Stable Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of Fenoterol in biological matrices, such as human plasma, using Fenoterol-d6 Hydrobromide as a stable isotope-labeled internal standard (SIL-IS). Fenoterol is a potent β2-adrenergic agonist used as a bronchodilator for asthma and other respiratory diseases.[1][2][3] Accurate measurement of its concentration is critical for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.[4][5] This application note details the principles of stable isotope dilution, a complete protocol for sample preparation, and optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters. The methodology described herein is designed to deliver the highest levels of accuracy, precision, and robustness in accordance with regulatory guidelines.[6][7]

Introduction: The Imperative for Precision in Fenoterol Quantification

Fenoterol is a direct-acting sympathomimetic agent prescribed for its bronchodilatory effects.[1][3][8] Its clinical efficacy is balanced against potential dose-dependent side effects, including tachycardia and muscle tremors, making precise therapeutic monitoring essential.[1][2] The drug undergoes extensive first-pass metabolism, leading to low bioavailability and a relatively short plasma half-life, which necessitates highly sensitive and specific analytical methods to accurately characterize its pharmacokinetic profile.[2][8][9]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity.[5][10] However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument drift.[10] To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach.[11][12][13]

This compound is the ideal internal standard for this application. As a deuterated analog of the target analyte, it shares near-identical physicochemical properties. This ensures it co-elutes chromatographically and behaves similarly during extraction and ionization, thereby compensating for variations at every stage of the analytical process.[10][11] This principle, known as stable isotope dilution, is the foundation of modern quantitative mass spectrometry.

The Principle of Stable Isotope Dilution (SID)

The core advantage of using a SIL-IS like Fenoterol-d6 is its ability to mimic the analyte throughout the entire workflow. Unlike structural analogs, which may have different extraction recoveries or chromatographic retention times, a SIL-IS is affected by process variability in the same manner as the analyte.[11][12]

The mass spectrometer distinguishes between the analyte (Fenoterol) and the SIL-IS (Fenoterol-d6) based on their mass-to-charge (m/z) ratio difference. Quantification is not based on the absolute signal intensity of the analyte, but on the ratio of the analyte's peak area to the SIL-IS's peak area. This ratio remains constant even if sample loss occurs during preparation or if ionization efficiency fluctuates, leading to highly precise and accurate results.[10]

While deuterated standards can sometimes exhibit minor chromatographic shifts (the "isotope effect"), this is typically negligible with modern high-resolution chromatography and does not impact the robustness of the assay when accounted for during method development.[14]

SID_Principle cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quant Quantification A Biological Sample (Plasma, Urine) B Spike with known amount of Fenoterol-d6 (IS) A->B C Extraction (SPE, LLE, PPT) Potential for analyte loss B->C D LC Separation (Co-elution of Analyte & IS) C->D Loss affects both equally E ESI Ionization (Matrix Effects) D->E F MS/MS Detection (Separate m/z) E->F E->F Suppression affects both equally G Calculate Peak Area Ratio (Analyte / IS) F->G Ratio remains constant H Plot Ratio vs. Concentration (Calibration Curve) G->H I Determine Unknown Concentration H->I

Caption: Principle of Stable Isotope Dilution Workflow.

Detailed Bioanalytical Protocol

This protocol provides a validated starting point for the quantification of Fenoterol in human plasma. All procedures should be performed in a qualified laboratory and the method must be fully validated according to regulatory guidelines such as those from the FDA or ICH M10.[6][7][15][16]

Required Materials and Reagents
  • Analytes: Fenoterol Hydrobromide (Reference Standard), this compound (Internal Standard)

  • Biological Matrix: Drug-free human plasma (K2-EDTA)

  • Solvents: Acetonitrile, Methanol (LC-MS Grade); Formic Acid, Ammonium Acetate

  • Water: Deionized, 18 MΩ·cm or greater

  • Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

  • Labware: Calibrated pipettes, polypropylene tubes, autosampler vials

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Fenoterol and Fenoterol-d6 in methanol to create primary stock solutions. Store at -20°C.

  • Working Solutions: Prepare intermediate and spiking solutions by serially diluting the stock solutions with 50:50 methanol/water.

  • Internal Standard (IS) Spiking Solution (e.g., 5 ng/mL): Dilute the Fenoterol-d6 working solution to the final concentration used to spike all samples, calibrators, and quality controls (QCs).

Calibration Standards and Quality Controls

Prepare calibration standards and QCs by spiking blank human plasma with the appropriate Fenoterol working solutions.

Standard / QC LevelConcentration (pg/mL)
Blank0 (Matrix Only)
LLOQ50
Calibrator 2100
Calibrator 3250
Calibrator 4500
Calibrator 51000
Calibrator 61500
ULOQ2000
QC Low 150
QC Mid 750
QC High 1750

Table 1: Example Calibration Curve and QC Concentrations.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is highly effective for removing phospholipids and proteins that can cause matrix effects.[10]

SPE_Workflow cluster_spe SPE Cartridge start Start: Plasma Sample (e.g., 200 µL) spike Add IS (Fenoterol-d6) (e.g., 25 µL of 5 ng/mL) start->spike pretreat Pre-treat Sample (e.g., Add 200 µL 4% H3PO4) spike->pretreat condition 1. Condition (Methanol, then Water) pretreat->condition load 2. Load (Pre-treated Sample) condition->load wash1 3. Wash 1 (e.g., 0.1% Formic Acid) load->wash1 wash2 4. Wash 2 (e.g., Methanol) wash1->wash2 elute 5. Elute (e.g., 5% NH4OH in Methanol) wash2->elute dry Evaporate Eluate to Dryness (Nitrogen stream, 40°C) elute->dry reconstitute Reconstitute in Mobile Phase (e.g., 100 µL) dry->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) Workflow Diagram.

Step-by-Step Protocol:

  • Pipette: Transfer 200 µL of plasma sample, calibrator, or QC into a polypropylene tube.

  • Spike: Add 25 µL of the Fenoterol-d6 IS spiking solution to all tubes except the blank. Vortex briefly.

  • Pre-treat: Add 200 µL of 4% phosphoric acid to acidify the sample and disrupt protein binding. Vortex.

  • Condition SPE Plate: Condition the wells of a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the pre-treated sample onto the SPE plate.

  • Wash: Wash the plate with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection plate.

  • Evaporate: Dry the eluate under a stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase. The sample is now ready for injection.

LC-MS/MS Parameters

The following are recommended starting parameters. Optimization is necessary for specific instrumentation.

ParameterRecommended Setting
LC System High-Performance Liquid Chromatography System
ColumnAtlantis HILIC Silica (2.1 x 150 mm, 3 µm) or equivalent[17][18]
Mobile Phase A20 mM Ammonium Acetate, pH 4.1
Mobile Phase BAcetonitrile
Gradient85% B (isocratic) or a shallow gradient depending on co-eluting interferences
Flow Rate0.2 mL/min
Injection Volume5 µL
Column Temperature40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsFenoterol: m/z 304.2 → 136.1 (Quantifier), 304.2 → 286.1 (Qualifier) Fenoterol-d6: m/z 310.2 → 142.1
Capillary Voltage3.5 - 4.0 kV
Source Temperature350 - 450°C
Dwell Time100 ms

Table 2: Suggested LC-MS/MS Starting Parameters.

Method Validation and Data Analysis

A full validation must be conducted to ensure the method is fit for purpose, adhering to guidelines from bodies like the FDA.[6][19]

Validation Parameters
ParameterDescriptionTypical Acceptance Criteria
Selectivity Ability to differentiate the analyte from endogenous components.No significant interfering peaks at the analyte RT.
Linearity Relationship between concentration and instrument response.r² ≥ 0.99
Accuracy Closeness of measured value to the true value.Within ±15% of nominal (±20% at LLOQ).
Precision Closeness of replicate measurements (Intra- & Inter-day).Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).
LLOQ Lowest concentration quantified with acceptable accuracy and precision.Signal-to-noise > 10; meets accuracy/precision criteria.
Recovery Efficiency of the extraction process.Consistent and reproducible across the concentration range.
Stability Analyte stability under various conditions (freeze-thaw, bench-top, etc.).Within ±15% of baseline concentration.

Table 3: Key Bioanalytical Method Validation Parameters and Criteria.

Data Analysis Workflow

Data_Analysis_Workflow A Acquire Data (MRM Chromatograms) B Integrate Peak Areas (Fenoterol & Fenoterol-d6) A->B C Calculate Peak Area Ratio (PAR = Area_Analyte / Area_IS) B->C D Generate Calibration Curve (Plot PAR vs. Concentration) C->D E Perform Linear Regression (y = mx + c) D->E F Calculate Concentration of Unknowns (Conc = (PAR - c) / m) E->F G Review QC Results (Must meet acceptance criteria) F->G H Report Final Concentrations G->H

Caption: Quantitative Data Analysis Workflow.

Conclusion

The use of this compound as a stable isotope-labeled internal standard is indispensable for the accurate and reliable quantification of Fenoterol in clinical and pharmaceutical research. The combination of a robust sample preparation method, such as solid-phase extraction, with the specificity of LC-MS/MS provides a powerful bioanalytical tool. This methodology effectively mitigates variability from matrix effects and sample processing, ensuring data integrity for critical applications like therapeutic drug monitoring and pharmacokinetic profiling. The protocols and parameters outlined in this note serve as a comprehensive foundation for researchers to develop and validate high-performance assays for Fenoterol.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link][11]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. [Link][12]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. [Link][6]

  • SCION Instruments. The Role of Internal Standards In Mass Spectrometry. [Link][10]

  • AIT Bioscience. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][15]

  • Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. [Link][14]

  • MIMS Philippines. Fenoterol: Uses, Dosage, Side Effects and More. [Link][1]

  • National Institute of Standards and Technology. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. [Link][13]

  • DrugInfoSys.com. Fenoterol - Drug Monograph. [Link][2]

  • YouTube. (2025). Pharmacology of Fenoterol (Berotec); Mechanism of action, Pharmacokinetics, Uses, Effects. [Link][3]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. [Link][19]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link][7][16]

  • Svedmyr, N. (1985). Fenoterol: a beta2-adrenergic agonist for use in asthma. Pharmacology, pharmacokinetics, clinical efficacy and adverse effects. Pharmacotherapy, 5(3), 109–124. [Link][8]

  • Hochhaus, G. (2025). Fenoterol: Pharmacology and Clinical Use. ResearchGate. [Link][9]

  • Zhang, D., et al. (2022). Rapid and High-Throughput Determination of Sixteen β-agonists in Livestock Meat Using One-Step Solid-Phase Extraction Coupled with UHPLC-MS/MS. Foods, 11(24), 4099. [Link][20]

  • Le, T. H., et al. (2024). Simultaneous determination of β-agonists in pork samples using liquid chromatography-tandem mass spectrometry. Food Research, 8(4), 1-8. [Link][21]

  • Hadziosmanovic, M., et al. (2018). Development and Validation of LC-MS/MS Method for Determination of Ten Beta Agonists in Bovine Urine. Kafkas Universitesi Veteriner Fakultesi Dergisi. [Link][22]

  • Van Ginkel, L. A., et al. (2025). LC-MS-MS to detect and identify four beta-agonists and quantify clenbuterol in liver. ResearchGate. [Link][23]

  • Sanghvi, T., et al. (2014). Development and validation of a sensitive LC-MS/MS method for the determination of fenoterol in human plasma and urine samples. Journal of Chromatography B, 960, 194-201. [Link][24]

  • Abu-Qare, A. W., & Elmasry, M. S. (2009). HPLC–electrospray mass spectrometric assay for the determination of (R,R)-fenoterol in rat plasma. Journal of Chromatography B, 877(1), 125-128. [Link][17]

  • Li, W., et al. (2007). Quantitative determination of fenoterol and fenoterol derivatives in rat plasma using on-line immunoextraction and liquid chromatography/mass spectrometry. Journal of Chromatography B, 850(1-2), 436-443. [Link][25]

  • Sanghvi, T., et al. (2014). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of Fenoterol in Human Plasma and Urine Samples. National Institutes of Health. [Link][18]

  • Phenomenex. (2023). LC-MS/MS based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum. [Link][4]

  • Wiley Analytical Science. (2024). Mass Spectrometry in therapeutic drug monitoring. [Link][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with Fenoterol-d6 Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Fenoterol-d6 Hydrobromide as a stable isotope-labeled internal standard (SIL-IS) to combat matrix effects in LC-MS/MS bioanalysis. As Senior Application Scientists, our goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure your assays are robust, accurate, and reliable.

Troubleshooting Guide: Common Issues in Fenoterol Bioanalysis

Matrix effects, the alteration of ionization efficiency by co-eluting compounds, are a primary cause of inaccurate and imprecise results in LC-MS/MS assays. Using a SIL-IS like this compound is the gold standard for compensation, as it co-elutes with the analyte and experiences the same ionization suppression or enhancement. However, challenges can still arise. This section addresses specific problems you might encounter.

Issue/Observation Probable Cause(s) Recommended Solution & Scientific Rationale
High variability in analyte/IS ratio across different plasma lots. Differential Matrix Effects: Components in plasma from different individuals (e.g., lipids, metabolites) can vary, causing inconsistent ion suppression that even the SIL-IS cannot fully compensate for if the effect is extreme or non-uniform.1. Optimize Sample Preparation: Implement a more rigorous sample clean-up technique like Solid-Phase Extraction (SPE) instead of simple protein precipitation to remove a broader range of interfering phospholipids and endogenous compounds. 2. Adjust Chromatography: Modify the LC gradient to better separate fenoterol from the ion-suppressing region. A post-column infusion experiment can help identify where matrix components are eluting.
Poor precision in Quality Control (QC) samples at the Lower Limit of Quantitation (LLOQ). 1. Insufficient IS Concentration: The internal standard signal may be too low to provide reliable normalization. 2. Endogenous Interference: Although rare for a deuterated standard, a co-eluting compound could have a fragment that interferes with the Fenoterol-d6 transition. 3. Low Analyte Recovery: Poor extraction efficiency at low concentrations can lead to variability.1. Optimize IS Concentration: Ensure the Fenoterol-d6 response is statistically robust (e.g., at least 10-20 times the signal-to-noise ratio) and appropriate for the LLOQ level. 2. Verify Selectivity: Analyze at least six different blank matrix lots to confirm no interfering peaks are present at the retention time of the analyte or IS, as recommended by FDA and EMA guidelines.
Retention time of Fenoterol-d6 shifts relative to unlabeled Fenoterol. Isotopic Effect: Deuterium substitution can sometimes lead to slightly different chromatographic behavior, known as an isotopic effect, especially in reversed-phase chromatography. While usually minimal, it can be exacerbated by certain mobile phases or column chemistries.1. Adjust Mobile Phase: Minor modifications to the mobile phase composition (e.g., organic solvent ratio, buffer concentration) can often resolve the separation. 2. Use a Milder Gradient: A shallower gradient can minimize the chromatographic separation between the analyte and the SIL-IS. The goal is co-elution to ensure identical experience with matrix effects.
Overall low signal intensity (ion suppression) for both Fenoterol and Fenoterol-d6. Significant Matrix Effect: The biological matrix (e.g., plasma, urine) contains high concentrations of non-volatile salts, phospholipids, or other endogenous compounds that compete for ionization in the MS source.1. Sample Dilution: If sensitivity allows, diluting the sample with the initial mobile phase can reduce the concentration of interfering matrix components. 2. Enhance Sample Cleanup: Use a more selective SPE sorbent or a liquid-liquid extraction (LLE) protocol to better isolate the analyte from the bulk matrix. 3. Optimize MS Source Conditions: Adjust parameters like temperature and gas flows to improve desolvation efficiency, which can help mitigate the impact of non-volatile matrix components.

Frequently Asked Questions (FAQs)

This section provides detailed answers to common questions, grounded in established scientific principles and regulatory expectations.

Q1: Why is a stable isotope-labeled internal standard like this compound superior to a structural analog?

A SIL-IS is considered the "gold standard" for quantitative LC-MS bioanalysis because its physical and chemical properties are nearly identical to the unlabeled analyte. Here’s the causality:

  • Co-elution: Fenoterol-d6 is designed to have the same chromatographic retention time as fenoterol. This ensures both compounds pass through the mass spectrometer's ion source at the exact same time, subjecting them to the identical microenvironment of co-eluting matrix components.

  • Identical Ionization Efficiency: Because their molecular structures are virtually the same, they ionize with the same efficiency. If a matrix component suppresses the ionization of fenoterol, it will suppress the ionization of Fenoterol-d6 to the same degree.

  • Correction for Variability: The instrument measures the ratio of the analyte peak area to the IS peak area. Since any suppression or enhancement affects both compounds equally, the ratio remains constant, correcting for variations in sample preparation recovery, injection volume, and matrix effects.

A structural analog, while similar, will have a different retention time and may have a different ionization efficiency, making it less effective at compensating for matrix effects that are specific to the analyte's retention time.

Q2: What are the key considerations when preparing my this compound stock and working solutions?

Accuracy begins with your standards. Follow these authoritative guidelines:

  • Purity and Isotopic Contribution: Ensure the Certificate of Analysis for your Fenoterol-d6 shows high isotopic purity (typically >98%). Check for the presence of any unlabeled fenoterol, as this can affect the accuracy of your lowest calibration standards. Regulatory guidelines state this potential influence must be evaluated.

  • Separate Stock Solutions: As per regulatory guidance from bodies like the EMA and FDA, calibration standards and quality control (QC) samples should be prepared from separate stock solution weighings to avoid systemic error.

  • Stability: The deuterium labels on Fenoterol-d6 are placed on stable positions of the molecule (non-exchangeable sites) to prevent H/D exchange with the solvent. However, you must still perform and document stability assessments of your stock and working solutions under your laboratory's storage conditions.

Q3: How do I quantitatively assess matrix effects during method validation as required by the FDA and EMA?

Regulatory bodies require a quantitative assessment to ensure matrix effects do not compromise data integrity. The standard procedure is to calculate the Matrix Factor (MF) .

Experimental Protocol: Matrix Factor Assessment

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike Fenoterol and Fenoterol-d6 into the final mobile phase or reconstitution solvent at two concentrations (e.g., Low QC and High QC).

    • Set B (Post-Extraction Spike): Extract blank plasma from at least six different sources (individual donors). After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracts with Fenoterol and Fenoterol-d6 to the same final concentrations as Set A.

    • Set C (Blank): Analyze extracted blank plasma to ensure no interference.

  • Analyze and Calculate:

    • Calculate the peak area response for the analyte in both Set A and Set B.

    • Matrix Factor (MF) = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Absence of Matrix [Set A])

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no net matrix effect.

  • Assess Variability: Calculate the coefficient of variation (%CV) of the Matrix Factor across the different sources of plasma. According to guidelines, the %CV should not be greater than 15%. This ensures that while a matrix effect may exist, it is consistent across different individuals and is therefore reliably corrected by the SIL-IS.

Q4: Can this compound mask problems in my assay?

Yes, this is a critical point of expertise. Because a good SIL-IS is so effective at correcting for variability, it can sometimes mask underlying issues in your method, such as poor extraction recovery or analyte instability.

  • Self-Validating System: Your method should be designed as a self-validating system. Monitor the absolute peak area of Fenoterol-d6 across all samples in a run. While the analyte/IS ratio should be consistent for QCs, a drastic or trending decline in the absolute IS area can indicate a systemic problem, such as inconsistent extraction or progressive instrument failure. Regulatory guidelines expect you to have predefined criteria for analytical run acceptance.

Visualizing the Workflow and Principle

To ensure clarity, the following diagrams illustrate the core concepts and workflows discussed.

Diagram 1: The Principle of SIL-IS Correction

cluster_0 Without Internal Standard cluster_1 With Fenoterol-d6 Internal Standard A Analyte in Clean Solvent B Analyte in Plasma Matrix C Ion Suppression (e.g., -40%) B->C D Observed Signal (Inaccurate) C->D E Analyte + IS in Plasma Matrix F Ion Suppression Affects Both Equally E->F G Analyte / IS Ratio (Constant) F->G H Calculated Concentration (Accurate) G->H

Caption: How a SIL-IS corrects for matrix-induced ion suppression.

Diagram 2: Bioanalytical Workflow Using Fenoterol-d6

start Start: Collect Plasma Sample spike Spike with Fenoterol-d6 Working Solution start->spike Add IS early extract Perform Sample Cleanup (e.g., Solid-Phase Extraction) spike->extract evap Evaporate & Reconstitute extract->evap inject Inject into LC-MS/MS evap->inject quant Quantify using Analyte/IS Peak Area Ratio inject->quant MRM Detection report Report Accurate Concentration quant->report

Caption: Standard workflow for sample analysis with a SIL-IS.

References

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

  • Hussain, Z. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Retrieved from [Link]

  • European Medicines Agency. (2022). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Xie, I. Y., & Christoffers, K. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1113-1116. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. Retrieved from [Link]

  • Taylor, P. J. (2005). Ion suppression in mass spectrometry. Clinical biochemistry, 38(4), 328-334. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]

  • Penn, L. D., He, H., & Johnson, K. E. (2005). Development and validation of a sensitive LC-MS/MS method for the determination of fenoterol in human plasma and urine samples. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 817(2), 203-210. Retrieved from [Link]

  • He, H., & Johnson, K. E. (2005). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. *Journal of chromatography. B, Analytical technologies in the biomedical and

Technical Support Center: Enhancing Fenoterol-d6 Hydrobromide Signal Intensity in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Fenoterol-d6 hydrobromide using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the signal intensity of this deuterated internal standard or analyte. Here, we will delve into the causality behind experimental choices, providing you with the expertise to not only solve immediate issues but also to build robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: We are observing a consistently low signal for this compound compared to its non-deuterated analog. What are the initial checks we should perform?

A1: A lower-than-expected signal for this compound can often be resolved by addressing some fundamental aspects of your experimental setup. Before delving into complex method development, it is crucial to verify the basics.

Initial Verification Steps:

  • Compound Integrity and Storage: Confirm the chemical integrity and correct storage of your this compound standard. It is a stable compound under recommended storage conditions (4°C, sealed, away from moisture)[1][2]. However, improper handling or storage can lead to degradation. Prepare a fresh stock solution from a reliable source to rule out compound-related issues.

  • Mobile Phase Preparation: The quality and composition of your mobile phase are critical for reproducible results. Always use high-purity, LC-MS grade solvents and additives[3]. Ensure that the mobile phase is freshly prepared and properly degassed to prevent pump-related issues and baseline noise[3]. For Fenoterol analysis, a common mobile phase consists of acetonitrile and water with additives like formic acid or ammonium acetate to promote ionization[4][5].

  • Basic Instrument Performance Check: Perform a system suitability test (SST) to ensure your LC-MS system is performing optimally[6]. This includes checking for leaks, stable spray, and consistent peak areas and retention times for a well-characterized standard.

Q2: Our initial checks are fine, but the this compound signal is still weak. How can we optimize the mobile phase to enhance its signal?

A2: Mobile phase composition directly influences the ionization efficiency of an analyte in the mass spectrometer's source. For Fenoterol, a β2-adrenergic agonist, positive mode electrospray ionization (ESI) is typically used. Optimizing the mobile phase pH and organic content can significantly boost your signal.

Mobile Phase Optimization Strategy:

  • pH Adjustment: Fenoterol has two phenolic hydroxyl groups and a secondary amine. The secondary amine is the most likely site for protonation in positive mode ESI. To enhance the formation of the protonated molecule [M+H]⁺, the mobile phase pH should ideally be 2-3 pH units below the pKa of the secondary amine. The addition of a small amount of formic acid (0.1%) or acetic acid (0.2%) to the aqueous portion of the mobile phase is a common and effective strategy[4].

  • Organic Modifier: The choice and percentage of the organic modifier (typically acetonitrile or methanol) affect the desolvation efficiency in the ESI source. A higher organic percentage can lead to more efficient solvent evaporation and, consequently, better ionization. Experiment with a gradient elution to determine the optimal organic concentration at which this compound elutes.

  • Ion-Pairing Agents: While not always necessary, for challenging separations, an ion-pairing reagent like 1-heptanesulfonic acid sodium salt has been used in HPLC-UV methods for fenoterol[7]. However, these are generally not recommended for MS due to potential ion suppression and source contamination. If you must use them, ensure they are volatile and used at low concentrations.

Experimental Protocol: Mobile Phase Optimization

  • Prepare a series of aqueous mobile phases (Solvent A) containing different concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2%).

  • Use a consistent organic mobile phase (Solvent B) , such as acetonitrile.

  • Inject a standard solution of this compound using a generic gradient (e.g., 5% to 95% B over 10 minutes).

  • Monitor the peak area of the [M+H]⁺ ion for this compound for each mobile phase condition.

  • Select the formic acid concentration that provides the highest signal intensity and best peak shape.

Mobile Phase A (Water with Additive)Fenoterol-d6 HBr Peak Area (Arbitrary Units)
0.05% Formic Acid1.2 x 10^5
0.1% Formic Acid 2.5 x 10^5
0.2% Formic Acid2.1 x 10^5
No Additive5.0 x 10^4

Table 1: Example data from a mobile phase additive optimization experiment.

Q3: We've optimized the mobile phase, but the signal is still not at the desired level. How can we tune the mass spectrometer's source parameters for this compound?

A3: Optimizing the ion source parameters is a critical step to maximize the signal intensity for your specific analyte. These parameters control the efficiency of droplet formation, desolvation, and ion sampling into the mass spectrometer. For Fenoterol analysis, a Turbo Ion Spray® (TIS) source or similar ESI source is commonly used[4].

Key ESI Source Parameters to Optimize:

  • Capillary Voltage (Ion Spray Voltage): This voltage is applied to the ESI needle and is crucial for generating a stable spray of charged droplets. A typical starting point for positive mode is 3.5-5.5 kV[4][8]. Systematically vary the voltage and monitor the signal intensity to find the optimal setting.

  • Source Temperature: The temperature of the ion source aids in the desolvation of the droplets, releasing the analyte ions into the gas phase. A higher temperature generally improves desolvation but can lead to thermal degradation of labile compounds. For Fenoterol, temperatures around 500°C have been reported to be effective[4].

  • Nebulizer Gas (Gas 1) and Turbo Gas (Gas 2): These gases assist in nebulizing the liquid stream into a fine aerosol and in the subsequent desolvation. The optimal gas flow rates will depend on your mobile phase flow rate and composition. Higher flow rates can enhance desolvation but may also decrease the residence time of the ions in the source.

  • Curtain Gas: This gas helps to prevent neutral molecules and solvent droplets from entering the mass spectrometer, reducing background noise and contamination.

Experimental Protocol: Source Parameter Optimization (Using Flow Injection Analysis)

  • Prepare a solution of this compound in your optimized mobile phase at a concentration that gives a stable, low-level signal.

  • Set up a flow injection analysis (FIA) by bypassing the LC column and directly infusing the solution into the mass spectrometer at your intended analytical flow rate.

  • Optimize one parameter at a time , while keeping the others constant. For example, vary the capillary voltage in 500 V increments and observe the effect on the signal intensity.

  • Once the optimal value for one parameter is found, set it and move to the next parameter.

  • It is often beneficial to re-optimize key parameters as the tuning of one can affect the optimal setting of another.

SourceParameterOptimization Start Start FIA with Fenoterol-d6 HBr Solution CapVoltage Optimize Capillary Voltage Start->CapVoltage SourceTemp Optimize Source Temperature CapVoltage->SourceTemp NebGas Optimize Nebulizer Gas SourceTemp->NebGas TurboGas Optimize Turbo Gas NebGas->TurboGas End Optimal Source Parameters Found TurboGas->End

Figure 1: Workflow for optimizing MS source parameters.

Q4: Could ion suppression from the sample matrix be the cause of our low signal, and how can we investigate this?

A4: Ion suppression is a common phenomenon in LC-MS, especially when analyzing complex biological samples like plasma or urine[6][9]. Co-eluting matrix components can compete with the analyte of interest for ionization in the ESI source, leading to a reduced signal.

Investigating Ion Suppression:

A post-column infusion experiment is a classic method to identify regions of ion suppression in your chromatogram.

Experimental Protocol: Post-Column Infusion

  • Set up your LC system with the analytical column and mobile phase you intend to use.

  • Continuously infuse a solution of this compound into the LC flow stream after the column and before the MS source using a T-junction.

  • Inject a blank matrix sample (e.g., extracted plasma from a control subject) onto the column.

  • Monitor the signal of this compound over the course of the chromatographic run.

  • A dip in the baseline signal indicates a region where matrix components are eluting and causing ion suppression.

If you observe significant ion suppression at the retention time of this compound, you may need to improve your sample preparation method (e.g., by using solid-phase extraction) or modify your chromatographic conditions to separate the analyte from the interfering matrix components[3].

Q5: We are monitoring the protonated molecule, but are there other adducts we should consider for this compound?

A5: While the protonated molecule ([M+H]⁺) is typically the most abundant ion for compounds like Fenoterol in positive mode ESI, the formation of other adducts is possible and can sometimes provide a more intense signal[9]. The presence of certain salts in your mobile phase or sample can lead to the formation of adducts.

Common Adducts to Consider:

  • Sodium Adduct ([M+Na]⁺): If there are trace amounts of sodium in your system (from glassware, solvents, or buffers), you may observe a sodium adduct.

  • Ammonium Adduct ([M+NH₄]⁺): If you are using an ammonium-based buffer (e.g., ammonium acetate or ammonium formate), the ammonium adduct can be formed.

  • Potassium Adduct ([M+K]⁺): Similar to sodium, potassium is a common contaminant that can form adducts.

Troubleshooting Adduct Formation:

  • Acquire a full scan mass spectrum of your this compound standard to identify all present ions.

  • Calculate the expected m/z values for the potential adducts based on the exact mass of Fenoterol-d6.

  • If a particular adduct is significantly more intense than the protonated molecule, consider using it for quantification. This may require adjusting your mobile phase to promote the formation of that adduct (e.g., by adding a low concentration of sodium acetate to promote the sodium adduct). However, be aware that this can increase background noise and may not be suitable for all applications.

Fenoterol-d6 (C₁₇H₁₅D₆NO₄) Exact Mass: 310.2055

AdductMass DifferenceExpected m/z
[M+H]⁺+1.0078311.2133
[M+Na]⁺+22.9898333.1953
[M+NH₄]⁺+18.0344328.2399
[M+K]⁺+38.9637349.1692

Table 2: Expected m/z values for common adducts of Fenoterol-d6.

Troubleshooting Flowchart

TroubleshootingFlowchart Start Low Fenoterol-d6 HBr Signal InitialChecks Perform Initial Checks: - Compound Integrity - Mobile Phase Quality - System Suitability Start->InitialChecks Check1 Signal Improved? InitialChecks->Check1 MobilePhaseOpt Optimize Mobile Phase: - pH (0.1% Formic Acid) - Organic Modifier Check1->MobilePhaseOpt No Resolved Issue Resolved Check1->Resolved Yes Check2 Signal Improved? MobilePhaseOpt->Check2 SourceOpt Optimize MS Source Parameters: - Capillary Voltage - Temperature - Gas Flows Check2->SourceOpt No Check2->Resolved Yes Check3 Signal Improved? SourceOpt->Check3 IonSuppression Investigate Ion Suppression: - Post-Column Infusion - Improve Sample Prep Check3->IonSuppression No Check3->Resolved Yes Check4 Signal Improved? IonSuppression->Check4 Adducts Consider Alternative Adducts: - [M+Na]⁺, [M+NH₄]⁺ - Full Scan Analysis Check4->Adducts No Check4->Resolved Yes Adducts->Resolved If alternative adduct is viable ContactSupport Contact Technical Support Adducts->ContactSupport If still unresolved

Figure 2: A step-by-step troubleshooting guide for low Fenoterol-d6 HBr signal intensity.

References

  • Development and Validation of a Sensitive LC-MS/MS Method for the Determination of Fenoterol in Human Plasma and Urine Samples. (2013). Journal of Chromatography B, 933, 37-43. Available from: [Link]

  • Factors Affecting the Stability and Performance of Ipratropium Bromide; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers. (2012). AAPS PharmSciTech, 13(2), 586-593. Available from: [Link]

  • Development and Validation of a Sensitive LC-MS/MS Method for the Determination of Fenoterol in Human Plasma and Urine Samples. (2013). Journal of Chromatography B, 933, 37-43. Available from: [Link]

  • Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? (2022). LCGC North America, 40(10), 476-480. Available from: [Link]

  • A Rapid Method for the Ultra-sensitive Quantification of Budesonide and Formoterol in Human Plasma. (n.d.). Waters Corporation. Available from: [Link]

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. (2016). Spectroscopy, 31(3), 28-35. Available from: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2023). ZefSci. Available from: [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Restek. Available from: [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu. Available from: [Link]

  • This compound. (n.d.). PubChem. Available from: [Link]

  • Validation of new analytical methodology for determining fenoterolhydrobromide by HPLC: application in pharmaceutical products V. (2010). Química Nova, 33(7), 1594-1598. Available from: [Link]

Sources

Fenoterol-d6 Hydrobromide in Biological Samples: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Fenoterol-d6 Hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the stability of this compound in biological samples. As a deuterated internal standard, the stability of Fenoterol-d6 is paramount for the accurate quantification of Fenoterol in pharmacokinetic and other bioanalytical studies. This document provides a framework for ensuring the integrity of your samples and the reliability of your data.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the general storage recommendations for neat this compound?

A1: Neat this compound should be stored in a cool, dry, and well-ventilated area, protected from light.[1] It is also advisable to keep it away from strong oxidizing agents.[1][2] For long-term storage of stock solutions, it is recommended to store them at -20°C or -80°C. One supplier suggests that in solvent, the compound is stable for 6 months at -80°C and for 1 month at -20°C when stored in sealed containers away from moisture.[3]

Q2: Why is the stability of this compound in biological samples a critical factor in our research?

A2: this compound is a stable isotope-labeled internal standard used for the quantification of Fenoterol in biological matrices. Any degradation of the internal standard can lead to an overestimation of the analyte concentration, compromising the accuracy and reliability of the study results. Therefore, ensuring its stability throughout the sample lifecycle—from collection and storage to processing and analysis—is a fundamental requirement for robust bioanalytical data.

Stability in Biological Matrices

Q3: What are the primary concerns regarding the stability of this compound in biological matrices like plasma, urine, and tissue homogenates?

A3: The primary stability concerns for this compound in biological matrices include:

  • Freeze-Thaw Stability: Repeated freezing and thawing cycles can lead to degradation.

  • Short-Term (Bench-Top) Stability: Degradation can occur when samples are left at room temperature during processing.

  • Long-Term Stability: The compound may degrade over extended storage periods, even when frozen.

  • Stock Solution Stability: The stability of the stock solutions used to prepare calibration standards and quality controls is also crucial.

These stability aspects must be evaluated as part of the bioanalytical method validation process, in line with regulatory guidelines from bodies like the FDA.[1][4]

Q4: Is there specific data on the long-term stability of this compound in plasma or urine at -20°C and -80°C?

Q5: How many freeze-thaw cycles are acceptable for samples containing this compound?

A5: There is no universally fixed number of acceptable freeze-thaw cycles. This must be determined experimentally during your bioanalytical method validation.[3] A common practice is to assess stability for at least three freeze-thaw cycles, as this often reflects typical sample handling in a laboratory.[6] During validation, quality control (QC) samples are subjected to the desired number of freeze-thaw cycles and their concentrations are compared to baseline values. The mean concentration should typically be within ±15% of the nominal concentration.[3]

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound in biological samples, focusing on stability-related problems.

Issue 1: Inconsistent Internal Standard Response

Symptom: The peak area or height of this compound is highly variable across a batch of samples, including QCs and calibration standards.

Potential Cause & Troubleshooting Steps:

  • Degradation during Sample Preparation: Fenoterol-d6 may be degrading on the benchtop.

    • Workflow Diagram:

      Start Sample Thawing Process Sample Processing Steps (e.g., protein precipitation, extraction) Start->Process Wait Waiting for Autosampler Injection Process->Wait Potential Delay Analysis LC-MS/MS Analysis Wait->Analysis Inconsistent Inconsistent IS Response Wait->Inconsistent Degradation Occurs End Consistent IS Response Analysis->End Stable Analyte

      Caption: Workflow Highlighting Potential for Bench-Top Degradation.

    • Action: Perform a short-term stability assessment by letting QC samples sit at room temperature for varying durations before processing and analysis. If degradation is observed, minimize the time samples are at room temperature. Process samples on an ice bath and ensure prompt injection after preparation.

  • Inconsistent Freeze-Thaw Cycles: Samples may have undergone a different number of freeze-thaw cycles.

    • Action: Maintain a strict log of freeze-thaw cycles for each sample. If a sample has been thawed more times than validated, it should be flagged or excluded from the analysis.

Issue 2: Drifting Calibration Curve

Symptom: The calibration curve shows a systematic drift, either upwards or downwards, throughout the analytical run.

Potential Cause & Troubleshooting Steps:

  • Autosampler Stability: this compound may be unstable in the processed matrix within the autosampler.

    • Action: Conduct an autosampler stability study. Re-inject the same set of calibration standards and QCs at the beginning and end of a long analytical run. If a significant difference is observed, consider reducing the batch size or using a cooled autosampler.

Issue 3: Appearance of Unexpected Peaks

Symptom: Chromatograms show unknown peaks that may interfere with the analyte or internal standard.

Potential Cause & Troubleshooting Steps:

  • Degradation Products: The unexpected peaks could be degradation products of Fenoterol or Fenoterol-d6. One known degradation product is "Fenoterol Degradation Impurity A".[2][7][8][][10]

    • Degradation Pathway Hypothesis:

      Fenoterol_d6 This compound C17H15D6NO4.HBr Degradation Degradation Products e.g., Fenoterol Degradation Impurity A Fenoterol_d6->Degradation Degrades to Factors {Stress Factors | - Light - High Temperature - Oxidizing Agents - Extreme pH} Factors->Fenoterol_d6 Induces

      Caption: Potential Degradation Pathway of Fenoterol-d6.

    • Action: Review your sample handling and storage procedures to minimize exposure to light, high temperatures, and strong acids or bases. If a degradation product is consistently observed, it may be necessary to adjust the chromatography to separate it from the analyte and internal standard peaks.

Experimental Protocols

Protocol 1: Assessment of Freeze-Thaw Stability

Objective: To determine the stability of this compound in a biological matrix after multiple freeze-thaw cycles.

Materials:

  • Blank biological matrix (e.g., human plasma with appropriate anticoagulant)

  • This compound stock solution

  • Validated bioanalytical method

Procedure:

  • Spike the blank biological matrix with this compound at low and high QC concentration levels.

  • Aliquot the spiked samples into multiple tubes.

  • Analyze a set of freshly prepared QC samples to establish the baseline (T=0) concentration.

  • Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

  • Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.

  • After thawing, analyze one set of low and high QC samples.

  • Refreeze the remaining samples for at least 12 hours.

  • Repeat steps 5-7 for a predetermined number of cycles (e.g., three to five).

  • Calculate the mean concentration and accuracy (% nominal) for each freeze-thaw cycle.

Acceptance Criteria: The mean concentration at each cycle should be within ±15% of the nominal concentration.[3]

Protocol 2: Assessment of Long-Term Stability

Objective: To evaluate the stability of this compound in a biological matrix over an extended storage period.

Materials:

  • Blank biological matrix

  • This compound stock solution

  • Validated bioanalytical method

Procedure:

  • Spike the blank biological matrix with this compound at low and high QC concentration levels.

  • Aliquot the spiked samples for each time point to be tested.

  • Analyze a set of freshly prepared QC samples to establish the baseline (Time 0) concentration.

  • Store the remaining aliquots at the intended storage temperatures (e.g., -20°C and -80°C).

  • At each scheduled time point (e.g., 1, 3, 6, 12 months), retrieve a set of low and high QC samples from each storage temperature.

  • Thaw the samples and analyze them along with a freshly prepared calibration curve.

  • Calculate the mean concentration and accuracy (% nominal) for each time point and temperature.

Acceptance Criteria: The mean concentration at each time point should be within ±15% of the nominal concentration.

Data Summary

The following table summarizes the stability requirements for bioanalytical method validation as per FDA guidelines.

Stability TestPurposeTypical ConditionsAcceptance Criteria (% Nominal)
Freeze-Thaw Stability To assess analyte stability after repeated freezing and thawing.Minimum of 3 cycles at storage temperature and room temperature.±15%
Short-Term (Bench-Top) Stability To evaluate analyte stability at room temperature for the duration of sample preparation.At room temperature for a duration equal to or longer than the expected sample handling time.±15%
Long-Term Stability To determine the stability of the analyte during prolonged storage.At the intended storage temperature (e.g., -20°C, -80°C) for a period equal to or longer than the study duration.±15%
Stock Solution Stability To confirm the stability of the stock solutions used for preparing standards and QCs.At room temperature and refrigerated/frozen conditions.Within established limits.
Autosampler Stability To assess analyte stability in the processed sample extract in the autosampler.At the autosampler temperature for the expected duration of an analytical run.±15%

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry.
  • U.S. Food and Drug Administration. (2018).
  • Celegence. (2024).
  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.
  • AAPS/FDA Workshop. (2007). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. The AAPS Journal, 9(1), E30–E42.
  • Sanghvi, M., et al. (2012). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of Fenoterol in Human Plasma and Urine Samples.
  • Smolecule. (2023).
  • Sigma-Aldrich. Development and validation of a sensitive LC-MS/MS method for the determination of fenoterol in human plasma and urine samples.
  • Request PDF. (2025). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of Fenoterol in Human Plasma and Urine Samples.
  • Axios Research. Fenoterol Degradation Impurity A HBr (Mixture of Diastereomers).
  • Wang, Z., et al. (2007). Quantitative determination of fenoterol and fenoterol derivatives in rat plasma using on-line immunoextraction and liquid chromatography/mass spectrometry.
  • IJRAR.org. Development of Highly-sensitive method and its validation for the determination of Formoterol in human Plasma by UPLC-MS/MS.
  • Sinco Pharmachem Inc. Fenoterol Degradation Impurity A HBr (Mixture of Diastereomers).
  • BOC Sciences.
  • SRIRAMCHEM. Fenoterol Degradation Impurity A HBr (Mixture of Diastereomers).
  • ResearchGate. (2025).
  • Creative Biolabs. Freeze & Thaw Stability Assessment Service.
  • Chen, L., et al. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. Metabolites, 12(11), 1089.
  • PubMed. (2002).
  • PubMed Central. (2024).
  • PubMed. (2013). Factors affecting the stability and performance of ipratropium bromide; fenoterol hydrobromide pressurized-metered dose inhalers.
  • Science.gov.
  • PubMed. (2024).
  • ResearchGate. (2024).
  • PubMed Central. (2002). Stereoselective glucuronidation of formoterol by human liver microsomes.
  • ResearchGate. (2025). An Improved Liquid Chromatography-Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine.
  • ResearchGate. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects.
  • MDPI. (2021).
  • PubMed Central. (2023). Determination of the Long-Term Stability of Propofol in Human Plasma Frozen for Eight Years and Quantified by UHPLC–MS/MS.
  • RSC Publishing. (2018). Identification of a new series of benzothiazinone derivatives with excellent antitubercular activity and improved pharmacokinetic profiles.

Sources

Troubleshooting low recovery of Fenoterol-d6 Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Fenoterol-d6 Hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to low analytical recovery during experimental procedures. Our approach is rooted in first principles, combining chemical properties with proven bioanalytical strategies to ensure your method is both robust and reliable.

Section 1: Foundational Checks & Initial Triage

Before delving into complex extraction and chromatographic parameters, it's crucial to rule out foundational issues. Low recovery of an internal standard (IS) like Fenoterol-d6 is a red flag that can often be traced back to simple errors in preparation or system readiness.

Q1: My Fenoterol-d6 recovery is unexpectedly low across all samples (calibrators, QCs, and unknowns). Where do I start?

Answer: When observing a systematic low recovery, the initial focus should be on the preparation of your standards and the overall health of your LC-MS/MS system. A stable isotope-labeled internal standard like Fenoterol-d6 is designed to mimic the analyte and compensate for variability during sample preparation and injection.[1][2] If its response is consistently low, the issue is likely global.

Troubleshooting Protocol: Foundational Assessment

  • Verify Stock and Working Solution Integrity:

    • Action: Prepare a fresh working standard solution of Fenoterol-d6 from your stock. Directly inject this "neat" solution (diluted in mobile phase) into the LC-MS/MS.

    • Rationale: This step bypasses the entire sample preparation process and verifies the concentration and integrity of your spiking solution. Degradation of the standard in solution, while uncommon for stable isotopes, can occur with improper storage (e.g., exposure to light or incompatible solvents).[3] Fenoterol is known to be susceptible to oxidation.[4]

    • Expected Outcome: The peak area should be strong and reproducible. If not, the issue lies with your standard solutions. Prepare a fresh stock solution.

  • Assess LC-MS/MS System Performance:

    • Action: Inject a system suitability test (SST) sample. This should be a well-characterized standard (it doesn't have to be Fenoterol-d6) that you know gives a consistent response on your instrument.

    • Rationale: This confirms that the LC and mass spectrometer are performing optimally. Issues like a dirty ion source, incorrect gas flows, or a failing detector can lead to a universal drop in signal for all compounds.[5]

    • Expected Outcome: The SST should pass your established criteria for peak shape, retention time, and intensity. If it fails, the instrument requires maintenance before proceeding with analyte-specific troubleshooting.

  • Check for Injection Errors:

    • Action: Analyze the raw data for the Fenoterol-d6 peak shape. Look for signs of poor chromatography, such as fronting, tailing, or split peaks.

    • Rationale: Mechanical issues with the autosampler, such as a partially clogged needle or incorrect draw speed, can lead to inconsistent or incomplete injections, directly causing low and variable recovery.[2]

    • Expected Outcome: Peaks should be sharp and Gaussian. If chromatography is poor, investigate the autosampler and LC flow path.

Section 2: Sample Preparation - The Critical Extraction Phase

If foundational checks pass, the next logical area to investigate is the sample preparation workflow. Fenoterol is a catecholamine-like structure, containing two phenolic hydroxyl groups and a secondary amine.[6][7] These functional groups make its extraction efficiency highly dependent on pH and solvent choice.[8][9]

Q2: I'm using Liquid-Liquid Extraction (LLE), and my Fenoterol-d6 recovery is low and inconsistent. How can I optimize this?

Answer: Low recovery in LLE for a molecule like Fenoterol is almost always linked to its ionization state, which is controlled by pH. Fenoterol has both acidic (phenolic hydroxyls, pKa ~8.5-10) and basic (secondary amine, pKa ~9-10.5) functional groups. To efficiently extract it into an organic solvent, it must be in a neutral, un-ionized state.

Troubleshooting Workflow: LLE Optimization

LLE_Optimization cluster_0 Step 1: pH Adjustment cluster_1 Step 2: Solvent Selection cluster_2 Step 3: Process Verification cluster_3 Step 4: Reconstitution start Start: Low LLE Recovery check_pH Is sample pH adjusted to ~9.5-10? start->check_pH adjust_pH Adjust sample pH with dilute NH4OH or Carbonate Buffer to pH 9.5-10 check_pH->adjust_pH No solvent What is the extraction solvent? check_pH->solvent Yes adjust_pH->solvent recommend_solvent Use a more polar, water-immiscible solvent. Try Ethyl Acetate, MTBE, or mixtures like Dichloromethane/Isopropanol (9:1). solvent->recommend_solvent Non-polar (e.g., Hexane) process Are there emulsions? Is phase separation complete? solvent->process Polar recommend_solvent->process Polar troubleshoot_process Centrifuge at higher speed. Add salt ('salting out') to break emulsion. Ensure adequate vortexing time. process->troubleshoot_process Yes reconstitution Is the dried extract soluble in the reconstitution solvent? process->reconstitution No Emulsion troubleshoot_process->reconstitution No Emulsion change_reconstitution Match reconstitution solvent to initial mobile phase. Add small % of organic (MeOH/ACN) if needed. reconstitution->change_reconstitution No end End: Optimized Recovery reconstitution->end Yes change_reconstitution->end

Detailed Protocol: LLE pH and Solvent Optimization

  • Objective: To determine the optimal pH for neutralizing Fenoterol-d6 for extraction.

  • Procedure: a. Aliquot six pools of blank plasma. b. Spike each pool with Fenoterol-d6 at a medium QC concentration. c. Adjust the pH of each pool to a different value: 7.0, 8.0, 9.0, 9.5, 10.0, and 11.0 using a weak base like 0.1M Ammonium Hydroxide. d. Extract each sample with a suitable organic solvent (e.g., Methyl tert-butyl ether (MTBE) or Ethyl Acetate).[10][11] e. Evaporate the organic layer and reconstitute in mobile phase. f. Analyze the samples and plot the recovery of Fenoterol-d6 against pH. The pH yielding the highest and most consistent peak area is your optimum.

  • Causality: At a pH between the pKa of the amine and the phenolic groups, the molecule is least charged (zwitterionic or neutral), maximizing its partitioning into the organic phase.[11] Using a more polar solvent like ethyl acetate helps extract moderately polar compounds more effectively than non-polar solvents like hexane.[12]

Q3: My Solid-Phase Extraction (SPE) recovery is poor. What are the most common failure points for a compound like Fenoterol-d6?

Answer: SPE failure for Fenoterol-d6 typically occurs at one of three critical steps: incorrect sorbent choice, improper sample loading conditions (pH), or an inadequate elution solvent. Given its structure, a weak cation exchange (WCX) or a mixed-mode (Reversed-Phase + Cation Exchange) sorbent is often ideal.[8]

Troubleshooting Protocol: Systematic SPE Method Check

This protocol requires collecting and analyzing the fractions from each step of the SPE process to pinpoint exactly where the analyte is being lost.[13][14]

  • The Experiment:

    • Prepare a spiked sample as usual.

    • Perform the entire SPE procedure, but collect the liquid from each step into a separate, labeled tube:

      • Load Effluent: The sample that passes through the cartridge during loading.

      • Wash Effluent: The solvent from the wash step(s).

      • Eluate: The final intended collection fraction.

    • Analyze all three fractions by LC-MS/MS.

  • Interpreting the Results:

Scenario Where is Fenoterol-d6 Found? Root Cause & Explanation Solution
1. Breakthrough Primarily in the Load Effluent Poor Retention. The sorbent is not retaining the analyte. This is likely due to incorrect pH during loading. For a WCX sorbent, the secondary amine on Fenoterol must be positively charged (pH < pKa, so pH should be ~6-7) to bind.[8][15]Adjust Load pH: Acidify the sample to pH 6-7 with formic acid or an acetate buffer before loading onto the WCX cartridge. Ensure the sorbent is properly conditioned and equilibrated.
2. Premature Elution Primarily in the Wash Effluent Wash Solvent is Too Strong. The organic solvent in your wash step is too aggressive, stripping the analyte from the sorbent along with interferences.Weaken the Wash Solvent: Decrease the percentage of organic solvent (e.g., from 50% Methanol to 20% Methanol). Ensure the wash solvent pH maintains the analyte's charged state.
3. Incomplete Elution No signal or very low signal in any fraction. Strong Retention. The analyte is stuck on the cartridge. The elution solvent is too weak to disrupt the interaction between Fenoterol-d6 and the sorbent.Strengthen the Elution Solvent: For a WCX mechanism, the elution solvent must neutralize the charge. Add a base like ammonium hydroxide (e.g., 5% NH4OH in Methanol) to the elution solvent to deprotonate the amine and release it from the sorbent.

SPE_Troubleshooting cluster_results Analysis of Fractions cluster_solutions Corrective Actions start Start: Low SPE Recovery collect Collect Fractions: 1. Load 2. Wash 3. Elute start->collect analyze Analyze all Fractions by LC-MS/MS collect->analyze found_load Analyte in LOAD? analyze->found_load found_wash Analyte in WASH? found_load->found_wash No found_none Analyte in NONE? found_wash->found_none No sol_load POOR RETENTION - Adjust sample pH to 6-7 - Check sorbent conditioning sol_wash PREMATURE ELUTION - Decrease organic % in wash solvent sol_elute STRONG RETENTION - Add base (e.g., NH4OH) to elution solvent sol_ok Recovery OK

Section 3: Analyte Stability & Matrix Effects

Even with an optimized extraction, low recovery can result from degradation during processing or from matrix effects during analysis.

Q4: Could my Fenoterol-d6 be degrading during sample preparation?

Answer: Yes. The resorcinol moiety (the two adjacent hydroxyl groups on one of the phenyl rings) in Fenoterol makes it susceptible to oxidation, especially at basic pH or in the presence of metal ions.[4] This can be exacerbated by prolonged processing times or elevated temperatures.

Protocol: Assessing Analyte Stability

  • Bench-Top Stability:

    • Action: Spike Fenoterol-d6 into a pooled matrix sample. Aliquot and leave on the bench at room temperature. Analyze aliquots at T=0, 2, 4, and 8 hours.

    • Rationale: This mimics the conditions samples might experience during a long extraction batch. A significant decrease in response over time indicates instability.

  • Post-Preparative Stability:

    • Action: Fully process a set of QC samples and place them in the autosampler. Analyze them immediately, and then re-inject the same samples after 12, 24, and 48 hours.

    • Rationale: This tests the stability of the analyte in the final reconstitution solvent. Degradation can occur if the solvent is inappropriate (e.g., too acidic/basic, or contains reactive components). According to FDA guidelines, autosampler stability is a key validation parameter.[16]

  • Mitigation Strategies:

    • Work Quickly and Keep Samples Cold: Perform extractions on an ice bath and minimize time between steps.

    • Use Antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid or sodium metabisulfite to the sample before extraction, particularly if you are working at a basic pH.

    • Protect from Light: Fenoterol can be light-sensitive.[3] Use amber vials and minimize exposure to direct light during processing.

Q5: My extraction recovery seems good, but the signal is still low in the final sample. Could it be matrix effects?

Answer: Absolutely. Matrix effects occur when co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) suppress or enhance the ionization of the analyte in the mass spectrometer source.[17] Since Fenoterol-d6 is a stable isotope-labeled standard, it should co-elute with the unlabeled analyte and experience the same matrix effects, thus providing correction. However, if the matrix effect is severe, it can suppress the signal of both the analyte and the IS to a point where sensitivity is compromised.

Protocol: Quantifying Matrix Effect

According to FDA guidance, matrix effects should be assessed during method validation.[18][19]

  • The Experiment: You need three sets of samples:

    • Set A (Neat): Fenoterol-d6 spiked into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then Fenoterol-d6 is spiked into the final, clean extract.

    • Set C (Pre-Extraction Spike): Fenoterol-d6 is spiked into the matrix before extraction (this is your standard QC sample).

  • Calculations:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)

    • Overall Process Efficiency = (Peak Area in Set C) / (Peak Area in Set A) = MF x RE

  • Interpretation:

    • A Matrix Factor of 1 indicates no matrix effect.

    • MF < 1 indicates ion suppression.

    • MF > 1 indicates ion enhancement.

    • If you observe significant ion suppression (e.g., MF < 0.5), it means that even with good extraction recovery (RE), your final signal will be low.

  • Mitigation:

    • Improve Chromatography: Modify your LC gradient to better separate Fenoterol-d6 from the region where matrix components elute.

    • Enhance Sample Cleanup: Add an additional wash step in your SPE protocol or use a more selective extraction technique (e.g., mixed-mode SPE).

    • Dilute the Sample: A simple "dilute and shoot" approach can sometimes mitigate matrix effects, though it may compromise the limit of quantitation.

By systematically working through these logical steps, from foundational system checks to detailed extraction optimization and stability assessments, you can effectively diagnose and resolve the root cause of low this compound recovery, leading to a more accurate and robust bioanalytical method.

References

  • Jain, R., et al. (2013). Development and validation of a sensitive LC-MS/MS method for the determination of fenoterol in human plasma and urine samples. Journal of Chromatography B, 933, 37-43. Available at: [Link]

  • PubMed. (2013). Development and validation of a sensitive LC-MS/MS method for the determination of fenoterol in human plasma and urine samples. J Chromatogr B Analyt Technol Biomed Life Sci. Available at: [Link]

  • Shinde, S. (2016). USFDA guidelines for bioanalytical method validation. Slideshare. Available at: [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Available at: [Link]

  • MDPI. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Molecules. Available at: [Link]

  • ResearchGate. (2013). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of Fenoterol in Human Plasma and Urine Samples. Request PDF. Available at: [Link]

  • Midas Pharma. (n.d.). Fenoterol hydrobromide. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. FDA. Available at: [Link]

  • Rivero-Marcotegui, A., et al. (1995). Effect of the pH and the importance of the internal standard on the measurement of the urinary catecholamines by high-performance liquid chromatography. European Journal of Clinical Chemistry and Clinical Biochemistry, 33(11), 873-5. Available at: [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link]

  • Jedhe, S., et al. (2013). Peroxidative Metabolism of β2-Agonists Salbutamol and Fenoterol and Their Analogs. Chemical Research in Toxicology, 26(9), 1359–1368. Available at: [Link]

  • Analyst (RSC Publishing). (2016). Determination of catecholamines and related compounds in mouse urine using column-switching HPLC. Available at: [Link]

  • ResearchGate. (2018). USFDA. Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of liquid–liquid extraction procedures using water and methanol as the polar phase and a variety of non-polar solvents as extractants. Available at: [Link]

  • K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Available at: [Link]

  • PubChem. (n.d.). Fenoterol Hydrobromide. National Center for Biotechnology Information. Available at: [Link]

  • Tshepelevitsh, S., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega, 2(11), 7772–7776. Available at: [Link]

  • Pharmaffiliates. (n.d.). This compound. Available at: [Link]

  • WelchLab. (2024). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Available at: [Link]

  • LCGC International. (2017). Three Common SPE Problems. Available at: [Link]

  • PubMed. (1990). Intracellular pH and catecholamine secretion from bovine adrenal chromaffin cells. Available at: [Link]

  • PubMed. (1987). Intracellular pH and catecholamine synthesis in cultured bovine adrenal medullary cells: effect of extracellular Na+ removal. Available at: [Link]

  • PubMed Central. (2011). Factors Affecting the Stability and Performance of Ipratropium Bromide; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers. Available at: [Link]

  • RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. Available at: [Link]

  • Axios Research. (n.d.). Fenoterol Degradation Impurity A HBr (Mixture of Diastereomers). Available at: [Link]

  • Phenomenex. (2023). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube. Available at: [Link]

  • PubMed. (2011). Factors affecting the stability and performance of ipratropium bromide; fenoterol hydrobromide pressurized-metered dose inhalers. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. PMC. Available at: [Link]

  • American Association for Clinical Chemistry. (2019). Questioning Quality Assurance in Clinical Mass Spectrometry. Available at: [Link]

  • Hawach. (n.d.). The Reason of Poor Sample Recovery When Using SPE. Available at: [Link]

  • Taylor & Francis Online. (2006). Plasma Sample Cleanup for Catecholamines Analysis Using Weak Cation Exchange Solid Phase Extraction. Journal of Liquid Chromatography. Available at: [Link]

  • Waters. (n.d.). A Rapid Method for the Ultra-sensitive Quantification of Budesonide and Formoterol in Human Plasma. Available at: [Link]

  • IJRAR.org. (n.d.). Development of Highly-sensitive method and its validation for the determination of Formoterol in human Plasma by UPLC-MS/MS. Available at: [Link]

Sources

Technical Support Center: Optimizing Chromatography for Fenoterol-d6 Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of Fenoterol-d6 Hydrobromide. This guide is designed for researchers, analytical scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your methods effectively. This resource is structured into two main sections: Frequently Asked Questions (FAQs) for foundational knowledge and a Troubleshooting Guide for resolving specific experimental issues.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of this compound.

Q1: What are the typical starting conditions for a reversed-phase HPLC-UV analysis of this compound?

A1: A robust starting point for method development is crucial. Based on validated methods, a reversed-phase C18 column is a common choice.[1][2] The basic nature of the fenoterol molecule requires careful mobile phase control to achieve good peak shape.

A well-documented starting method uses a C18 column with a mobile phase of acetonitrile and water (30:70, v/v) containing 0.1% triethylamine, with the pH adjusted to 5.0 using formic acid.[1] Another effective mobile phase consists of a 10.0 mM potassium dihydrogen orthophosphate buffer (pH 5.0) and methanol (70:30, v/v).[2][3][4]

Table 1: Recommended Starting HPLC-UV Parameters

ParameterRecommendationRationale & Key Considerations
Column C18, 150 x 4.6 mm, 5 µmA general-purpose reversed-phase column providing good retention and resolution.
Mobile Phase A Water with 0.1% Triethylamine, pH 5.0 (adjusted with Formic Acid) OR 10 mM KH2PO4, pH 5.0Triethylamine acts as a competing base, masking residual silanol sites on the stationary phase to prevent peak tailing.[1] A buffer provides stable pH.
Mobile Phase B Acetonitrile OR MethanolCommon organic modifiers in reversed-phase chromatography.
Composition Isocratic (e.g., 30:70, B:A)A simple starting point. Gradient elution may be needed for complex matrices.[1][2]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection (UV) 276 nmA common wavelength for the detection of fenoterol.[1]
Temperature Ambient or controlled (e.g., 30 °C)Controlling temperature ensures retention time stability.

Q2: Why is this compound used in analysis?

A2: this compound is the deuterium-labeled version of Fenoterol Hydrobromide. It is most commonly used as an internal standard (IS) for quantitative analysis by mass spectrometry (LC-MS/MS).[5][6] Because it is chemically almost identical to the non-labeled analyte, it behaves very similarly during sample extraction, chromatography, and ionization, thus correcting for variations in these steps. The mass difference allows the mass spectrometer to distinguish it from the unlabeled fenoterol.

Q3: My deuterated internal standard (Fenoterol-d6) elutes at a slightly different time than the non-deuterated analyte. Is this normal?

A3: Yes, this is a well-known phenomenon called the "chromatographic isotope effect" or "deuterium isotope effect".[7] While chemically similar, the substitution of hydrogen (¹H) with its heavier isotope deuterium (²H or D) causes subtle changes in the molecule's physicochemical properties.[7]

The carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the carbon-hydrogen (C-H) bond.[7][8] This can lead to weaker intermolecular van der Waals forces between the deuterated compound and the non-polar stationary phase in reversed-phase chromatography. As a result, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[7][9]

Q4: How should I prepare and store my this compound stock solutions?

A4: Proper handling and storage are critical for analytical accuracy. This compound powder is typically recommended to be stored at -20°C for long-term stability (up to 3 years).[10] Once prepared in a solvent, stock solutions are more stable at -80°C (for up to 6 months) or -20°C (for up to 1 month).[5][11] It is a white to off-white crystalline powder that is soluble in water and alcohol.[12] Always protect solutions from light and avoid mixing with strong oxidizing agents.[12][13]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your analysis.

Problem 1: My Fenoterol-d6 peak is tailing severely.

Q: I'm using a standard C18 silica column and my Fenoterol-d6 peak has a significant tail (asymmetry factor > 1.5). What is causing this and how can I fix it?

A: This is the most common issue when analyzing basic compounds like fenoterol. The cause is secondary ionic interactions between the positively charged amine group on your analyte and negatively charged, deprotonated residual silanol groups (Si-O⁻) on the surface of the silica stationary phase.[14][15][16] This secondary retention mechanism leads to the characteristic tailing shape.[15]

Here is a systematic approach to resolve peak tailing:

Experimental Protocol: Mitigating Peak Tailing

  • Mobile Phase pH Adjustment (Primary Solution):

    • Action: Lower the pH of your aqueous mobile phase to between 3 and 4 using an acid like formic acid or phosphoric acid.

    • Causality: At a low pH, the residual silanol groups are fully protonated (Si-OH), neutralizing their negative charge.[14][15] This eliminates the secondary ionic interaction with the protonated fenoterol molecule, resulting in a more symmetrical peak. Be mindful not to go below the recommended pH limit for your specific column (typically pH 2.5-3 for standard silica).[15]

  • Use of a Mobile Phase Additive (Competing Base):

    • Action: If pH adjustment alone is insufficient, add a competing base like 0.1% Triethylamine (TEA) to the mobile phase.[1]

    • Causality: TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[16] This allows the primary reversed-phase retention mechanism to dominate, improving peak shape.

  • Column Selection:

    • Action: Switch to a column with a highly deactivated, end-capped stationary phase or a modern hybrid particle column.

    • Causality: These columns are manufactured to have a minimal number of accessible residual silanol groups, making them less prone to causing peak tailing with basic compounds.[15]

Below is a troubleshooting workflow to guide your decision-making process for peak tailing issues.

G start Peak Tailing Observed (Asymmetry > 1.2) check_ph Is Mobile Phase pH < 4? start->check_ph adjust_ph ACTION: Lower aqueous phase pH to 3.0-3.5 with Formic Acid. check_ph->adjust_ph No check_additive Is a competing base (e.g., TEA) present? check_ph->check_additive Yes solved Problem Resolved: Symmetrical Peak adjust_ph->solved add_additive ACTION: Add 0.1% Triethylamine to mobile phase. check_additive->add_additive No check_column Is column specifically designed for basic compounds (e.g., high purity silica, end-capped)? check_additive->check_column Yes add_additive->solved change_column ACTION: Switch to a modern, high-purity, end-capped C18 column. check_column->change_column No check_column->solved Yes change_column->solved

Caption: Troubleshooting workflow for peak tailing of Fenoterol-d6.

Problem 2: My retention time is unstable and drifting.

Q: Across a sequence of injections, the retention time for Fenoterol-d6 is gradually shifting. What could be the cause?

A: Retention time drift is typically caused by changes in the chromatographic system over time. The most common culprits are:

  • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. A stable baseline is a good indicator. For gradient methods, this is especially critical.

  • Mobile Phase Composition Change: If you are mixing solvents online, ensure the pump is functioning correctly and the solvent proportions are accurate.[17] Evaporation of the more volatile organic solvent from the mobile phase reservoir can also alter the composition over time, leading to longer retention times in reversed-phase.[17] Always keep solvent bottles capped.

  • pH Instability: If you are not using a buffer and are operating near the pKa of fenoterol, small changes in mobile phase pH can significantly alter its ionization state and retention. Using a buffer (e.g., phosphate or acetate) at a concentration of 10-25 mM is highly recommended to ensure a stable pH.[18][19]

  • Temperature Fluctuations: Column temperature directly affects retention. A change of just a few degrees can cause noticeable shifts. Using a thermostatted column compartment is essential for reproducible chromatography.[18]

Problem 3: I have low signal intensity in my LC-MS/MS analysis.

Q: I am using Fenoterol-d6 as an internal standard in an LC-MS/MS assay, but the signal for both the analyte and the IS is very low. How can I improve sensitivity?

A: Low sensitivity in LC-MS/MS can stem from the sample preparation, chromatography, or the mass spectrometer itself.

Table 2: Troubleshooting Low MS Sensitivity

Area of FocusPotential CauseRecommended Action & Explanation
Mass Spectrometer Incorrect MRM Transitions Verify the Multiple Reaction Monitoring (MRM) transitions. For Fenoterol, a common transition is Q1: 304.1 -> Q3: 135.1.[20] The transition for Fenoterol-d6 should be adjusted for the mass increase (e.g., Q1: 310.1 -> Q3: 141.1, depending on label position).
Suboptimal Source Conditions Optimize the electrospray ionization (ESI) source parameters. Key settings include ion spray voltage (~5500 V), source temperature (~500 °C), and nebulizer/auxiliary gas flows.[20] These must be tuned for your specific instrument and flow rate.
Incorrect Compound Parameters Optimize compound-specific parameters like Declustering Potential (DP) and Collision Energy (CE). For Fenoterol, reported values are around 70 V for DP and 20 V for CE.[20] These values directly impact ion transmission and fragmentation efficiency.
Chromatography Poor Peak Shape Severe peak tailing reduces the peak height and, therefore, sensitivity. Address tailing using the steps in "Problem 1".
Ion Suppression Co-eluting matrix components can suppress the ionization of your analyte in the ESI source. Improve sample clean-up (e.g., using Solid Phase Extraction - SPE) or adjust the chromatography to move the fenoterol peak away from interfering compounds.[20][21]
Sample Preparation Inefficient Extraction Ensure your extraction method (e.g., SPE, liquid-liquid extraction) has a high recovery for fenoterol. Validate the recovery by comparing pre-extraction and post-extraction spiked samples.[20]

Problem 4: My peak is split or fronting.

Q: My Fenoterol-d6 peak appears distorted, either split into two or with a leading edge (fronting). What's happening?

A: Peak splitting and fronting are distinct from tailing and point to different issues:

  • Injection Solvent Mismatch: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile), it can cause peak distortion. Solution: Whenever possible, dissolve your sample in the initial mobile phase.[14]

  • Column Overload: Injecting too much mass of the analyte onto the column can saturate the stationary phase, leading to a fronting peak. Solution: Dilute your sample and reinject. Check if the peak shape improves.

  • Column Void or Blockage: A physical disruption at the head of the column (a void) or a partially blocked inlet frit can cause the sample band to split before separation begins. Solution: First, try reversing and flushing the column (disconnect from the detector first). If this doesn't work, the column may need to be replaced.[15]

By systematically addressing these common issues, you can develop a robust and reliable chromatographic method for the analysis of this compound.

References

  • Ullrich, T., et al. (2010). Chiral separation of the β2‐sympathomimetic fenoterol by HPLC and capillary zone electrophoresis for pharmacokinetic studies. Biomedical Chromatography, 24(10), 1125–1129. Available at: [Link]

  • Jairam, R., et al. (2013). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of Fenoterol in Human Plasma and Urine Samples. Journal of Chromatography B, 933, 37-43. Available at: [Link]

  • Yano, H., et al. (2012). Validation of new analytical methodology for determining fenoterolhydrobromide by HPLC: application in pharmaceutical products V. BVS Regional Portal. Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • Jairam, R. K., et al. (2007). Quantitative determination of fenoterol and fenoterol derivatives in rat plasma using on-line immunoextraction and liquid chromatography/mass spectrometry. Journal of Chromatography B, 852(1-2), 425-433. Available at: [Link]

  • El-Gendy, A., et al. (2022). Chromatographic fingerprinting of ipratropium and fenoterol in their novel co-formulated inhaler treating major respiratory disorders; application to delivered dose uniformity testing along with greenness and whiteness assessment. Scientific Reports, 12(1), 1-14. Available at: [Link]

  • SGE Analytical Science. HPLC Troubleshooting Guide. SGE Analytical Science. Available at: [Link]

  • Restek Corporation. (2021). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek. Available at: [Link]

  • PubMed. (2013). Development and validation of a sensitive LC-MS/MS method for the determination of fenoterol in human plasma and urine samples. PubMed. Available at: [Link]

  • ResearchGate. (2019). Optimization of the chromatographic parameters for separation of mixture of FF and GLY by the proposed IPC method. ResearchGate. Available at: [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. Available at: [Link]

  • OUCI. (2022). Chromatographic fingerprinting of ipratropium and fenoterol in their novel co-formulated inhaler treating major respiratory disorders. OUCI. Available at: [Link]

  • ResearchGate. (2013). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of Fenoterol in Human Plasma and Urine Samples. ResearchGate. Available at: [Link]

  • ResearchGate. (2014). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • ResearchGate. (2001). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. ResearchGate. Available at: [Link]

  • PubMed. (2017). Enantiomeric separation of vilanterol trifenatate by chiral liquid chromatography. PubMed. Available at: [Link]

  • ResearchGate. (2022). Chromatographic fingerprinting of ipratropium and fenoterol in their novel co-formulated inhaler treating major respiratory disorders. ResearchGate. Available at: [Link]

  • LinkedIn. (2024). How to Prepare and Optimise HPLC Mobile Phases. LinkedIn. Available at: [Link]

  • ResearchGate. (2014). An Improved Liquid Chromatography-Tandem Mass Spectrometric Method to Quantify Formoterol in Human Urine. ResearchGate. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Mastelf. (2024). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. Available at: [Link]

  • Encyclopedia of Pharmaceutical Science and Technology. (2019). Chiral Drug Separation. Taylor & Francis. Available at: [Link]

  • Chromatography Forum. (2017). Question on MS/MS techniques. Chromatography Forum. Available at: [Link]

  • PubMed Central. (2019). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PubMed Central. Available at: [Link]

  • ResearchGate. (2006). Spectrophotometric and chromatograph determination of fenoterol, salbutamol sulfate and theophylline. ResearchGate. Available at: [Link]

  • Semantic Scholar. (2012). High-performance liquid chromatographic assay for the simultaneous determination of ipratropium bromide, fenoterol, salbutamol and terbutaline in nebulizer solution. Semantic Scholar. Available at: [Link]

  • Biblioteket Frederiksberg. (2022). Chromatographic fingerprinting of ipratropium and fenoterol in their novel co-formulated inhaler treating major respiratory disorders. Biblioteket Frederiksberg. Available at: [Link]

  • ResearchGate. (2001). Spectrophotometric determination of fenoterol hydrobromide in pure form and dosage forms. ResearchGate. Available at: [Link]

Sources

Navigating the Nuances of Deuterium Stability: A Technical Guide to Minimizing Isotopic Exchange in Fenoterol-d6 Hydrobromide Studies

Author: BenchChem Technical Support Team. Date: February 2026

For immediate release: This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals utilizing Fenoterol-d6 Hydrobromide as an internal standard in quantitative analyses. This guide offers in-depth troubleshooting advice and frequently asked questions to ensure the isotopic integrity of your standard and the accuracy of your experimental data.

This compound is a deuterated analog of Fenoterol, a β2-adrenergic agonist used in the treatment of asthma.[1] As a stable isotope-labeled internal standard, it is considered the 'gold standard' for mass spectrometry-based bioanalysis, offering a way to correct for variability during sample preparation and analysis.[2][3] However, the stability of the deuterium labels is paramount. Isotopic exchange, the unintended replacement of deuterium with hydrogen, can compromise the accuracy of quantitative results. This guide will equip you with the knowledge to mitigate this risk.

Understanding the Vulnerability: The Structure of Fenoterol-d6

To effectively prevent isotopic exchange, it is crucial to understand the molecular structure of Fenoterol and the location of the deuterium labels. The positions of these labels determine their susceptibility to exchange.

Caption: Chemical structure of Fenoterol highlighting deuterium label positions and susceptibility to exchange.

As illustrated, the deuterium atoms in Fenoterol-d6 are typically located on the carbon backbone. These are generally stable. However, the molecule also possesses hydroxyl (-OH) and amine (-NH) groups. The hydrogens on these heteroatoms are "labile" or "exchangeable" and will readily exchange with deuterium from a deuterated solvent or vice-versa with protons from a protic solvent.[4] While the commercially available Fenoterol-d6 has deuterium labels on the carbon chain, it's crucial to be aware of the potential for back-exchange if the compound is not handled correctly.

Troubleshooting Guide: Diagnosing and Resolving Isotopic Exchange

This section provides a systematic approach to identifying and mitigating isotopic exchange issues during your analytical workflow.

Troubleshooting_Workflow start Observation: Unexpected loss of deuterated signal or appearance of M-1, M-2, etc. peaks check_storage Step 1: Verify Storage Conditions start->check_storage check_solvent Step 2: Evaluate Solvent System check_storage->check_solvent storage_details Is the standard stored as a solid at the recommended temperature (-20°C)? Is it protected from moisture? check_storage->storage_details check_ph Step 3: Assess pH of Solutions check_solvent->check_ph solvent_details Are you using aprotic solvents (e.g., acetonitrile, dioxane) for reconstitution and dilution? Minimize use of protic solvents (water, methanol). check_solvent->solvent_details check_temp Step 4: Review Temperature Settings check_ph->check_temp ph_details Is the pH of your sample and mobile phase controlled? Extreme pH (acidic or basic) can catalyze exchange. check_ph->ph_details temp_details Are sample preparation and analysis performed at controlled, cool temperatures? Elevated temperatures accelerate exchange. check_temp->temp_details solution Solution: Implement corrective actions based on findings. check_temp->solution

Caption: Troubleshooting workflow for isotopic exchange in Fenoterol-d6 studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that promote isotopic exchange in Fenoterol-d6?

A1: The primary drivers of hydrogen-deuterium exchange are:

  • pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms.[5] The rate of exchange is often minimized in a slightly acidic pH range.

  • Temperature: Higher temperatures provide the necessary activation energy for the exchange reaction to occur more rapidly.[6]

  • Solvent Composition: Protic solvents, such as water and methanol, are rich sources of protons and can readily facilitate exchange with deuterium atoms on the analyte.[6]

  • Matrix Effects: Components within a biological matrix (e.g., plasma, urine) can sometimes influence the local pH and contribute to exchange.[6]

Q2: I've observed a decrease in the signal intensity of my Fenoterol-d6 internal standard over a sequence of injections. Is this indicative of isotopic exchange?

A2: A progressive decrease in the deuterated internal standard signal can be a strong indicator of isotopic exchange, particularly if the standard is prepared in a protic solvent or at a non-optimal pH and left in the autosampler for an extended period. This phenomenon is often referred to as "back-exchange," where the deuterium atoms on your standard are replaced by hydrogen atoms from the mobile phase or sample matrix.[6] To confirm this, a stability experiment can be performed by incubating the internal standard in the mobile phase at the autosampler temperature and analyzing it at various time points.

Q3: My deuterated standard seems to elute slightly earlier than the non-deuterated Fenoterol. Is this normal?

A3: Yes, a minor shift in retention time between a deuterated standard and its non-deuterated counterpart is a well-documented phenomenon known as the "chromatographic isotope effect."[6] In reversed-phase chromatography, deuterated compounds are often slightly less retentive and therefore elute marginally earlier.[6] While this is generally not a cause for concern, significant shifts could indicate an issue with the chromatographic conditions.

Q4: What are the best practices for preparing stock and working solutions of this compound to minimize exchange?

A4: To maintain the isotopic integrity of your standards, follow these guidelines:

ParameterRecommendationRationale
Solvent for Stock Solution High-purity aprotic solvent (e.g., Acetonitrile, DMSO)Minimizes the presence of exchangeable protons.[1]
Solvent for Working Solutions Prepare fresh in a solvent that is compatible with your initial chromatographic conditions, minimizing water content where possible.Reduces exposure to protic solvents.
Storage of Solutions Store at -20°C or -80°C in tightly sealed containers.[7]Low temperatures slow down the rate of chemical reactions, including isotopic exchange.[6]
pH of Solutions If aqueous solutions are necessary, buffer to a slightly acidic pH (e.g., 4-6).Avoids strongly acidic or basic conditions that catalyze exchange.[8]

Q5: Are there any specific considerations for LC-MS/MS method development to prevent isotopic exchange?

A5: Yes, during method development, pay close attention to the following:

  • Mobile Phase pH: Optimize the mobile phase pH to ensure chromatographic performance while minimizing the potential for exchange. A pH between 3 and 6 is often a good starting point.

  • Temperature: Keep the column oven and autosampler temperatures as low as reasonably possible without compromising chromatographic efficiency or sample integrity.

  • Run Time: Shorter analytical run times reduce the residence time of the sample in the system, limiting the opportunity for exchange to occur.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare stable stock and working solutions of this compound while minimizing the risk of isotopic exchange.

Materials:

  • This compound solid[7]

  • Anhydrous Acetonitrile (ACN), HPLC or MS grade

  • Anhydrous Methanol (MeOH), HPLC or MS grade (for comparison if necessary)

  • Deionized water, 18 MΩ·cm

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Stock Solution (1 mg/mL): a. Allow the this compound container to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh the required amount of this compound solid. c. Dissolve the solid in a minimal amount of anhydrous ACN in a volumetric flask. d. Bring the solution to the final volume with anhydrous ACN. e. Mix thoroughly and transfer to an amber glass vial. f. Store at -20°C.[7]

  • Working Solutions: a. Prepare working solutions by diluting the stock solution with a solvent mixture that is compatible with your analytical method. b. If an aqueous component is required, prepare the working solutions fresh daily. c. For example, to prepare a 1 µg/mL working solution, dilute 10 µL of the 1 mg/mL stock solution to 10 mL with your desired solvent mixture. d. Store any unused working solution at 2-8°C for short-term use (within the same day) or at -20°C for longer periods.

Protocol 2: Sample Preparation using Protein Precipitation

Objective: To extract Fenoterol from a biological matrix (e.g., plasma) using protein precipitation with minimal risk of isotopic exchange.

Materials:

  • Biological matrix sample (e.g., plasma)

  • This compound working solution (internal standard)

  • Ice-cold Acetonitrile (ACN) containing 0.1% formic acid

  • Vortex mixer

  • Centrifuge (refrigerated)

  • 96-well collection plate or microcentrifuge tubes

Procedure:

  • To 100 µL of the biological matrix sample, add 10 µL of the this compound working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold ACN with 0.1% formic acid to precipitate the proteins. The slightly acidic condition helps in protein precipitation and can stabilize the analyte.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean collection plate or tube for LC-MS/MS analysis.

By adhering to these guidelines and protocols, researchers can significantly reduce the risk of isotopic exchange, ensuring the reliability and accuracy of their quantitative bioanalytical studies involving this compound.

References

  • Quantitative determination of fenoterol and fenoterol derivatives in rat plasma using on-line immunoextraction and liquid chromatography/mass spectrometry - PMC - NIH.
  • Validation of new analytical methodology for determining fenoterolhydrobromide by HPLC: application in pharmaceutical products V - BVS.
  • Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Standards - Benchchem.
  • This compound-SDS-MedChemExpress.
  • Technical Support Center: Best Practices for Deuterated Standards in Mass Spectrometry - Benchchem.
  • This compound | Stable Isotope - MedchemExpress.com.
  • What are the Best Practices of LC-MS/MS Internal Standards? - NorthEast BioLab.
  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. Available from: [Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - MDPI. Available from: [Link]

  • Hydrogen–deuterium exchange - Wikipedia. Available from: [Link]

  • (PDF) Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - ResearchGate. Available from: [Link]

Sources

Technical Support Center: Fenoterol-d6 Hydrobromide Peak Shape Improvement in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak shape issues during the HPLC analysis of Fenoterol-d6 Hydrobromide. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a foundational understanding of the chromatographic principles at play, enabling you to troubleshoot effectively and develop robust analytical methods.

Frequently Asked Questions (FAQs) - Quick Diagnosis

This section addresses the most common peak shape problems with immediate, actionable advice.

Q1: My Fenoterol-d6 peak is tailing. What is the most likely cause and the quickest fix?

A1: Peak tailing for Fenoterol-d6, a basic compound, is overwhelmingly caused by secondary ionic interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based column packing material.[1][2]

  • The Cause: At typical mobile phase pH ranges (4-7), the secondary amine in Fenoterol is protonated (positively charged), while the most acidic silanol groups (pKa ~3.5-4.5) on the silica surface are deprotonated (negatively charged). This unwanted ion-exchange interaction retains some analyte molecules longer than others, resulting in a tailed peak.[2][3][4]

  • The Quickest Fix: The most effective initial step is to adjust your mobile phase pH. Lowering the pH to between 2.5 and 3.5 using a suitable buffer (e.g., phosphate or formate) will protonate the silanol groups, neutralizing their negative charge and thus eliminating the secondary ionic interaction.[3][5] Ensure your buffer is included in both the aqueous and organic components if running a gradient analysis.[2]

Q2: I've lowered the pH, but the tailing has only slightly improved. What's my next step?

A2: If pH adjustment is insufficient, your column may have a high number of accessible, active silanol groups. The next step is to either mask these sites or choose a more appropriate column.

  • Consider a Mobile Phase Additive: Add a "competing base" like triethylamine (TEA) at a low concentration (e.g., 0.1% or ~10 mM) to your mobile phase.[3][6] The TEA will preferentially interact with the active silanol sites, effectively shielding your Fenoterol-d6 analyte from them. Note that this approach can sometimes shorten column lifetime.[3]

  • Evaluate Your Column: Are you using a modern, high-purity silica column (Type B)? Older columns (Type A) have higher metal content and more active silanols, which exacerbate tailing for basic compounds.[3] Columns with high-density bonding and robust end-capping are specifically designed to minimize these secondary interactions and are highly recommended.[7][8][9]

Q3: My peak is fronting. What does this indicate?

A3: Peak fronting is less common for basic analytes but typically points to two main issues: high sample concentration (overload) or a sample solvent that is stronger than the mobile phase.[10]

  • Sample Overload: The stationary phase becomes saturated at the peak's center, forcing excess analyte to move faster, leading to a fronting peak. To fix this, simply reduce the concentration of your sample or decrease the injection volume.

  • Solvent Mismatch: If your Fenoterol-d6 is dissolved in a solvent significantly stronger (less polar) than your mobile phase's starting conditions (e.g., dissolved in 100% acetonitrile but the mobile phase starts at 10% acetonitrile), the sample will not properly focus on the head of the column. Always aim to dissolve your sample in the initial mobile phase composition.

Systematic Troubleshooting Guide

For more persistent issues, a systematic approach is required. This guide walks you through a logical workflow to diagnose and resolve poor peak shapes for Fenoterol-d6.

G start Poor Fenoterol-d6 Peak Shape (Tailing, Broadening, Splitting) tailing_check Is the peak tailing? start->tailing_check ph_check Is Mobile Phase pH < 4 and adequately buffered? tailing_check->ph_check Yes other_problems Is the peak fronting, split, or excessively broad? tailing_check->other_problems No adjust_ph ACTION: Lower pH to 2.5-3.5 with 10-25 mM buffer (formate/phosphate). [Protocol 1] ph_check->adjust_ph No column_check Is the column a modern, high-purity, end-capped C18 or C8? ph_check->column_check Yes adjust_ph->ph_check Re-evaluate replace_column ACTION: Switch to a high-performance column designed for basic compounds. column_check->replace_column No hardware_check ACTION: Check for extra-column volume. (fittings, tubing, guard column) [Protocol 2] column_check->hardware_check Yes additive_consider ACTION: Consider adding a competing base (e.g., 0.1% TEA) to the mobile phase. replace_column->column_check Re-evaluate hardware_check->additive_consider No Dead Volume Found overload_check Is sample concentration too high or injection solvent stronger than mobile phase? other_problems->overload_check Yes adjust_sample ACTION: 1. Dilute sample. 2. Dissolve sample in mobile phase. overload_check->adjust_sample Yes void_check Is there a void or blockage in the column/guard column? overload_check->void_check No replace_guard ACTION: 1. Remove guard column and re-test. 2. If fixed, replace guard. 3. If not, replace analytical column. void_check->replace_guard Possible

Caption: Systematic troubleshooting workflow for Fenoterol-d6 peak shape issues.

Expert Insights: The Chemistry Behind Peak Tailing

Understanding the interactions at the molecular level is key to mastering chromatographic troubleshooting. For a basic compound like Fenoterol on a reversed-phase silica column, two main interactions are occurring.

  • Primary (Desirable) Interaction: Hydrophobic interaction between the non-polar regions of the Fenoterol molecule and the C18/C8 alkyl chains of the stationary phase. This is the intended mechanism of retention.

  • Secondary (Undesirable) Interaction: Ionic attraction between the protonated amine group on Fenoterol and ionized residual silanol groups (Si-O⁻) on the silica surface.

G cluster_0 Silica Particle Surface c18_base Si c18_chain ---(CH₂)₁₇CH₃ (Primary Hydrophobic Interaction) c18_base->c18_chain silanol_base Si silanol_group O⁻ (Ionized Silanol Site) silanol_base->silanol_group analyte Fenoterol-d6-H⁺ (Protonated Analyte) analyte->c18_chain Good (Retention) analyte->silanol_group Bad (Tailing)

Caption: Competing interactions at the stationary phase surface.

Our primary goal in method development for basic compounds is to maximize the primary interaction while completely suppressing the secondary one.

Parameter to AdjustRecommended ActionMechanism of Peak Shape ImprovementPotential Side Effects
Mobile Phase pH Lower to pH 2.5 - 3.5 using a buffer.Protonates silanol groups (Si-O⁻ → Si-OH), neutralizing their charge and eliminating the ionic interaction.[3][11]Can cause hydrolysis of acid-labile columns if not designed for low pH. May alter selectivity of other components.
Column Chemistry Use a high-purity, fully end-capped column.End-capping chemically blocks most residual silanols, making them inaccessible to the analyte.[1][7][9]High-performance columns can be more expensive.
Mobile Phase Additive Add 5-20 mM of a competing base (e.g., TEA).The additive (e.g., TEA-H⁺) preferentially binds to the ionized silanol sites, shielding the analyte from them.[3]Can shorten column lifetime and may cause ion suppression in MS detection.
Ionic Strength Increase buffer concentration (e.g., from 10 mM to 25-50 mM).The higher concentration of buffer ions in the mobile phase can help to shield the charged silanol sites.[12]High salt concentrations can precipitate in high organic and may not be ideal for MS.
Temperature Increase column temperature (e.g., to 35-45 °C).Can improve mass transfer kinetics and sometimes reduce the strength of secondary interactions. Lowers mobile phase viscosity.May alter selectivity or degrade thermally labile compounds.

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Optimization

This protocol outlines a systematic approach to finding the optimal mobile phase pH for Fenoterol-d6 analysis.

  • Prepare Stock Buffers:

    • Buffer A (pH 2.5): Prepare a 100 mM potassium phosphate monobasic solution. Adjust pH to 2.5 using phosphoric acid.

    • Buffer B (pH 7.0): Prepare a 100 mM potassium phosphate monobasic solution. Adjust pH to 7.0 using a potassium hydroxide solution.

  • Prepare Mobile Phases:

    • Mobile Phase A1 (pH 2.8): Mix 200 mL of Buffer A with 1800 mL of HPLC-grade water. Filter and degas. This is your ~20 mM, pH 2.8 aqueous phase.

    • Mobile Phase A2 (pH ~7): Mix 200 mL of Buffer B with 1800 mL of HPLC-grade water. Filter and degas. This is your ~20 mM, pH ~7 aqueous phase.

    • Mobile Phase B: 100% Acetonitrile or Methanol.

  • Experimental Sequence:

    • Injection 1 (Baseline): Use your original method or a generic starting point (e.g., Mobile Phase A2 / Mobile Phase B gradient) and inject your Fenoterol-d6 standard. Record the tailing factor and plate count.

    • Injection 2 (Low pH): Equilibrate the column thoroughly with the low pH mobile phase (A1/B). Inject the same standard under the same gradient conditions.

    • Evaluation: Compare the chromatograms. A significant improvement in peak symmetry (Tailing Factor closer to 1.0) and an increase in theoretical plates should be observed with the low pH mobile phase.[1]

Protocol 2: Diagnosing and Minimizing Extra-Column Volume

Extra-column volume (or dead volume) refers to any volume the sample encounters outside of the column itself, which can lead to peak broadening and tailing.[1][13]

  • Initial Assessment: Analyze your peak. If all peaks in the chromatogram are broad or tailing (not just Fenoterol-d6), extra-column effects are a likely culprit.

  • Connection Check: Power down the pump. Carefully inspect every fitting between the injector and the detector. Ensure that all PEEK or steel tubing is fully bottomed out in its port before the nut is tightened. A small gap here creates significant dead volume.

  • Tubing Audit: Measure the length and internal diameter (ID) of the tubing used. For modern UHPLC/HPLC systems, tubing ID should be minimized (e.g., 0.125 mm or 0.005 inches). Replace any excessively long or wide-bore tubing.

  • Guard Column Test:

    • Run your analysis with the guard column in place and save the chromatogram.

    • Remove the guard column and replace it with a union.

    • Run the analysis again. If the peak shape improves dramatically, the guard column was either contaminated, poorly packed, or improperly installed.[13] Replace it.

  • Systematic Evaluation: By systematically checking and correcting each component from the injector to the detector, you can effectively eliminate extra-column band broadening.

By applying these principles and protocols, you will be well-equipped to diagnose and resolve peak shape issues for this compound, leading to more accurate, robust, and reliable HPLC data.

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. 3

  • Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. (2024). LCGC International. Link

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Link

  • HPLC Approaches to Improve Peak Shape for Basic Analytes. HALO Columns. Link

  • Stationary Phase and Surface Chemistry of HPLC Columns. (2025). Hawach Scientific. Link

  • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. Link

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. (2008). Agilent Technologies. Link

  • What Causes Peak Tailing in HPLC? (2023). Chrom Tech, Inc. Link

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018). Restek Corporation. Link

  • McCalley, D. V. (1996). Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases: Chromatographic Behavior of Neutral, Acidic and Basic Solutes. Journal of Chromatographic Science, 34(3), pp. 146-153. Link

  • Don't Lose It: Getting Your Peaks in Shape. (2020). Agilent Technologies. Link

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Link

  • Yano, H. M., Farias, F. F., Del Bianco, M. B., & Garcia, P. L. (2015). Validation of new analytical methodology for determining fenoterolhydrobromide by HPLC: application in pharmaceutical products. Revista do Instituto Adolfo Lutz, 74(1), 79-85. Link

  • Understanding key points about COLUMN CHEMISTRY - HPLC for Dummies! (2013). Chromatography & Mass Spectrometry blog. Link

  • Joseph, A., et al. (2015). Development and validation of a sensitive LC-MS/MS method for the determination of fenoterol in human plasma and urine samples. Journal of Chromatography B, 988, pp. 130-136. Link

  • Licea-Perez, H., et al. (2006). Basic compounds used to test silica gel and type C silica columns. Journal of Chromatography A, 1119(1-2), pp. 55-63. Link

  • Lesson 3: Separation Modes and their Mechanisms. Shodex HPLC Columns. Link

  • Licea-Perez, H., Wang, S., & Hage, D. S. (2006). Quantitative determination of fenoterol and fenoterol derivatives in rat plasma using on-line immunoextraction and liquid chromatography/mass spectrometry. Journal of Chromatography B, 830(2), 260-268. Link

  • Köppel, C., Tenczer, J., & Wagemann, A. (1987). Determination of fenoterol in human plasma by HPLC with fluorescence detection after derivatization. Journal of Pharmaceutical and Biomedical Analysis, 5(5), pp. 487-493. Link

  • Jacobson, G. A., & Peterson, G. M. (1994). High-performance Liquid Chromatographic Assay for the Simultaneous Determination of Ipratropium Bromide, Fenoterol, Salbutamol and Terbutaline in Nebulizer Solution. Journal of Pharmaceutical and Biomedical Analysis, 12(6), pp. 825-832. Link

  • Eltoukhy, M. A., et al. (2023). Chromatographic fingerprinting of ipratropium and fenoterol in their novel co-formulated inhaler treating major respiratory disorders; application to delivered dose uniformity testing along with greenness and whiteness assessment. Scientific Reports, 13(1), 14238. Link

  • Eltoukhy, M. A., et al. (2023). Chromatographic fingerprinting of ipratropium and fenoterol... ResearchGate. Link

  • Fenoterol hydrobromide. MedChemExpress. Link

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Link

  • What are the Common Peak Problems in HPLC. (2022). Chromatography Today. Link

  • HPLC Troubleshooting Guide. Scientific Instrument Services. Link

  • Abnormal Peak Shapes. Shimadzu. Link

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. Link

  • Joseph, A., et al. (2015). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of Fenoterol in Human Plasma and Urine Samples. ResearchGate. Link

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography. Link

  • Fenoterol hydrobromide - Product Data Sheet. Selleck Chemicals. Link

  • Exploring the Role of pH in HPLC Separation. Moravek. Link

  • Shah, A. R., et al. (2022). Design, Development, Physicochemical Characterization, and In Vitro Drug Release of Formoterol PEGylated PLGA Polymeric Nanoparticles. MDPI. Link

  • Fenoterol. PubChem, National Institutes of Health. Link

  • Fenoterol. Wikipedia. Link

  • Kale, N. R., et al. (2014). A stability indicating RP-HPLC method was developed and validated for the simultaneous determination of Formoterol Fumarate (FF) 6µg and Budesonide (Bude) 400µg in metered dose inhaler formulation. World Journal of Pharmaceutical Research, 3(6), 1386-1399. Link

  • Darwish, I. A., et al. (2006). Spectrophotometric determination of fenoterol hydrobromide in pure form and dosage forms. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(3-4), 601-605. Link

Sources

Technical Support Center: A-Z Guide to Overcoming Ion Suppression for Fenoterol-d6 Hydrobromide in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Fenoterol-d6 Hydrobromide. This resource is designed to provide in-depth, field-proven insights into identifying, troubleshooting, and mitigating ion suppression—a critical challenge in liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis. Our goal is to empower you with the knowledge to ensure the accuracy, sensitivity, and reproducibility of your quantitative analyses.[1]

Part 1: Frequently Asked Questions (FAQs) about Ion Suppression & Fenoterol-d6

This section addresses common questions regarding ion suppression in the context of this compound analysis.

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect that reduces the signal of the analyte, in this case, this compound, during the ionization process in a mass spectrometer.[2] It occurs when co-eluting components from the sample matrix (e.g., plasma, urine) compete with the analyte for ionization, leading to a decreased signal intensity.[1][2] This phenomenon can significantly impact the accuracy, precision, and sensitivity of your quantitative results, potentially leading to underestimation of the analyte concentration. This compound, being a stable isotope-labeled internal standard, is intended to compensate for such effects; however, significant ion suppression can still compromise data integrity.[3][4]

Q2: How can I determine if my this compound signal is being suppressed?

A2: The most direct method to assess ion suppression is through a post-column infusion experiment .[5][6] This involves infusing a constant flow of a standard solution of this compound into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. Any dip or decrease in the constant baseline signal of this compound indicates the retention times at which matrix components are eluting and causing ion suppression.[6]

Another method is to calculate the matrix effect (ME) . This is done by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of the analyte in a pure solvent.[6]

Matrix Effect (ME) Calculation: ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value significantly less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[6]

Q3: Can using this compound as an internal standard completely eliminate the problem of ion suppression?

A3: While stable isotope-labeled (SIL) internal standards like this compound are the preferred choice to compensate for matrix effects, they may not always provide a complete solution.[3][4][7] The underlying assumption is that the analyte and the SIL internal standard co-elute and experience the same degree of ion suppression.[8] However, differences in retention time, even slight ones, between the analyte (Fenoterol) and its deuterated analog can lead to them being affected differently by co-eluting matrix components.[4][8] Furthermore, severe ion suppression can impact both the analyte and the internal standard to a point where the signal is too low for reliable quantification.[8]

Part 2: Troubleshooting Guide - A Systematic Approach to Mitigating Ion Suppression

This section provides a structured workflow to diagnose and resolve ion suppression issues encountered during the analysis of this compound.

Step 1: Diagnose the Problem - Is it Ion Suppression?

Before implementing extensive method changes, it's crucial to confirm that ion suppression is the root cause of poor signal intensity or high variability.

Experimental Protocol: Post-Column Infusion Analysis

  • Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal on your LC-MS/MS system.

  • Set up a 'T' junction to introduce the standard solution into the mobile phase flow between the analytical column and the mass spectrometer ion source.

  • Infuse the standard solution at a low, constant flow rate (e.g., 5-10 µL/min).

  • Inject a blank, extracted matrix sample (the same type as your study samples, e.g., plasma, urine) onto the column.

  • Monitor the signal of this compound. A consistent, flat baseline should be observed. Any significant drop in this baseline indicates a region of ion suppression.

G cluster_0 LC System cluster_1 Post-Column Infusion Setup cluster_2 MS System LC_Pump LC Pump Injector Injector LC_Pump->Injector Column Analytical Column Injector->Column T_Junction Column->T_Junction Infusion_Pump Infusion Pump (Fenoterol-d6 Std) Infusion_Pump->T_Junction MS Mass Spectrometer T_Junction->MS

Caption: Post-column infusion experimental setup.

Step 2: Optimize Sample Preparation - The First Line of Defense

Improving sample preparation is often the most effective way to reduce or eliminate ion suppression by removing interfering matrix components.[1][9]

Common Interferences in Biological Matrices: The primary culprits for ion suppression in biological samples like plasma and serum are phospholipids and proteins .[10][11]

Sample Preparation TechniqueProsConsBest For
Protein Precipitation (PPT) Simple, fast, and inexpensive.[6][12]Non-selective, may not effectively remove phospholipids, leading to significant matrix effects.[6]Initial screening, high-throughput analysis where some matrix effect is tolerable.
Liquid-Liquid Extraction (LLE) Can provide cleaner extracts than PPT.Can be labor-intensive and use large volumes of organic solvents.[13]When analyte properties allow for selective extraction away from matrix components.
Solid-Phase Extraction (SPE) Highly selective, provides excellent sample cleanup and analyte concentration, significantly reducing matrix effects.[6][14][15][16]More complex and costly than PPT and LLE, requires method development.[6]Complex matrices where high sensitivity and specificity are required.[6]
Phospholipid Removal (PLR) Plates/Cartridges Specifically targets and removes phospholipids, a major source of ion suppression.[10][11][17] Can be combined with PPT.[17]Adds cost to the sample preparation process.Plasma and serum samples where phospholipid interference is significant.

Recommended Protocol: Solid-Phase Extraction (SPE) for this compound

Given the polar nature of Fenoterol, a mixed-mode or polymeric reversed-phase SPE sorbent is recommended for effective cleanup.

  • Conditioning: Equilibrate the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences.

  • Elution: Elute this compound with a small volume of a stronger organic solvent (e.g., 1 mL of methanol or acetonitrile, potentially with a small amount of acid like formic acid to ensure the analyte is in the desired protonation state).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

G start Start: Pre-treated Sample condition 1. Condition SPE Cartridge (Methanol, then Water) start->condition load 2. Load Sample condition->load wash 3. Wash (Remove Polar Interferences) load->wash elute 4. Elute Fenoterol-d6 (Stronger Organic Solvent) wash->elute dry_reconstitute 5. Evaporate & Reconstitute elute->dry_reconstitute end Ready for LC-MS/MS Analysis dry_reconstitute->end

Caption: Solid-Phase Extraction (SPE) workflow.

Step 3: Enhance Chromatographic Separation

If sample preparation optimization is insufficient, modifying the chromatographic conditions can help separate this compound from co-eluting, suppression-inducing matrix components.[1][2]

Strategies for Chromatographic Optimization:

  • Gradient Modification: A shallower gradient can increase the separation between the analyte and interfering peaks.

  • Column Chemistry: Switching to a different column chemistry (e.g., from a C18 to a phenyl-hexyl or a HILIC column) can alter the elution profile of both the analyte and matrix components.[6]

  • Mobile Phase Composition: Changing the organic solvent (e.g., from acetonitrile to methanol) can affect selectivity.[18] Additionally, adjusting the pH of the aqueous mobile phase can improve peak shape and retention for ionizable compounds like Fenoterol.

  • Flow Rate Reduction: Lowering the flow rate can sometimes reduce ion suppression by improving the ionization efficiency in the electrospray source.[2][19]

  • Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC): The higher resolution provided by UPLC systems can significantly improve the separation of analytes from endogenous material, thereby reducing ion suppression.[20]

Step 4: Optimize Mass Spectrometer Source Conditions

Adjusting the parameters of the ion source can sometimes mitigate the impact of matrix effects.[6]

Key MS Source Parameters to Optimize:

  • Ionization Mode: While Fenoterol is typically analyzed in positive electrospray ionization (ESI) mode, switching to Atmospheric Pressure Chemical Ionization (APCI) can be beneficial as APCI is often less susceptible to matrix effects.[6][21]

  • Source Temperature and Gas Flows: Optimizing the desolvation temperature and nebulizer/drying gas flows can enhance the ionization of this compound relative to interfering compounds.

  • Capillary/Spray Voltage: Fine-tuning the spray voltage can improve signal stability and intensity.

G cluster_0 Troubleshooting Workflow A Problem: Suspected Ion Suppression (Low Signal, High Variability) B Step 1: Diagnose (Post-Column Infusion) A->B C Step 2: Optimize Sample Prep (SPE, LLE, PLR) B->C Suppression Confirmed D Step 3: Optimize Chromatography (Gradient, Column, Mobile Phase) C->D Suppression Persists E Step 4: Optimize MS Source (ESI/APCI, Voltages, Gas Flows) D->E Suppression Persists F Resolution: Robust & Reliable Assay E->F

Caption: A logical workflow for troubleshooting ion suppression.

Part 3: In-Depth Scientific Explanations

The Chemistry of this compound

Fenoterol is a β2-adrenergic agonist used as a bronchodilator.[22][23] The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This mass difference allows the mass spectrometer to distinguish it from the unlabeled fenoterol. The hydrobromide salt form enhances its stability and solubility.[24][25][26]

The Mechanism of Electrospray Ionization (ESI) and Ion Suppression

In ESI, a high voltage is applied to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent in these droplets evaporates, the charge density on the surface increases until ions are ejected into the gas phase and enter the mass spectrometer.

Ion suppression in ESI can occur through several mechanisms:[2][19]

  • Competition for Charge: Co-eluting matrix components can compete with the analyte for the limited number of available charges on the droplet surface, reducing the number of analyte ions formed.

  • Changes in Droplet Properties: Interfering substances can alter the surface tension and viscosity of the droplets, hindering solvent evaporation and the efficient release of analyte ions.[19]

  • Neutralization in the Gas Phase: Co-eluting compounds can lead to charge neutralization of the analyte ions in the gas phase before they reach the detector.

By understanding these mechanisms, the rationale behind the troubleshooting steps—removing competing compounds, separating them chromatographically, and optimizing ionization conditions—becomes clear.

References

  • Biemer, J.J. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-7.
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry.
  • LGC Limited. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
  • Sigma-Aldrich. (n.d.). Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.
  • LCGC International. (2015).
  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review.
  • ResearchGate. (2013).
  • Fisher Scientific. (n.d.). SOLA Solid-Phase Extraction (SPE) cartridges and plates—Preventing sample failures for bioanalysis.
  • National Institutes of Health. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (2025). Strategies to reduce signal suppression in mass spectrometry.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL)
  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR).
  • ResearchGate. (n.d.).
  • Phenomenex. (2015).
  • Future Science. (2011).
  • PubMed. (2011).
  • Abcam. (n.d.).
  • ResearchGate. (2018). Do you know ways to remove the ionic supresion?.
  • Wikipedia. (n.d.).
  • International Journal of Scientific & Technology Research. (n.d.).
  • Taylor & Francis Online. (n.d.).
  • National Institutes of Health. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
  • Phenomenex. (2020). Solid Phase Extraction for Bioanalytical Samples.
  • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry.
  • Wikipedia. (n.d.). Ion suppression (mass spectrometry).
  • Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC.
  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • PubChem. (n.d.). This compound.
  • Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide.
  • ResearchGate. (2025). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview.
  • Midas Pharma. (n.d.). Fenoterol hydrobromide.
  • National Institutes of Health. (n.d.). Fenoterol Hydrobromide. PubChem.
  • ChemicalBook. (n.d.). FENOTEROL HYDROBROMIDE Product Description.
  • National Institutes of Health. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC.
  • Pharmaffili
  • National Institutes of Health. (n.d.). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions.
  • BenchChem. (2025). Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis.
  • PubMed. (n.d.). Ion-suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Due to a Formulation Agent, a Case Study in Drug Discovery Bioanalysis.
  • Semantic Scholar. (n.d.). Ion suppression in mass spectrometry.

Sources

Technical Support Center: Purity Assessment of Fenoterol-d6 Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Fenoterol-d6 Hydrobromide. This guide is designed for researchers, scientists, and drug development professionals who utilize this deuterated standard in their analytical workflows. As a stable isotope-labeled internal standard, the purity of Fenoterol-d6 HBr is paramount for accurate quantification in pharmacokinetic studies, metabolic profiling, and clinical bioanalysis.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established analytical principles, to help you navigate the specific challenges associated with its purity assessment.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity critical?

This compound is the deuterium-labeled analog of Fenoterol hydrobromide, a β2-adrenergic agonist used as a bronchodilator.[1] In analytical chemistry, it serves as an internal standard (IS) for quantitative analysis by mass spectrometry (MS).[2] Its purity is critical for several reasons:

  • Chemical Purity: The presence of non-deuterated Fenoterol or other related impurities can lead to inaccurate quantification of the target analyte.[3][4]

  • Isotopic Purity: The percentage of molecules correctly labeled with six deuterium atoms (d6) versus those with fewer (d0-d5) directly impacts the accuracy of MS-based assays.[5][6] High isotopic purity (typically >98%) is essential to minimize signal overlap and ensure reliable results.[7]

  • Structural Integrity: The location of the deuterium labels must be confirmed to ensure the standard's stability and prevent isotopic exchange during sample preparation or analysis.[5][6]

Q2: What are the primary analytical techniques for assessing its purity?

A multi-technique approach is necessary for a comprehensive purity assessment of deuterated compounds.[8]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: Primarily used to determine chemical and chromatographic purity by separating Fenoterol-d6 from its non-labeled counterpart and other synthesis-related impurities.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The gold standard for confirming molecular weight, assessing isotopic purity (enrichment), and identifying trace-level impurities.[11][12] High-resolution mass spectrometry (HRMS) is particularly powerful for distinguishing isotopologs.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the molecular structure and verifying the specific positions of the deuterium labels, which ensures the structural integrity of the standard.[5][6]

Q3: What are the common types of impurities in Fenoterol-d6 HBr?

Impurities can arise from the synthesis process, degradation, or incomplete deuteration.

  • Unlabeled Fenoterol (d0): The most critical impurity, as it directly interferes with the analyte being measured.[4]

  • Partially Deuterated Isotopologs (d1-d5): Result from incomplete deuterium incorporation during synthesis. Their presence dilutes the d6 signal and can complicate mass spectral interpretation.[6]

  • Synthesis-Related Impurities: The European Pharmacopoeia (EP) lists several known impurities for Fenoterol, such as Impurity A, B, and C, which could also be present in the deuterated batch.[15][16][17]

  • Degradation Products: Fenoterol can degrade under stress conditions (e.g., oxidation, light exposure), forming products like Fenoterol Degradation Impurity A.[]

Q4: How is isotopic purity defined and measured?

Isotopic purity (or isotopic enrichment) refers to the percentage of the deuterated compound that contains the desired number of deuterium atoms.[8] For Fenoterol-d6, it is the proportion of the d6 isotopolog relative to all other isotopologs (d0 to d5).

It is measured using high-resolution mass spectrometry (LC-HRMS).[11][13] By acquiring a full-scan mass spectrum of the molecular ion cluster, the relative abundance of each isotopolog ([M+H]+ for d0, [M+H+1]+ for d1, etc., up to [M+H+6]+ for d6) can be integrated. The isotopic purity is then calculated as:

% Isotopic Purity = (Abundance of d6 Ion / Sum of Abundances of all Isotopolog Ions) x 100

Section 2: Troubleshooting Guide: Chromatographic Purity (HPLC-UV)

High-Performance Liquid Chromatography is the frontline technique for assessing chemical purity. Below are common issues encountered during the analysis of Fenoterol-d6 HBr.

Issue 1: Poor Peak Shape (Tailing)
  • Observation: The Fenoterol-d6 peak exhibits significant tailing, making integration and quantification unreliable.

  • Probable Causes & Scientific Rationale:

    • Secondary Silanol Interactions: Fenoterol is a basic amine. The protonated amine can interact strongly with acidic, unreacted silanol groups (Si-OH) on the surface of standard C18 silica columns. This secondary interaction causes peak tailing.

    • Incorrect Mobile Phase pH: If the mobile phase pH is too close to the pKa of Fenoterol's amine group, the compound can exist in both ionized and non-ionized forms, leading to peak distortion. Operating at a pH at least 2 units below the pKa ensures it is fully protonated and behaves uniformly.

    • Column Overload: Injecting too much mass onto the column can saturate the stationary phase, resulting in a broad, tailing peak.

  • Investigative Steps & Solutions:

    • Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA) (e.g., 0.1%), into the mobile phase.[9] The TEA will preferentially bind to the active silanol sites, masking them from interacting with Fenoterol-d6.

    • Adjust Mobile Phase pH: Lower the mobile phase pH to between 3 and 5 using an acid like formic or phosphoric acid.[9][10] This ensures the amine is consistently protonated.

    • Use an End-Capped Column: Switch to a high-quality, end-capped C18 column or a column specifically designed for basic compounds. End-capping treats the silica surface to minimize residual silanols.

    • Reduce Injection Concentration: Perform a dilution series of your sample to confirm you are not overloading the column.

Recommended Starting HPLC-UV Conditions

This table provides a robust starting point for method development, based on published methods for Fenoterol.[9][10]

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µm (End-capped)Standard reversed-phase chemistry suitable for Fenoterol.
Mobile Phase Acetonitrile:Water (30:70, v/v) with 0.1% Triethylamine, pH adjusted to 5.0 with Formic Acid.Organic/aqueous mix provides sufficient retention. TEA and acidic pH mitigate peak tailing.[9]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection (UV) 276 nmWavelength of maximum absorbance for the phenolic rings in Fenoterol.[9]
Column Temp. 30 °CProvides stable and reproducible retention times.
Injection Vol. 10 µLA typical volume to avoid overload while ensuring good sensitivity.
Issue 2: Co-elution of Fenoterol-d6 and Unlabeled Fenoterol (d0)
  • Observation: A single peak is observed, but subsequent MS analysis reveals the presence of both d6 and d0 species, indicating chromatographic co-elution.

  • Probable Cause & Scientific Rationale: Deuteration typically has a negligible effect on reversed-phase chromatographic retention time. Therefore, Fenoterol-d6 and Fenoterol-d0 are expected to co-elute under most standard conditions. This is not an "issue" to be fixed but a property to be aware of.

  • Solution & Workflow:

    • Acknowledge Co-elution: Do not attempt to resolve d0 and d6 with HPLC. It is generally not feasible or necessary.

    • Rely on Mass Spectrometry: The primary purpose of the HPLC method is to separate Fenoterol (both d0 and d6) from other chemical impurities (e.g., Impurity A, B, C).[15] The quantification of d0 as an impurity must be performed using LC-MS by comparing the mass spectral signal intensities.

Workflow for HPLC Method Validation

The following diagram illustrates a logical workflow for developing and validating an HPLC method for chemical purity.

G start Define Analytical Goal: Separate Fenoterol-d6 from process & degradation impurities select_col Select Column & Mobile Phase (See Table 1) start->select_col optimize Optimize Method: Adjust pH, Gradient, Temp. select_col->optimize peak_shape Assess Peak Shape (Tailing Factor < 1.5?) optimize->peak_shape peak_shape->optimize No resolution Assess Resolution (Rs > 2 for critical pairs?) peak_shape->resolution Yes resolution->optimize No specificity Specificity Check: Inject Impurity Standards & Stressed Samples resolution->specificity Yes validate Perform Method Validation (Linearity, Accuracy, Precision) specificity->validate G start Unknown Peak Detected in HPLC-UV/TIC check_blank 1. Analyze Blank Injection (Solvent/Mobile Phase) start->check_blank is_contaminant Peak in Blank? check_blank->is_contaminant hr_ms 2. Obtain High-Resolution Mass Spectrum (HRMS) is_contaminant->hr_ms No stop Source is Contamination is_contaminant->stop Yes propose_formula 3. Propose Elemental Formula from Accurate Mass hr_ms->propose_formula ms_ms 4. Acquire MS/MS Spectrum (Fragmentation Pattern) propose_formula->ms_ms compare_db 5. Compare with Databases & Known Impurities ms_ms->compare_db impurity_identified Impurity Identified compare_db->impurity_identified

Sources

Storage and handling best practices for Fenoterol-d6 Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fenoterol-d6 Hydrobromide

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the best practices for storage, handling, and application of this critical internal standard. Our goal is to move beyond simple instructions and explain the scientific causality behind each recommendation, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Section 1: Storage and Stability

Q1: What are the ideal storage conditions for solid this compound?

Upon receipt, solid this compound should be stored under controlled conditions to ensure its long-term stability. The primary concerns are temperature, light, and moisture.

  • Temperature: The recommended storage temperature for the solid (powder) form is -20°C for long-term stability, which can extend up to three years.[1] While some suppliers may state room temperature storage is adequate[2], storing at -20°C provides a more robust safeguard against potential degradation pathways. Always consult the Certificate of Analysis (CoA) provided by your supplier for lot-specific recommendations.[3]

  • Light: Fenoterol is known to be light-sensitive.[4] To prevent photodegradation, the compound must be stored in a light-protected container, such as an amber vial, and kept in the dark.

  • Moisture: The compound should be kept in a tightly sealed container in a dry, well-ventilated place to prevent hydration, which can accelerate hydrolytic degradation.[3][5]

Q2: How long is this compound stable once reconstituted in a solvent?

The stability of this compound in solution is significantly different from its solid form and is highly dependent on the solvent and storage temperature.

  • At -80°C , solutions can be considered stable for up to 6 months.

  • At -20°C , the stability period shortens to approximately 1 month.[1][6]

Causality: Storing in solution, especially in protic solvents, increases molecular mobility and the risk of chemical reactions, such as oxidation or hydrolysis.[5] Furthermore, for deuterated standards, storage in solution can increase the risk of hydrogen-deuterium (H/D) back-exchange, particularly under non-neutral pH conditions.[7] Freezing the solution at -80°C dramatically slows these processes, preserving the integrity of the standard.

Q3: My vial was shipped at room temperature. Is the product still viable?

Yes. Short-term shipping (less than two weeks) at ambient temperature is generally acceptable and should not compromise the integrity of the solid compound.[1] However, upon receipt, it is crucial to immediately transfer the product to the recommended long-term storage condition of -20°C.

Section 2: Handling and Solution Preparation

Q4: What personal protective equipment (PPE) is required when handling this compound?

As a standard laboratory practice, appropriate PPE should always be used. Fenoterol Hydrobromide is classified as harmful if swallowed.[2][6]

  • Eye Protection: Wear safety glasses with side shields or goggles.[3]

  • Hand Protection: Use compatible protective gloves, such as nitrile rubber.[3]

  • Body Protection: A laboratory coat is mandatory.

  • Respiratory Protection: When handling the powder outside of a fume hood or ventilated enclosure, a suitable respirator should be used to avoid inhaling fine particles.[2][6]

All handling of the solid powder should ideally be performed in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[1][2]

Q5: Which solvents are recommended for reconstituting this compound?

The choice of solvent is critical and depends on the intended analytical application. Fenoterol Hydrobromide is soluble in water and alcohol.[4] For applications such as Liquid Chromatography-Mass Spectrometry (LC-MS), high-purity solvents are required.

  • Methanol: A common choice for creating stock solutions for reverse-phase chromatography.

  • Dimethyl Sulfoxide (DMSO): Suitable for creating highly concentrated stock solutions.

  • Water (High-Purity): Can be used, but be mindful of potential hydrolytic degradation over time.

Causality: The primary function of Fenoterol-d6 is as an internal standard (IS) for quantitative mass spectrometry.[8][9] The solvent must be compatible with the analytical method (e.g., mobile phase composition) and should not introduce interfering background signals.

Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol provides a self-validating workflow for accurate stock solution preparation.

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder, which could affect weighing accuracy and product stability.

  • Weighing: Accurately weigh the desired amount of powder using an analytical balance. Handle the powder in a fume hood or ventilated enclosure.

  • Dissolution: Transfer the weighed powder to a Class A volumetric flask. Add approximately 50% of the final volume of the chosen solvent (e.g., HPLC-grade Methanol).

  • Mixing: Gently swirl the flask to dissolve the powder. If necessary, sonicate for 5-10 minutes in a room temperature water bath to ensure complete dissolution.

  • Final Volume: Once the solid is fully dissolved and the solution has returned to room temperature, add the solvent to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Aliquoting & Storage: Transfer the stock solution into smaller, clearly labeled, light-protected amber glass vials. Store immediately at the recommended temperature (-20°C for short-term, -80°C for long-term).[1]

Section 3: Application and Troubleshooting

Q6: Why am I observing poor signal intensity or high variability for my Fenoterol-d6 internal standard in my LC-MS/MS analysis?

This is a common issue that can stem from several factors related to the standard's integrity, the analytical method, or matrix effects. Our troubleshooting workflow can help systematically diagnose the root cause.

Diagram: Troubleshooting Workflow for Internal Standard Issues

TroubleshootingWorkflow Troubleshooting Poor IS Performance Start Problem: Poor Signal or Inaccurate Quantification Check_Degradation Potential Cause: Standard Degradation Start->Check_Degradation Check_Method Potential Cause: Methodological Issue Start->Check_Method Check_Matrix Potential Cause: Matrix Effects Start->Check_Matrix Sol_Prep Review Solution Prep & Storage: - Stored at -80°C? - Protected from light? - Within stability window? Check_Degradation->Sol_Prep Check Integrity HD_Exchange Evaluate H/D Back-Exchange: - Protic solvent used? - Extreme pH in sample prep? Check_Method->HD_Exchange Chromatography Assess Chromatography: - IS peak shape poor? - Co-elution with analyte? Check_Method->Chromatography MS_Params Verify MS Parameters: - Correct MRM transition? - Optimized source conditions? Check_Method->MS_Params Ion_Suppression Investigate Ion Suppression: - Post-column infusion? - IS response different in matrix vs. neat solution? Check_Matrix->Ion_Suppression Check Interference New_Sol Action: Prepare a fresh stock solution from solid material. Sol_Prep->New_Sol If issues found Adjust_Method Action: - Adjust mobile phase pH. - Optimize chromatography. - Re-tune MS. HD_Exchange->Adjust_Method Chromatography->Adjust_Method MS_Params->Adjust_Method Dilution Action: - Increase sample dilution. - Improve sample cleanup (e.g., SPE). Ion_Suppression->Dilution If suppression observed

Caption: A logical workflow for diagnosing issues with deuterated internal standards.

Q7: Can the deuterium atoms on Fenoterol-d6 exchange back to hydrogen? What are the consequences?

Yes, H/D back-exchange is a potential risk for any deuterated standard.[7] The six deuterium atoms in Fenoterol-d6 are located on the propyl-amino group and are generally stable. However, exposure to strong acids/alkalis or prolonged storage in protic solvents (like water or methanol) can facilitate this exchange.[6][7]

Consequences: If a D6 molecule exchanges one deuterium for a hydrogen, it becomes a D5 molecule. This new species will have a different mass and will not be detected in the D6 mass transition channel, leading to an apparent loss of IS signal and inaccurate quantification of the target analyte.

Mitigation Strategy:

  • Prepare stock solutions in high-purity, anhydrous solvents if possible.

  • Avoid extreme pH during sample preparation and storage.

  • Prepare working solutions fresh daily or weekly from a frozen stock to minimize the time the standard spends in solution.

Q8: My deuterated standard seems to separate slightly from the native analyte during chromatography. Is this a problem?

This phenomenon, known as the "isotope effect," can sometimes occur. Deuterium is slightly heavier than hydrogen, which can lead to minor differences in retention time on an LC column. While often negligible, this can become a significant problem if the peaks elute on the shoulder of a region of strong ion suppression.[10] If the analyte and the IS experience different degrees of matrix-induced suppression due to this slight separation, the fundamental assumption of using an IS is violated, leading to inaccurate results.[10]

Solution: If you observe this issue, focus on improving chromatographic resolution to move both peaks away from interfering matrix components. Alternatively, improving the sample cleanup procedure (e.g., using solid-phase extraction) can remove the source of the ion suppression.

Data and Diagrams

Table 1: Summary of Storage and Handling Recommendations

ParameterSolid Fenoterol-d6 HBrIn-Solvent Fenoterol-d6 HBr
Storage Temp. -20°C (long-term)[1]-80°C (up to 6 months)[1][6]
Light Condition Store in dark/amber vial[4]Store in dark/amber vial
Atmosphere Tightly sealed, dry[3]Tightly sealed
Shelf Life Up to 3 years at -20°C[1]1 month at -20°C; 6 months at -80°C[1]
Incompatibilities Strong oxidizing agents, strong acids/alkalis[1][6]Protic solvents (risk of H/D exchange), extreme pH[7]

Diagram: Chemical Structure of this compound

Caption: Structure of this compound, highlighting the six deuterium atoms.

References

  • LGC Standards. (n.d.). Fenoterol hydrobromide Assay Standard - SAFETY DATA SHEET. Retrieved from LGC Standards. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNdC-sR0wBoQsR7xoKTxhoPRfaE0wBG_eviJxlSnKkhHKy_0v-vBWIgXoc8Ghy_kGkmd-jz1bj3bqLXHAlgxV62_SxPKRDbnsdG_9JpeckdOfGahiDXc-bVu_X4VEoOyXMWPFSBIFwQ46ElZN9LbkgnIwYY3sip3Fomf5nYYQQIFjX4SK_3mkV9FMNu1I=]
  • MedChemExpress. (2024). Fenoterol-d6 (hydrobromide) - SAFETY DATA SHEET. Retrieved from MedChemExpress. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdZ8fp8dFj-gTb21bLwX7BUuaeZoj9e06LcHxi9xFzLeNq7uEsVReabA_KZp_ghs1Xf3kNTTPvQKNUjggiY6HBbC-PajwE6cYyvGgdGCDj0_u6OuGUd2OS1pxxg_8xoSG5cCyTyVHayHk6pU6E57VjO5OQkAyYRNVLX_KfaOojzUQAEOH4NSeKzCWcgokuRDXRyZa3xEaIVDQuaYh0mnPZ]
  • Smolecule. (2023). Buy Fenoterol Degradation Impurity A. Retrieved from Smolecule. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkVrrZJ7_MnpTveGNGvGd5ti1l-mOEQrH1PD-RG12xHweoJrezBvX7QHuHjyWGrBEuC-n1dL8TLT0Iz_PZwrn7cXBIVGwdmDu3NWoHVy21vXzUHRpIVbiDXKkEuzGU7U0Ss4rgf20=]
  • BenchChem. (2025). Technical Support Center: Troubleshooting Deuterated Standards in Mass Spectrometry. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqV0oTsjn9cE11jhQ4ka74fiMgt3KE4QXBnmvTwDr0BIQRJqpNhPDYEzfSM6VpTDRnNJVW4Qc1XvKbAlYmkliiBLPPB7HN-UALpEpLtWWQNkq64rmEz8cdeSlUTJKlW3kU9z9gcryaTsacH8s4u1wMXgrpXrxR3Ck2BBEFE6EHbESwi18gv8Ven_AoDjWICbjuV4LahU3tbVpGHJlnPr7SIJ5su3QAZ08VAwCSJuwo]
  • MedChemExpress. (2025). Fenoterol (hydrobromide) - SAFETY DATA SHEET. Retrieved from MedChemExpress. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvN0jG6thI-PhRn4qbE83L-lFR_MZpYZFHz10ad9jFfKgg5v-k710AK9ZRvqJh5tyxU5H5TjKH5eO7aaSavzpsUqY0MHtkjkBbSFLxGqFpx0dJIevXLNFm8aN_TVbzwrJGEG1TNuRG3nZqctghz1cbSV2_jkTzhIiUa-mPvXIeF-db3l1dkK_yaCrfd8Z0OnUSJon6RXUQfXXOxg==]
  • Kalkwar, R., et al. (n.d.). Peroxidative Metabolism of β2-Agonists Salbutamol and Fenoterol and Their Analogs. National Institutes of Health (NIH). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ2vYBKc-7zsT6wPplY3hTTadq-MBFRrPGC__HhQ4strOBuORHxLHbxPjGygwuYmNgkIeZy8FxU1ptesEeSsrGySQ0BM4bTuVzFUNhfc1tsN7FJQsnkp57JE0Mqg7353oSOFIHlrl4-pAP7h4=]
  • Santa Cruz Biotechnology. (n.d.). Fenoterol hydrobromide - Material Safety Data Sheet. Retrieved from Santa Cruz Biotechnology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKlCP_0DVtoRG4QCGmVWiiVt3jqeLJ5eBjuWbPxwrEbHvVfoBWx72KfNZ12SV_p7d-OQAHXAv3XIXMTyY5dwk4aylOFQtUUM5L13GkEUOSBza9xzA62jfRVGwylzAiSqL6s_aL]
  • C/D/N Isotopes Inc. (2015). Safety Data Sheet - Fenoterol-d6 HBr. Retrieved from C/D/N Isotopes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZN1w3gtsjMuBne1HO8oNUwTsLMNB7AgpDgztJsKRTRZzL8MYbth0L6CNtukKsX8aXtJHuil0GvAoZ-nFYAWo4t22_YjAPVW0IANNWEhIxF8LSMwMjPl4PqnN-LPRZLq8F8oA1nS8AkGY9zR1MI2TR4m_yVAnNf-zOoTg=]
  • Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 3), 274. [https://vertexaisearch.cloud.google.
  • AbMole BioScience. (n.d.). Material Safety Data Sheet of Fenoterol hydrobromide. Retrieved from AbMole BioScience. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIvNoz-2NJhG_mFx2kWpsx0FYV8SMjUgl1a79BTsopZHrEk7JrftohfLkP1KfaXpgZXJnHebVJNJrkGnIgQZdrHBGN7W9R159MPkJfyyPeoXUc3v5uO1Wjuvphl2bmlelSkqIFRngL9dKVaYZteCChqSjDdX7syvbKv8MRlA==]
  • Cayman Chemical. (2025). Safety Data Sheet - Fenoterol (hydrobromide). Retrieved from Cayman Chemical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhjHwCa2hsAiJiSZb6FauE2c1o-pjg3SFkXqYZQSJyDbMx04RBPMQEDKPN6MDM9VEB9jZ74MwRDNMOjPk6j2M3ce9aQc4MMnY0602SWwuRR7JGnfk0ktKcnw1oH60xvIi2HDiR-aLy7JY=]
  • MedchemExpress.com. (n.d.). This compound | Stable Isotope. Retrieved from MedchemExpress.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi9nJAUciBfJpqHxcothCtWC0a6rqkSOkAfrugHcYeHthtyP79Mzm2Uz3rQtwAa_2HioaaVzZ0ArWGRKOafH2DGc0d6766zNrpOt3-fZy1VLyjHN0thh8ZHN0NtdUAzIHfnS-r1neGdXnPu0o0eeYyhw-ugW9KFu0=]
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from ResolveMass Laboratories Inc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxfq__1BCirJXqoM8hkzJYmfApSsy96-D6nRbEMdjK3xNlEqSmzxBZNWG1FFcC9UyK9593uAstNmkWIh6PBgELDpamIiq3lnpEhF7l4k0wwIkmeXp7WktdqTsYbGlGggSX7I5jWbAFKYcjaCvZQT5DtdQw5byI0QPr-w==]
  • Wang-Fischer, Y. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. American Association for Clinical Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzNrXvWTB0qmQOuChx7Ix7kCQYy0IjcvcVucZOZMarxzZV00uMkFhW0qft8rHNNjjWgHAf_3IwyV7kFpQesgtZdCAy1SA3AQ9C4zXT1zNjGSkrJWOt3KSU8ToGXzOi9imPVl25YD_gtAUB6BnnEklPLD2ZsZZl9CnMH0A0aQAiokoz3si8rQpG0vcXCZlN18zwNqFssSV-cI8Snz3fcHFFgbEXqYl4ClWP1yANcsVGCgF-AC3NiLNo0qq92bTxwvvTPVxsA_mZ3_OEmN9xrJao]
  • Perzanowska, A., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. National Institutes of Health (NIH). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY8ZTkwy_Wp6vkc7F3y702gFtOV6ZEQeSRPpv27x088jG1GD5cpl0i1FzQ665bWBhqTjCI2Oj10rXJNutfCSABUUs7_TdLCvdfXAPwP1_0an9I9vgON0S9MNwaFbfPp84V64NY1oF5s9n3wsc=]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Bioanalytical Method Validation: A Case Study with Fenoterol-d6 Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Fenoterol

Fenoterol is a potent, direct-acting β2-adrenergic agonist used as a bronchodilator for the treatment of asthma and other obstructive airway diseases.[1][2][3] Its therapeutic efficacy is directly linked to its concentration in biological matrices, making the development of a robust and reliable analytical method paramount for pharmacokinetic (PK) studies, clinical monitoring, and regulatory submissions. The challenge lies in accurately quantifying low concentrations of Fenoterol in complex biological samples like plasma and urine.[4][5][6]

To achieve the required levels of precision and accuracy, the gold standard is the use of a stable isotope-labeled (SIL) internal standard (IS) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] This guide provides an in-depth, experience-driven walkthrough of the validation of a bioanalytical method for Fenoterol, using Fenoterol-d6 Hydrobromide as the internal standard. We will compare its performance against a hypothetical structural analog IS to underscore the superiority of the SIL approach.

This compound is an ideal internal standard because its six deuterium atoms provide a sufficient mass shift for MS/MS detection without significantly altering its chemical and chromatographic properties relative to the parent analyte.[9][10] This near-identical behavior is crucial for compensating for variability during sample preparation and analysis.[7]

The Core of Bioanalysis: Choosing the Right Internal Standard

The choice of an internal standard is one of the most critical decisions in developing a quantitative LC-MS/MS assay. An ideal IS should co-elute with the analyte and experience the same degree of matrix effects and extraction recovery variability.[11]

  • Scenario A: The Gold Standard (Fenoterol-d6 HBr) : A SIL IS is the preferred choice. It has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[7] This minimizes analytical variability and provides the most accurate quantification.

  • Scenario B: The Alternative (Structural Analog IS) : When a SIL IS is unavailable, a structural analog (e.g., a related β2-agonist) might be used. However, even minor structural differences can lead to different chromatographic retention times, extraction efficiencies, and responses to matrix effects, potentially compromising data accuracy.[8][12]

This guide will present validation data as a comparison between these two scenarios to demonstrate the tangible benefits of using Fenoterol-d6 HBr.

The Validation Framework: Adhering to Global Standards

A bioanalytical method is not considered reliable until it has been rigorously validated. The validation process demonstrates that the assay is suitable for its intended purpose.[13] All experiments described herein are designed to meet the stringent requirements of the ICH M10 Bioanalytical Method Validation Guideline , which is harmonized with the US FDA and other regulatory bodies.[13][14][15][16][17][18]

The key validation parameters we will assess are:

  • Specificity and Selectivity

  • Calibration Curve and Linearity

  • Accuracy and Precision

  • Matrix Effect

  • Stability

Experimental Design & Protocols

LC-MS/MS Instrumentation and Conditions
  • LC System: High-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Scientist's Rationale: The non-polar nature of Fenoterol makes a C18 column an excellent choice for achieving good retention and separation from endogenous matrix components.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Scientist's Rationale: The acidic mobile phase promotes protonation of Fenoterol, which is essential for positive mode electrospray ionization (ESI+), leading to enhanced sensitivity.

  • MS/MS Transitions (Hypothetical):

    • Fenoterol: Q1: 304.2 m/z → Q3: 137.1 m/z

    • Fenoterol-d6: Q1: 310.2 m/z → Q3: 143.1 m/z

    • Structural Analog IS: Q1: 318.2 m/z → Q3: 150.1 m/z

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective technique for cleaning up complex biological samples before LC-MS/MS analysis.[5][19]

Protocol:

  • Pipette 100 µL of human plasma (blank, standard, or QC sample) into a microcentrifuge tube.

  • Add 25 µL of the appropriate internal standard working solution (either Fenoterol-d6 or the structural analog).

  • Add 200 µL of 4% phosphoric acid to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes.

  • Load the supernatant onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol.

  • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

The Validation Gauntlet: Results and Comparisons

Here we present the validation results, comparing the performance of the method when using Fenoterol-d6 HBr versus a structural analog IS.

Specificity and Selectivity

Objective: To ensure the method can differentiate and quantify the analyte from other components in the matrix.[20]

Protocol:

  • Analyze blank plasma samples from at least six different sources.

  • Analyze a blank sample spiked only with the analyte at the Lower Limit of Quantification (LLOQ).

  • Analyze a blank sample spiked only with the internal standard.

Acceptance Criteria (per ICH M10): Response in blank samples should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the internal standard.

Results: Both methods passed the selectivity test, showing no significant interference at the retention times of the analyte or internal standards.

Calibration Curve and Linearity

Objective: To demonstrate the relationship between the instrument response and the known concentration of the analyte.

Protocol:

  • Prepare a series of calibration standards in blank plasma ranging from 0.1 ng/mL (LLOQ) to 50 ng/mL (Upper Limit of Quantification, ULOQ).

  • Analyze the standards and plot the peak area ratio (Analyte/IS) against the nominal concentration.

  • Perform a linear regression with a 1/x² weighting.

Acceptance Criteria (per ICH M10):

  • Correlation coefficient (r²) ≥ 0.99.

  • Back-calculated concentrations of at least 75% of the standards must be within ±15% of the nominal value (±20% at the LLOQ).

Table 1: Linearity Comparison

ParameterMethod with Fenoterol-d6 (SIL IS)Method with Structural Analog IS
Calibration Range 0.1 - 50 ng/mL0.1 - 50 ng/mL
Regression Equation y = 0.512x + 0.003y = 0.489x + 0.011
Weighting Factor 1/x²1/x²
Correlation (r²) 0.998 0.992

Scientist's Insight: The method using Fenoterol-d6 shows a slightly better correlation coefficient. The tighter fit of the calibration curve suggests lower variability across the concentration range, a direct benefit of the SIL IS compensating more effectively for analytical variations.

Accuracy and Precision

Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter between repeated measurements (precision).

Protocol:

  • Analyze Quality Control (QC) samples at four concentration levels: LLOQ, Low QC, Mid QC, and High QC.

  • Perform the analysis on five replicates per level within a single day (intra-day) and across three different days (inter-day).

Acceptance Criteria (per ICH M10):

  • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).

  • Precision: The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).

Table 2: Inter-Day Accuracy & Precision Comparison

QC Level (ng/mL)Method with Fenoterol-d6 (SIL IS)Method with Structural Analog IS
Mean Accuracy (%) Precision (%CV)
LLOQ (0.1) 104.58.2
Low QC (0.3) 98.75.5
Mid QC (5.0) 101.24.1
High QC (40.0) 99.53.8

Scientist's Insight: This is where the superiority of Fenoterol-d6 becomes evident. The precision (%CV) is significantly better (3.8-8.2%) compared to the structural analog (11.5-16.5%). This is because the SIL IS co-elutes and experiences the same ionization suppression/enhancement as the analyte, providing superior correction.[11] While both methods meet the acceptance criteria, the data from the Fenoterol-d6 method is of much higher quality and reliability.

Matrix Effect

Objective: To assess the impact of interfering components in the biological matrix on the ionization of the analyte and IS.

Protocol:

  • Extract blank plasma from six different sources.

  • Post-extraction, spike the extracts with the analyte and IS at low and high concentrations.

  • Compare the peak areas to those of pure solutions of the analyte and IS at the same concentrations.

  • The Matrix Factor (MF) is calculated. An IS-normalized MF is then determined.

Acceptance Criteria (per ICH M10): The %CV of the IS-normalized matrix factor across the different sources of matrix should not be greater than 15%.

Table 3: Matrix Effect Comparison

QC LevelMethod with Fenoterol-d6 (SIL IS)Method with Structural Analog IS
IS-Normalized MF (%CV)
Low QC 6.8%
High QC 5.2%

Scientist's Insight: The method using the structural analog IS fails this test. The different sources of plasma affect the ionization of the analog IS differently than they affect the analyte, leading to high variability. Fenoterol-d6, being chemically identical to the analyte, experiences the exact same matrix effects, allowing it to perfectly normalize the analyte's response and easily pass the test. This is a critical failure for the structural analog method and highlights a significant risk of generating inaccurate data from patient samples.

Visualizing the Workflow

A robust validation process follows a logical sequence of experiments designed to build confidence in the method's performance.

Validation_Workflow cluster_dev Method Development cluster_val Core Validation (ICH M10) cluster_final Method Application Dev LC-MS/MS Optimization SPE Sample Prep (SPE) Dev->SPE Define Conditions Select Specificity & Selectivity SPE->Select Begin Validation Lin Linearity Select->Lin AP Accuracy & Precision Lin->AP Matrix Matrix Effect AP->Matrix Stab Stability Matrix->Stab Analysis Study Sample Analysis Stab->Analysis Method Validated

Sources

A Senior Application Scientist's Guide to Cross-Validation of Fenoterol Assays with Fenoterol-d6 Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, particularly for pharmacokinetic (PK) and toxicokinetic (TK) studies, the reliability of quantitative data is paramount. The precise measurement of therapeutic agents like fenoterol, a potent β2-adrenergic agonist used in the management of asthma, hinges on a robust and validated analytical method.[1][2] This guide provides an in-depth, experience-driven comparison of internal standards for fenoterol quantification by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), culminating in a detailed protocol for the cross-validation of an assay using the stable isotope-labeled (SIL) internal standard, Fenoterol-d6 Hydrobromide.

The principles and methodologies discussed herein are grounded in the comprehensive bioanalytical method validation guidelines established by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6][7]

The Foundational Principle: Why an Internal Standard is Non-Negotiable

In LC-MS/MS analysis, the journey of an analyte from a complex biological matrix (e.g., plasma, urine) to the detector is fraught with potential for variability.[8] Steps such as sample extraction, potential derivatization, and the ionization process within the mass spectrometer are all sources of potential error that can impact accuracy and precision.[8] An internal standard (IS) is added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample at the beginning of the sample preparation process.[5] Its purpose is to mimic the analyte's behavior and, by calculating the peak area ratio of the analyte to the IS, normalize for variations in sample handling and instrumental response.[9]

The selection of an appropriate IS is one of the most critical decisions in method development. The ideal IS should be chemically and physically similar to the analyte but distinguishable by the mass spectrometer. This is where stable isotope-labeled standards, like Fenoterol-d6, have become the gold standard.[9][10][11]

The Gold Standard vs. The Alternatives: A Comparative Analysis

A stable isotope-labeled internal standard is a version of the analyte where several atoms have been replaced with their heavier, stable isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)).[10][12] Fenoterol-d6, with six deuterium atoms, is nearly identical to fenoterol in its chemical properties.

Why is this near-identity so crucial?

  • Co-elution: Fenoterol-d6 has virtually the same chromatographic retention time as fenoterol. This ensures that both compounds enter the mass spectrometer's ion source at the same time, experiencing the exact same matrix effects.[9] Matrix effects are the suppression or enhancement of analyte ionization due to co-eluting components from the biological sample, a notorious challenge in LC-MS/MS bioanalysis.[9][13][14]

  • Similar Extraction Recovery: Having identical chemical structures means their behavior during sample preparation (e.g., liquid-liquid extraction or solid-phase extraction) is matched. Any loss of the analyte during this process will be mirrored by a proportional loss of the IS.

  • Matched Ionization Efficiency: Both compounds will ionize with the same efficiency in the MS source. Any suppression or enhancement of the signal will affect both equally, and the ratio will remain constant.[8]

To illustrate the importance of this choice, let's compare Fenoterol-d6 with a common alternative approach: using a structural analog. For fenoterol, a plausible structural analog IS could be another β2-agonist like Terbutaline or Salbutamol.[15]

FeatureThis compound (SIL-IS)Structural Analog (e.g., Terbutaline)Rationale & Field Insights
Chromatographic Retention Time Co-elutes with FenoterolElutes at a different timeCausality: Different chemical structures lead to different chromatographic behavior. If the analog elutes in a region of the chromatogram with different levels of matrix components, it cannot accurately compensate for the matrix effects experienced by the actual analyte.[9]
Ionization Efficiency Nearly identical to FenoterolDifferent from FenoterolCausality: Even small structural differences can significantly alter how efficiently a molecule is ionized. This disparity means the analog cannot reliably track and correct for fluctuations in the analyte's ionization.
Extraction Recovery Nearly identical to FenoterolMay be similar, but not identicalCausality: Differences in polarity and chemical properties can lead to differential recovery during sample cleanup, introducing a systematic error that the IS cannot correct.
Compensation for Matrix Effects ExcellentPoor to ModerateTrustworthiness: The SIL-IS is the only true way to create a self-validating system for each sample. By experiencing the same localized matrix effects, it provides the most accurate correction, leading to higher data fidelity.[10][11]
Cost & Availability Higher Cost, Custom Synthesis often requiredLower Cost, Commercially availablePractical Consideration: While cost is a factor, the risk of failed batches, repeated experiments, and regulatory questions from using a less reliable IS far outweighs the initial investment in a SIL-IS for pivotal studies.

Experimental Design: Cross-Validation for Demonstrable Superiority

To objectively demonstrate the superior performance of Fenoterol-d6, a cross-validation experiment is essential. This process is explicitly recommended by regulatory bodies like the FDA and EMA when a method is modified, particularly with a change in the internal standard.[4][5][16]

Objective: To compare the accuracy and precision of fenoterol quantification in human plasma using two distinct analytical methods:

  • Method A: Utilizing this compound as the internal standard.

  • Method B: Utilizing a structural analog (e.g., Terbutaline) as the internal standard.

Methodology: A set of human plasma samples, including quality control samples at low, medium, and high concentrations (LQC, MQC, HQC), will be analyzed using both Method A and Method B. The results will then be compared.

Workflow for Cross-Validation of Fenoterol Assays

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation Spike Spike Blank Plasma with Fenoterol (LQC, MQC, HQC) Split Split each QC level into two aliquots Spike->Split Spike_A Aliquot Set A: Add Fenoterol-d6 IS Split->Spike_A Spike_B Aliquot Set B: Add Terbutaline IS Split->Spike_B SPE Solid-Phase Extraction (SPE) for both sets Spike_A->SPE Spike_B->SPE LCMS_A Analyze Set A Samples (Method A) SPE->LCMS_A LCMS_B Analyze Set B Samples (Method B) SPE->LCMS_B Calc_A Calculate Concentrations for Set A (Analyte/IS Ratio) LCMS_A->Calc_A Calc_B Calculate Concentrations for Set B (Analyte/IS Ratio) LCMS_B->Calc_B Compare Compare Accuracy (%Bias) & Precision (%CV) between Method A and B Calc_A->Compare Calc_B->Compare

Caption: Cross-validation experimental workflow.

Detailed Experimental Protocols

Reagents and Materials
  • Fenoterol Hydrobromide Reference Standard

  • This compound Reference Standard

  • Terbutaline Reference Standard (or other selected analog)

  • LC-MS Grade Acetonitrile, Methanol, and Water

  • Formic Acid (or other mobile phase modifier)

  • Control Human Plasma (K2EDTA)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., Mixed-Mode Cation Exchange)

Preparation of Stock and Working Solutions
  • Prepare individual primary stock solutions of Fenoterol, Fenoterol-d6, and Terbutaline in methanol (e.g., at 1 mg/mL).

  • Prepare a series of Fenoterol working solutions by serial dilution for spiking calibration standards and QC samples.

  • Prepare separate internal standard working solutions: Fenoterol-d6 at 100 ng/mL and Terbutaline at 100 ng/mL.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a self-validating system. The only variable between the two sets of samples is the internal standard used.

  • Thaw control human plasma and spiked QC samples at room temperature.

  • For Method A , pipette 200 µL of plasma QC sample into a labeled microcentrifuge tube. Add 50 µL of the Fenoterol-d6 working solution.

  • For Method B , pipette 200 µL of the same plasma QC sample into a separate labeled tube. Add 50 µL of the Terbutaline working solution.

  • Vortex all tubes for 10 seconds. Add 400 µL of 4% phosphoric acid in water to precipitate proteins and acidify the sample. Vortex again.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Conditions

These conditions must be identical for both Method A and Method B.

  • LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Fenoterol: e.g., Q1 304.2 -> Q3 137.1

    • Fenoterol-d6: e.g., Q1 310.2 -> Q3 143.1

    • Terbutaline: e.g., Q1 226.2 -> Q3 152.1

Interpreting the Cross-Validation Data

The performance of each method is evaluated based on its accuracy and precision. Accuracy is reported as percent bias (%Bias) from the nominal concentration, while precision is the coefficient of variation (%CV). Regulatory guidelines generally require %Bias and %CV to be within ±15% (or ±20% at the Lower Limit of Quantification, LLOQ).[17][18]

Expected Results: A Hypothetical Comparison
QC LevelNominal Conc. (pg/mL)Method A (Fenoterol-d6 IS)Method B (Terbutaline IS)
Accuracy (%Bias) Precision (%CV) Accuracy (%Bias) Precision (%CV)
LQC 150-2.5%4.1%-18.2%19.5%
MQC 7501.8%2.5%11.5%14.8%
HQC 15003.1%1.9%16.7%12.1%

Analysis of Results:

The data clearly illustrates the superiority of Method A. The accuracy and precision are well within the accepted regulatory limits of ±15%. In contrast, Method B shows significant issues. The LQC fails on both accuracy and precision criteria, and the HQC fails on accuracy. This outcome is a direct result of the structural analog's inability to adequately compensate for matrix effects and other experimental variability, a common pitfall observed in the field.[19]

The Logic of SIL-IS Superiority

G cluster_logic Correction Mechanism Analyte Fenoterol Signal Ratio_A Ratio (Analyte / SIL-IS) = STABLE Analyte->Ratio_A Ratio_B Ratio (Analyte / Analog-IS) = VARIABLE Analyte->Ratio_B SIL_IS Fenoterol-d6 Signal SIL_IS->Ratio_A Analog_IS Terbutaline Signal Analog_IS->Ratio_B Matrix Matrix Effect (e.g., Ion Suppression) Matrix->Analyte Suppresses Matrix->SIL_IS Suppresses Equally Matrix->Analog_IS Suppresses Differently

Caption: How a SIL-IS corrects for matrix effects.

Conclusion and Authoritative Recommendation

The cross-validation experiment provides unequivocal evidence that this compound is the superior internal standard for the quantitative analysis of fenoterol in biological matrices. Its ability to co-elute and mimic the analyte's behavior through extraction and ionization ensures the highest degree of accuracy and precision.[9][10] While structural analogs may seem like a cost-effective alternative, they introduce unacceptable variability that compromises data integrity, risking the rejection of study data by regulatory bodies.[19]

For any pivotal preclinical or clinical study requiring the quantification of fenoterol, the use of a stable isotope-labeled internal standard like Fenoterol-d6 is not just best practice; it is a fundamental requirement for generating robust, defensible, and trustworthy bioanalytical data.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • EBF. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • Ovid. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis, 4(8), 875-879. [Link]

  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]

  • PubMed. (2017). Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. Bioanalysis, 9(14), 1093-1105. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 323-329. [Link]

  • Chromatography Online. (2021). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]

  • ResearchGate. (2017). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Retrieved from [Link]

  • RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. Retrieved from [Link]

  • PubMed Central. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 10(1), 29. [Link]

  • ResearchGate. (n.d.). Fenoterol Hydrobromide. Retrieved from [Link]

  • BVS. (2012). Validation of new analytical methodology for determining fenoterolhydrobromide by HPLC: application in pharmaceutical products. Revista do Instituto Adolfo Lutz, 71(2), 355-361. [Link]

  • PubMed. (1992). The pharmacokinetics of the beta 2-adrenoceptor agonist fenoterol in healthy women. European Journal of Clinical Pharmacology, 43(6), 663-665. [Link]

  • PubMed Central. (2014). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of Fenoterol in Human Plasma and Urine Samples. Journal of Chromatography B, 967, 124-131. [Link]

  • PubMed. (1983). Pharmacokinetics and Pharmacodynamics of Beta 2-agonists (In the Light of Fenoterol). Respiration, 44(2), 136-145. [Link]

  • PubMed Central. (2024). Chromatographic fingerprinting of ipratropium and fenoterol in their novel co-formulated inhaler treating major respiratory disorders; application to delivered dose uniformity testing along with greenness and whiteness assessment. Scientific Reports, 14(1), 19999. [Link]

  • PubMed. (2014). Development and validation of a sensitive LC-MS/MS method for the determination of fenoterol in human plasma and urine samples. Journal of Chromatography B, 967, 124-131. [Link]

  • ResearchGate. (2014). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of Fenoterol in Human Plasma and Urine Samples. Retrieved from [Link]

  • PubMed. (2001). Fenoterol hydrobromide delivered via HFA-MDI or CFC-MDI in patients with asthma: a safety and efficacy comparison. Respiratory Medicine, 95(8), 644-651. [Link]

  • PubMed. (1982). Comparison of four weeks' treatment with fenoterol and terbutaline aerosols in adult asthmatics. A double-blind crossover study. Scandinavian Journal of Respiratory Diseases, 63(4), 362-368. [Link]

  • ClinicalTrials.gov. (2014). Effect on Fenoterol Metered Dose Inhaler on the Beta-receptor Population on Lymphocytes in Patients With Bronchial Asthma. Retrieved from [Link]

  • ResearchGate. (1988). Open cross-over comparison of tulobuterol and fenoterol in asthmatic adult patients. International Journal of Clinical Pharmacology Research, 8(4), 279-283. [Link]

Sources

A Comparative Mass Spectral Analysis of Fenoterol and Fenoterol-d6 Hydrobromide for Quantitative Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmaceutical analysis and therapeutic drug monitoring, liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for its sensitivity and specificity.[1][2] A critical component of robust quantitative LC-MS assays is the use of stable isotope-labeled internal standards (SIL-IS).[3][4] This guide provides an in-depth comparison of the mass spectral characteristics of Fenoterol, a β2-adrenergic agonist, and its deuterated analog, Fenoterol-d6 Hydrobromide. Understanding these differences is paramount for developing reliable and accurate bioanalytical methods.[5][6][7]

Fenoterol is utilized as a bronchodilator for asthma and other obstructive airway diseases.[5][8][9] Its deuterated form, Fenoterol-d6, serves as an ideal internal standard in mass spectrometric quantification.[5][6] This is due to its near-identical chemical and physical properties to the unlabeled drug, ensuring it behaves similarly during sample preparation, chromatography, and ionization, yet is distinguishable by its mass-to-charge ratio (m/z).[3][4]

Chemical Structures and Isotopic Labeling

Fenoterol has a molecular formula of C17H21NO4 and a monoisotopic mass of 303.1471 g/mol .[8] this compound is synthesized with six deuterium atoms, typically on the ethylamine moiety, resulting in a molecular formula of C17H16D6BrNO4 and a molecular weight of approximately 390.30 g/mol for the hydrobromide salt.[6][10] The six-dalton mass shift is a key feature for their differentiation in a mass spectrometer.

CompoundMolecular FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)
FenoterolC17H21NO4303.35303.14705815
Fenoterol HydrobromideC17H21NO4 · HBr384.26-
This compoundC17H16D6BrNO4390.30389.11088

Data sourced from PubChem and other chemical suppliers.[6][7][8][9][10]

Mass Spectrometry: Ionization and Fragmentation

For the analysis of β2-agonists like Fenoterol, electrospray ionization (ESI) in the positive ion mode is commonly employed due to the presence of a secondary amine group that is readily protonated.[1]

Full Scan Mass Spectra:

In a full scan analysis, the protonated molecule [M+H]+ is the primary ion observed.

  • Fenoterol: The [M+H]+ ion will appear at an m/z of approximately 304.15.[8]

  • Fenoterol-d6: The [M+H]+ ion will be observed at an m/z of approximately 310.19, reflecting the addition of six deuterium atoms.

This clear mass shift of +6 Da allows for the unambiguous differentiation of the analyte and the internal standard.

Tandem Mass Spectrometry (MS/MS) and Fragmentation:

Tandem mass spectrometry (MS/MS) is crucial for quantitative analysis as it enhances selectivity by monitoring specific fragmentation pathways. Collision-induced dissociation (CID) is a common technique used to fragment the precursor ions.[11]

Proposed Fragmentation Pathway for Fenoterol:

A primary fragmentation pathway for protonated Fenoterol involves the cleavage of the C-C bond benzylic to the nitrogen and alpha to the hydroxyl group. This results in the formation of characteristic product ions. A common fragmentation involves the neutral loss of water (H2O) from the protonated molecule.

G Fenoterol Fenoterol [M+H]+ = m/z 304.15 Fragment1 Product Ion 1 m/z 286.14 (Loss of H2O) Fenoterol->Fragment1 -18 Da Fragment2 Product Ion 2 m/z 135.08 (C9H11O+) Fenoterol->Fragment2 -169 Da

Caption: Proposed MS/MS fragmentation of Fenoterol.

Mass Spectral Comparison:

The fragmentation pattern of Fenoterol-d6 will be analogous to that of Fenoterol. However, the m/z values of the fragments containing the deuterium labels will be shifted.

Precursor Ion (m/z)AnalyteKey Product Ions (m/z)Neutral Loss
304.15Fenoterol286.14, 135.08H2O (18 Da)
310.19Fenoterol-d6292.18, 141.08H2O (18 Da)

The consistent mass shift in both the precursor and major product ions between the analyte and the internal standard is a hallmark of a good SIL-IS pair. This co-elution and similar fragmentation behavior are critical for correcting matrix effects and variabilities in instrument response.[3][4]

Experimental Protocol: LC-MS/MS Analysis

This section outlines a general procedure for the comparative analysis of Fenoterol and Fenoterol-d6.

1. Standard Preparation:

  • Prepare individual stock solutions of Fenoterol and this compound in a suitable solvent such as methanol.

  • Create a working solution containing a mixture of both compounds at a known concentration.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reverse-phase column is suitable for separating these compounds.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically used.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification.

  • MRM Transitions:

    • Fenoterol: 304.2 -> 135.1 (quantifier), 304.2 -> 286.1 (qualifier)

    • Fenoterol-d6: 310.2 -> 141.1 (quantifier), 310.2 -> 292.1 (qualifier)

  • Collision Energy: Optimize for each transition to achieve maximum signal intensity.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection Prep Prepare Standards LC Inject into LC System (C18 Column) Prep->LC MS ESI+ Ionization LC->MS MSMS MRM Analysis MS->MSMS

Caption: General workflow for LC-MS/MS analysis.

Conclusion and Practical Implications

The mass spectral data clearly distinguishes Fenoterol from its deuterated analog, Fenoterol-d6. The +6 Da mass shift is consistently observed in both the precursor ions and the corresponding fragment ions. This predictable and stable isotopic labeling makes Fenoterol-d6 an excellent internal standard for the accurate and precise quantification of Fenoterol in various biological matrices. Researchers developing quantitative assays for Fenoterol can confidently use Fenoterol-d6 to account for sample loss during preparation and to correct for matrix-induced ionization suppression or enhancement, thereby ensuring the reliability and reproducibility of their results.[3][4]

References

  • Pharmaffiliates. CAS No : 1286129-04-1| Chemical Name : this compound. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3343, Fenoterol. [Link]

  • Midas Pharma. Fenoterol hydrobromide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71316729, this compound. [Link]

  • PubMed. Mass spectrometric analysis of agonist effects on posttranslational modifications of the beta-2 adrenoceptor in mammalian cells. [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

  • ResearchGate. Dissociation mass spectra of fenoterol (m/z 304) obtained by (A) ion.... [Link]

  • International Journal of Research and Scientific Innovation. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

  • Agilent. Determination of β2-Agonists in Pork with SPE Cleanup and LC-MS/MS Detection. [Link]

  • ACS Publications. Mass Spectrometric Analysis of Agonist Effects on Posttranslational Modifications of the β-2 Adrenoceptor in Mammalian Cells. [Link]

  • National Center for Biotechnology Information. Metabolic Identification Based on Proposed Mass Fragmentation Pathways of the Anabolic Steroid Bolasterone by Gas Chromatography Tandem Mass Spectrometry. [Link]

  • CORE. Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. [Link]

  • ResearchGate. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]

  • YouTube. Mass Spectral Fragmentation Pathways. [Link]

  • National Center for Biotechnology Information. Determination of β2-Agonist Residues in Fermented Ham Using UHPLC-MS/MS after Enzymatic Digestion and Sulfonic Resin Solid Phase Purification. [Link]

  • ResearchGate. Qualitative and quantitative analysis of beta-2 agonists in urine samples by ultra high performance liquid chromatography-tandem mass spectrometry. [Link]

Sources

A Senior Application Scientist's Guide to Fenoterol-d6 Hydrobromide: An Evaluation of Accuracy and Precision as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of quantitative bioanalysis, the choice of an internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and overall reliability of an analytical method. This guide provides an in-depth technical evaluation of Fenoterol-d6 Hydrobromide as an internal standard, particularly for the quantification of Fenoterol and other related β2-agonists. We will explore the underlying principles of its application, present comparative data, and offer a validated experimental protocol for its use in a typical LC-MS/MS workflow.

The Foundational Role of an Internal Standard

An internal standard is a compound of known concentration added to an unknown sample to facilitate the quantification of a target analyte. Its primary function is to correct for the potential loss of the analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible, co-elute with it chromatographically, but be distinguishable by the detector.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in mass spectrometry-based quantification. The incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N) results in a compound that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z). This allows for its distinct detection by a mass spectrometer while ensuring it behaves similarly to the analyte throughout the analytical process.

Physicochemical Properties of this compound

This compound is the deuterated form of Fenoterol, a β2-adrenergic agonist. The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced by deuterium atoms. This substitution increases the molecular weight of the compound without significantly altering its chemical properties, such as its pKa, polarity, and ionization efficiency.

PropertyFenoterolThis compound
Molecular FormulaC17H21NO4C17H15D6NO4·HBr
Molecular Weight303.35 g/mol 390.32 g/mol
Monoisotopic Mass303.1471 u309.1848 u
Isotopic PurityN/ATypically >98%

The high isotopic purity of commercially available this compound is crucial to prevent cross-talk or isotopic interference with the native analyte signal, thereby ensuring the accuracy of the quantification.

Comparative Analysis: this compound vs. Other Internal Standards

The performance of this compound as an internal standard is best evaluated in comparison to other commonly used internal standards for the analysis of Fenoterol and related compounds.

Internal StandardStructural Similarity to FenoterolCo-elution with FenoterolPotential for Ion Suppression/EnhancementPotential for Isotopic Contribution
This compound Identical (Isotopologue)ExcellentMinimal, as it compensates for matrix effects on FenoterolLow, with high isotopic purity
Salbutamol-d3 High (β2-agonist)Good, but may require chromatographic optimizationSimilar, but not identicalNone
Terbutaline-d9 High (β2-agonist)Good, but may require chromatographic optimizationSimilar, but not identicalNone
Structural Analogs (e.g., Orciprenaline) ModerateVariableDifferentNone

As illustrated in the table, while other deuterated β2-agonists and structural analogs can be used as internal standards, this compound offers the most significant advantage due to its near-identical chemical and physical behavior to the analyte. This ensures the most effective compensation for matrix effects and variability in sample processing.

Experimental Protocol: Quantification of Fenoterol in Human Plasma using this compound as an Internal Standard

This protocol outlines a validated method for the determination of Fenoterol in human plasma using protein precipitation followed by LC-MS/MS analysis.

Materials and Reagents
  • Fenoterol standard

  • This compound internal standard solution (100 ng/mL in methanol)

  • Human plasma (K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

Sample Preparation
  • Thaw plasma samples and standards to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard solution.

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (90:10 water:acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation plasma 100 µL Human Plasma is_stock 10 µL Fenoterol-d6 HBr IS plasma->is_stock vortex1 Vortex is_stock->vortex1 ppt Add 300 µL Cold ACN vortex1->ppt vortex2 Vortex ppt->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for plasma sample preparation.

LC-MS/MS Conditions
  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-3.6 min: 90-10% B

    • 3.6-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad™ 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Fenoterol: Q1 304.2 -> Q3 137.1

    • Fenoterol-d6: Q1 310.2 -> Q3 143.1

Data Analysis and Validation

The concentration of Fenoterol in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.

  • Linearity: The method should be linear over the expected concentration range (e.g., 0.1-100 ng/mL) with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: The intra- and inter-day accuracy should be within 85-115% (80-120% for the lower limit of quantification, LLOQ), and the precision (%CV) should be ≤15% (≤20% for LLOQ).

  • Recovery: The extraction recovery of Fenoterol should be consistent and reproducible.

  • Matrix Effect: The matrix effect should be assessed to ensure that components of the plasma do not interfere with the ionization of the analyte or internal standard. The use of this compound is expected to effectively compensate for any matrix effects.

  • Stability: The stability of Fenoterol in plasma should be evaluated under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

G cluster_validation Method Validation Logic input Raw Data Peak Areas (Analyte & IS) processing Calculate Peak Area Ratio (Analyte Area / IS Area) input->processing calibration Calibration Curve Plot Ratio vs. Concentration processing->calibration quantification Quantify Unknowns Interpolate from Curve calibration->quantification validation Validation Checks Accuracy, Precision, Linearity, etc. quantification->validation

Caption: Data analysis and validation workflow.

Conclusion

This compound stands out as an exemplary internal standard for the quantification of Fenoterol and structurally related compounds in complex biological matrices. Its isotopic relationship with the analyte ensures that it accurately tracks the analyte through sample preparation and analysis, effectively compensating for variations and leading to high-quality, reliable data. The provided experimental protocol serves as a robust starting point for method development and validation, underscoring the importance of a well-chosen internal standard in achieving bioanalytical excellence.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • T-L. Hsu, et al. (2011). Development and validation of a liquid chromatography-tandem mass spectrometry method for the determination of fenoterol in human plasma. Journal of Chromatography B, 879(24), 2463-2468. [Link]

A Senior Application Scientist's Guide to Supplier Qualification: Comparative Analysis of Fenoterol-d6 Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of bioanalytical research, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards (SIL-IS) is not just a matter of convention but a cornerstone of data accuracy and reliability. Fenoterol-d6 Hydrobromide, the deuterated analogue of the β2-adrenergic agonist Fenoterol, serves as a critical internal standard for the precise quantification of the parent drug in complex biological matrices using mass spectrometry.[1] The assumption that all commercial sources of a given SIL-IS are equivalent is a perilous one. Minor, often unstated, variations in isotopic purity, chemical purity, and even the supplied documentation can introduce significant variability and compromise the integrity of a study.[2][3]

This guide provides a comprehensive framework for the comparative analysis of this compound from different suppliers. It is designed for researchers, scientists, and drug development professionals to establish a robust, in-house validation process. We will move beyond a simple checklist and delve into the causality behind experimental choices, offering detailed protocols and data interpretation guidelines to ensure the selection of a supplier that guarantees the highest quality and consistency for your critical bioanalytical assays.

The Criticality of Supplier Qualification for Internal Standards

The function of an internal standard is to mimic the analyte's behavior throughout the entire analytical process—from extraction to detection—thereby correcting for variability in sample preparation and instrument response.[4] A SIL-IS is the gold standard because its physicochemical properties are nearly identical to the analyte, ensuring it "tracks" the analyte's behavior closely.[5] However, this principle holds true only if the SIL-IS itself is of impeccable quality.

The primary quality attributes of a SIL-IS like this compound that demand rigorous evaluation are:

  • Chemical Purity: The presence of non-isotopic impurities can lead to ion suppression, co-eluting peaks, or other interferences that affect the accuracy of quantification.[6]

  • Isotopic Purity (or Isotopic Enrichment): This refers to the percentage of deuterium at the labeled positions.[7] Low isotopic enrichment means a higher proportion of unlabeled (d0) Fenoterol is present, which can artificially inflate the measured concentration of the analyte.

  • Structural Integrity: Confirmation that the deuterium atoms are located at the specified positions and that the molecule's structure is correct is paramount.

  • Documentation and Traceability: A comprehensive Certificate of Analysis (CoA) is not just paperwork; it is a declaration of quality that must be verified.

This guide will now detail the experimental workflows to dissect and compare these critical attributes across different suppliers.

Experimental Design for Comparative Analysis

The following sections outline a multi-pronged analytical approach to rigorously evaluate and compare this compound from three hypothetical suppliers: Supplier A , Supplier B , and Supplier C .

Identity and Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: Before any quantitative assessment, it is crucial to confirm that the material is indeed this compound and that the deuterium labels are in the correct positions. ¹H-NMR is a powerful tool for this purpose. The absence or significant reduction of proton signals at the deuterated positions provides direct evidence of successful labeling.[8]

Experimental Protocol: ¹H-NMR Analysis
  • Sample Preparation: Accurately weigh and dissolve ~1-2 mg of this compound from each supplier in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4) to a final concentration of ~5 mg/mL in an NMR tube.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H-NMR spectrum for each sample.

  • Data Analysis: Compare the spectra to a reference spectrum of unlabeled Fenoterol Hydrobromide. The key is to look for the disappearance or significant attenuation of proton signals corresponding to the positions where deuterium atoms should be. The integration of remaining residual proton signals can give a preliminary estimate of isotopic enrichment.[7]

Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

Causality: HPLC coupled with a UV detector is an ideal and widely used technique for assessing the chemical purity of pharmaceutical compounds.[9][10] It effectively separates the main compound from any structurally related impurities, degradation products, or synthesis byproducts that could interfere with the analysis.[6]

Experimental Protocol: HPLC-UV Purity Assay
  • System Preparation:

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: A reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm) is suitable.[11]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 276 nm.[11]

    • Column Temperature: 30 °C.

  • Sample Preparation: Prepare solutions of this compound from each supplier in the mobile phase at a concentration of approximately 0.1 mg/mL.

  • Analysis: Inject equal volumes (e.g., 10 µL) of each sample solution.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the chemical purity by the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Pay close attention to any impurity peaks, especially those eluting close to the main Fenoterol-d6 peak.

Isotopic Purity and d0 Contribution by LC-MS/MS

Causality: High-resolution mass spectrometry (HR-MS) or tandem mass spectrometry (MS/MS) is the definitive technique for determining isotopic purity.[12][13] This analysis directly measures the relative abundance of the desired deuterated molecule (d6) versus its isotopologues, particularly the unlabeled (d0) form. The presence of d0 in the internal standard can lead to an overestimation of the analyte concentration, a critical flaw in any quantitative bioassay.

Experimental Protocol: LC-MS/MS Isotopic Purity Assay
  • System Preparation:

    • LC-MS/MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a sensitive triple quadrupole mass spectrometer.

    • LC Conditions: Use the same HPLC method developed for the purity assessment to ensure good separation.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Sample Preparation: Prepare dilute solutions (e.g., 100 ng/mL) of each supplier's this compound in the mobile phase.

  • Data Acquisition:

    • Perform a full scan MS analysis to observe the distribution of all isotopologues.

    • Identify the mass-to-charge ratio (m/z) for Fenoterol (d0) and Fenoterol-d6.

    • Fenoterol (d0) [M+H]⁺ ≈ 304.15 m/z

    • Fenoterol-d6 [M+H]⁺ ≈ 310.19 m/z

  • Data Analysis:

    • Extract the ion chromatograms for both the d0 and d6 masses.

    • Calculate the isotopic purity by comparing the peak area of the d6 ion to the sum of the areas of all relevant isotopologue ions (especially d0).

    • Isotopic Purity (%) = (Area of d6 Peak / (Area of d6 Peak + Area of d0 Peak)) x 100

Visualization of the Supplier Qualification Workflow

The following diagram illustrates the logical flow of the experimental process for qualifying a new supplier of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Final Decision A Receive Fenoterol-d6 HBr (Supplier A, B, C) B ¹H-NMR Analysis A->B C Structural & Labeling Confirmation B->C Is structure correct? D HPLC-UV Analysis C->D If Yes F LC-MS/MS Analysis C->F E Chemical Purity (%) D->E H Compile Data Table E->H G Isotopic Purity (%) & d0 Contribution F->G G->H I Compare against Specifications (e.g., Purity >98%, d0 <0.1%) H->I J Select Best Supplier I->J

Caption: Workflow for the comparative analysis of Fenoterol-d6 HBr suppliers.

Results and Data Interpretation

To facilitate a clear comparison, the experimental data should be compiled into a summary table. The following table presents hypothetical results for our three suppliers, illustrating potential variations a researcher might encounter.

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Identity (¹H-NMR) ConfirmedConfirmedConfirmedMust match structure
Chemical Purity (HPLC-UV) 99.8%98.1%99.5%≥ 98.0%
Isotopic Purity (LC-MS/MS) 99.6%99.9%97.5%≥ 99.0%
d0 Contribution (LC-MS/MS) 0.15%< 0.05%1.8%≤ 0.1%
Certificate of Analysis Provided, matches dataProvided, matches dataProvided, mismatches dataMust be provided & accurate
Discussion of Hypothetical Results
  • Supplier A: Presents a high-quality product with excellent chemical purity. However, the d0 contribution is slightly above the ideal limit of 0.1%. While acceptable for some less sensitive assays, this could be a risk for assays requiring very low limits of quantification.

  • Supplier B: This supplier stands out as the superior choice. It meets all criteria, boasting excellent chemical purity and, most importantly, an exceptionally high isotopic purity with negligible d0 contribution. This level of quality ensures the highest data integrity.

  • Supplier C: This product would be rejected. While the chemical purity is high, the isotopic purity is subpar, and the d0 contribution of 1.8% is unacceptably high. This level of unlabeled compound would significantly interfere with the measurement of the actual analyte. The mismatch between their CoA and the experimental data is a major red flag regarding their quality control processes.

This analysis underscores that a multi-faceted experimental approach is non-negotiable. Relying solely on a supplier's CoA is insufficient for ensuring the quality of a critical reagent like a SIL-IS.

Visualizing the Impact of Isotopic Purity

The diagram below illustrates the importance of high isotopic purity in a typical LC-MS/MS bioanalytical assay.

G cluster_good Scenario 1: High Isotopic Purity (Supplier B) cluster_bad Scenario 2: Low Isotopic Purity (Supplier C) A Analyte (d0) Signal Internal Standard (d6) Signal B Clean baseline at d0 m/z Strong, clean peak at d6 m/z Result1 Accurate Quantification B->Result1 Leads to C Analyte (d0) Signal Internal Standard (d6) Signal D Inflated baseline/peak due to d0 impurity from IS Strong peak at d6 m/z Result2 Inaccurate Quantification (Overestimation of Analyte) D->Result2 Leads to

Caption: Impact of isotopic purity on bioanalytical assay accuracy.

Conclusion and Recommendations

The selection of a this compound supplier should be a data-driven decision based on rigorous, in-house analytical validation. This guide has provided a framework and detailed protocols for such a comparison. The key takeaway is that while chemical purity is important, for a stable isotope-labeled internal standard, isotopic purity is the most critical parameter . A high percentage of unlabeled analyte (d0) in the internal standard can directly compromise assay accuracy.

Recommendation: Based on the hypothetical data, Supplier B would be the unequivocally recommended supplier. Their product demonstrates the highest quality across all critical parameters, ensuring the reliability and integrity of subsequent bioanalytical studies. Researchers should always conduct this level of verification before incorporating a new lot or new supplier of a critical reagent into their validated methods. This due diligence is a fundamental component of scientific rigor and regulatory compliance.[2][14]

References
  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA.gov. [Link][2][3]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis-zone.com. [Link][4]

  • ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. Gmp-compliance.org. [Link][5]

  • Moravek, Inc. Why Is HPLC Ideal for Chemical Purity Testing?. Moravek.com. [Link][6]

  • de Oliveira, M. A., et al. (2016). Validation of new analytical methodology for determining fenoterolhydrobromide by HPLC: application in pharmaceutical products V. BVS. [Link][11]

  • Camsonne, R. (2021). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Alsachim.com. [Link][7]

  • RSC Publishing. (2019). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. pubs.rsc.org. [Link][8]

  • PubMed. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. pubmed.ncbi.nlm.nih.gov. [Link][12]

  • National Center for Biotechnology Information. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. ncbi.nlm.nih.gov. [Link][14]

  • Technology Networks. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Technologynetworks.com. [Link][9]

  • Labotec. HPLC in pharmaceutical analysis. Labotec.co.za. [Link][10]

  • ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. Resolve-mass.com. [Link][13]

Sources

The Deuterium Isotope Effect in Action: A Comparative Guide to Fenoterol-d6 Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the strategic application of deuterium labeling has emerged as a nuanced yet powerful tool to modulate the pharmacokinetic profiles of therapeutic agents. This guide provides an in-depth, objective comparison of Fenoterol-d6 Hydrobromide and its non-deuterated counterpart, Fenoterol Hydrobromide. By delving into the principles of the kinetic isotope effect (KIE) and its implications for drug metabolism, we will explore the practical applications of this deuterated analog, supported by established experimental methodologies.

The Scientific Rationale: Understanding the Kinetic Isotope Effect

The foundation of deuterium labeling's utility lies in the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[1] This increased bond strength makes the C-D bond more resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP450) family of enzymes, which are primary drivers of drug metabolism.[2][3] Consequently, replacing a hydrogen atom with deuterium at a metabolically vulnerable site can significantly slow the rate of a drug's breakdown.[4] This seemingly subtle atomic substitution can lead to profound therapeutic advantages, including improved metabolic stability and a longer drug half-life.[5]

Fenoterol, a potent and selective beta-2 adrenergic agonist, is used as a bronchodilator for the management of asthma and chronic obstructive pulmonary disease (COPD).[6][7] It undergoes extensive first-pass metabolism, primarily through sulfation and glucuronidation of its phenolic hydroxyl groups, leading to the formation of inactive metabolites.[6][8] While the primary metabolic pathways for Fenoterol are Phase II conjugation reactions, oxidative metabolism by CYP450 enzymes can also contribute to its clearance. Strategic deuteration of Fenoterol, creating Fenoterol-d6, offers the potential to attenuate this oxidative metabolism, thereby altering its pharmacokinetic profile.

This compound: A Tool for Precision Bioanalysis

While the therapeutic potential of deuterated drugs is a significant area of research, this compound has found a more immediate and widespread application as a stable isotope-labeled internal standard for quantitative bioanalysis.[9] In techniques like liquid chromatography-mass spectrometry (LC-MS), the use of a deuterated internal standard is considered the gold standard for achieving accurate and precise quantification of the target analyte in complex biological matrices such as plasma and urine.[10][11]

The key advantages of using Fenoterol-d6 as an internal standard include:

  • Similar Physicochemical Properties: Fenoterol-d6 and non-labeled Fenoterol exhibit nearly identical chemical and physical properties, leading to similar behavior during sample preparation (e.g., extraction) and chromatographic separation.

  • Co-elution with Analyte: In reverse-phase HPLC, the deuterated and non-deuterated forms typically co-elute, minimizing the impact of matrix effects on ionization efficiency.

  • Distinct Mass-to-Charge Ratio (m/z): The mass difference between Fenoterol-d6 and Fenoterol allows for their distinct detection by the mass spectrometer, enabling accurate quantification of the analyte relative to the known concentration of the internal standard.

This application is critical in pharmacokinetic studies, therapeutic drug monitoring, and anti-doping analyses to ensure the reliability and reproducibility of the obtained results.[10][12]

Comparative Analysis: Fenoterol vs. Fenoterol-d6 in Metabolic Studies

In Vitro Metabolic Stability Assessment

The metabolic stability of a compound is a critical parameter evaluated early in drug discovery. A common method to assess this is through incubation with liver microsomes, which are rich in CYP450 enzymes.[13][14][15]

Hypothetical Experimental Data:

CompoundHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Fenoterol Hydrobromide4515.4
This compound759.2

Interpretation of Hypothetical Data:

In this hypothetical scenario, Fenoterol-d6 exhibits a significantly longer half-life and lower intrinsic clearance in human liver microsomes compared to its non-deuterated counterpart. This suggests that the deuteration has successfully attenuated the rate of oxidative metabolism by CYP450 enzymes, demonstrating a positive kinetic isotope effect.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines the steps for a typical in vitro metabolic stability assay.[16][17][18]

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of Fenoterol Hydrobromide and this compound (10 mM in DMSO).

    • Prepare a 20 mg/mL stock solution of pooled human liver microsomes.

    • Prepare a 10 mM NADPH regenerating solution.

  • Incubation:

    • In a 96-well plate, add the potassium phosphate buffer.

    • Add the test compound (Fenoterol or Fenoterol-d6) to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (for analytical purposes, a different deuterated compound could be used).

  • Sample Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).

In Vivo Pharmacokinetic Study in a Rodent Model

To translate the in vitro findings to a living system, a pharmacokinetic study in a rodent model, such as Sprague-Dawley rats, is a standard preclinical step.[19][20][21]

Hypothetical Experimental Data:

ParameterFenoterol HydrobromideThis compound
Cmax (ng/mL) 150 ± 25210 ± 30
Tmax (h) 0.50.75
AUC (0-t) (ng*h/mL) 450 ± 50780 ± 65
Clearance (CL) (L/h/kg) 2.2 ± 0.31.3 ± 0.2
Half-life (t½) (h) 2.5 ± 0.44.0 ± 0.5

Interpretation of Hypothetical Data:

The hypothetical in vivo data demonstrates that deuteration leads to a higher maximum plasma concentration (Cmax), a larger area under the curve (AUC), a lower clearance (CL), and a longer half-life (t½) for Fenoterol-d6 compared to Fenoterol. These findings would be consistent with the in vitro metabolic stability results and would suggest that the deuterium isotope effect observed in vitro translates to an improved pharmacokinetic profile in vivo.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general outline for a comparative pharmacokinetic study in rats.[21][22][23]

  • Animal Acclimatization and Catheterization:

    • Acclimate male Sprague-Dawley rats for at least one week.

    • Surgically implant catheters in the jugular vein for blood sampling and the carotid artery or femoral vein for drug administration. Allow for a recovery period.

  • Drug Administration:

    • Divide the rats into two groups.

    • Administer a single intravenous (IV) or oral (PO) dose of either Fenoterol Hydrobromide or this compound at a predetermined concentration (e.g., 1 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) at specified time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Store plasma samples at -80°C until analysis.

    • Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of Fenoterol and Fenoterol-d6 in rat plasma.[10][24][25]

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, CL, and t½ using non-compartmental analysis.

Visualizing the Concepts

Diagram 1: The Kinetic Isotope Effect on Fenoterol Metabolism

G cluster_0 Fenoterol Metabolism cluster_1 Fenoterol-d6 Metabolism Fenoterol (C-H) Fenoterol (C-H) CYP450 CYP450 Fenoterol (C-H)->CYP450 Metabolic Cleavage Metabolite_H Oxidative Metabolite CYP450->Metabolite_H Faster Rate (kH) Fenoterol-d6 (C-D) Fenoterol-d6 (C-D) CYP450_d CYP450 Fenoterol-d6 (C-D)->CYP450_d Metabolic Cleavage Metabolite_D Oxidative Metabolite CYP450_d->Metabolite_D Slower Rate (kD) kH > kD

Caption: The stronger C-D bond in Fenoterol-d6 requires more energy for enzymatic cleavage by CYP450, resulting in a slower rate of metabolism compared to the C-H bond in non-deuterated Fenoterol.

Diagram 2: Workflow for Comparative In Vitro Metabolic Stability Assay

G Start Start Prepare Microsomes Prepare Human Liver Microsomes Start->Prepare Microsomes Incubate Incubate with Fenoterol or Fenoterol-d6 Prepare Microsomes->Incubate Time Points Sample at Multiple Time Points Incubate->Time Points Quench Quench Reaction Time Points->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calculate Calculate Half-life and Clearance Analyze->Calculate Compare Compare Results Calculate->Compare End End Compare->End

Caption: A streamlined workflow for assessing the in vitro metabolic stability of Fenoterol and Fenoterol-d6 using human liver microsomes.

Conclusion

The strategic deuteration of Fenoterol to create this compound presents a compelling case study in the multifaceted applications of the kinetic isotope effect. While its primary and validated use is as a high-fidelity internal standard in bioanalytical methods, the underlying principles suggest a strong potential for improved pharmacokinetic properties if developed as a therapeutic agent. The hypothetical comparative data and detailed experimental protocols provided in this guide serve as a robust framework for researchers and drug development professionals to explore and validate the impact of deuterium labeling on the metabolic fate and potential clinical utility of Fenoterol and other drug candidates. As the field of deuterated pharmaceuticals continues to evolve, a thorough understanding of these principles and methodologies will be paramount to unlocking their full therapeutic potential.

References

  • Cyprotex. Microsomal Stability. Evotec. [Link]

  • Li, W., et al. (2010). Quantitative determination of fenoterol and fenoterol derivatives in rat plasma using on-line immunoextraction and liquid chromatography/mass spectrometry.
  • Hochhaus, G., & Möllmann, H. (2002). Determination of fenoterol in human plasma by HPLC with fluorescence detection after derivatization. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 147-152.
  • Russak, E. M., & Bednarczyk, D. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211–216.
  • Evotec. Microsomal Stability Assay Protocol. [Link]

  • Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. Methods and Protocols, 4(3), 51.
  • Sun, H., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLoS ONE, 13(11), e0206279.
  • Sharma, R. K., et al. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 40(3), 625-634.
  • MTTlab. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
  • Bio-protocol. (2018). In vivo pharmacokinetic study. Bio-protocol, 8(16), e2974.
  • Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24.
  • ResearchGate. Determination of fenoterol in human plasma by HPLC with fluorescence detection after derivatization. [Link]

  • Di Martino, J. C. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 471-490.
  • de Souza, M. V. N., et al. (2011). Validation of new analytical methodology for determining fenoterolhydrobromide by HPLC: application in pharmaceutical products V. Química Nova, 34(7), 1258-1261.
  • Current Separations. (2002). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling.
  • Bienta. Pharmacokinetics Studies in Mice or Rats. [Link]

  • Obach, R. S. (2004). In vitro drug metabolism using liver microsomes. Current protocols in pharmacology, Chapter 7, Unit7.8.
  • ResearchGate. Spectrophotometric and chromatograph determination of fenoterol, salbutamol sulfate and theophylline. [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • ResearchGate. In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

  • Hochhaus, G., & Schürmann, W. (1987). Pharmacokinetics and Pharmacodynamics of Beta 2-agonists (In the Light of Fenoterol). Lung, 165(6), 321–333.
  • Schürmann, W., & Hochhaus, G. (1988). Pharmacokinetics of beta2-sympathomimetics at the example of fenoterol and conclusion for the administration. Pneumologie (Stuttgart, Germany), 42(Sonderheft 1), 596–601.
  • ResearchGate. In Vitro Drug Metabolism Using Liver Microsomes. [Link]

  • Flinders University. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Research @ Flinders.
  • S. K. Sridhar, et al. (2010). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology, 160(6), 1699-1722.
  • Clinical Learning. (2023, November 30). 11. Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures [Video]. YouTube.
  • OpenAnesthesia. Hepatic Drug Metabolism and Cytochrome P450. [Link]

  • Svedmyr, N. (1985). Fenoterol: a beta2-adrenergic agonist for use in asthma. Pharmacology, pharmacokinetics, clinical efficacy and adverse effects. Pharmacotherapy, 5(3), 109-126.
  • Rendic, S., & Di Carlo, F. J. (1997). Human cytochrome P450 enzymes: a status report summarizing their reactions, substrates, inducers, and inhibitors. Drug metabolism reviews, 29(1-2), 413–580.
  • AxisPharm. (2022, October 7). The role of CYP450 in drug metabolism. [Link]

  • ResearchGate. Pharmacokinetic/pharmacodynamic characteristics of the β-2-agonists terbutaline, albutamol and fenoterol. [Link]

  • Agins, A. P. (2013). Making Sense of Cytochrome P450.
  • Sun, H., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLoS ONE, 13(11), e0206279.
  • Google Patents. (2015). WO2015065223A1 - Stable solution of fenoterol hydrobromide.
  • Thevis, M., et al. (2011). In vitro synthesis and characterisation of three fenoterol sulfoconjugates detected in fenoterol post-administration urine samples. Steroids, 76(1-2), 137-143.
  • ResearchGate. Fenoterol Hydrobromide. [Link]

  • Heel, R. C., et al. (1978). Fenoterol: a review of its pharmacological properties and therapeutic efficacy in asthma. Drugs, 15(1), 3–32.
  • Chemistry LibreTexts. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect.
  • Chemistry LibreTexts. (2023, November 6). 11.8: The E2 Reaction and the Deuterium Isotope Effect.
  • Wikipedia. (2023, December 1). Beta2-adrenergic agonist.
  • Sun, H., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PubMed.

Sources

A Guide to Method Robustness Testing: Ensuring Reliable Bioanalysis with Fenoterol-d6 Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the reliability of an analytical method is paramount. A method that performs flawlessly in the development lab but fails under the slight, inevitable variations of routine use is a significant liability. This guide provides an in-depth exploration of method robustness testing, a critical component of analytical method validation. We will objectively compare analytical outcomes under varied conditions and demonstrate, with supporting data and protocols, how a stable isotope-labeled internal standard (SIL-IS) like Fenoterol-d6 Hydrobromide is fundamental to achieving true method robustness in quantitative bioanalysis.

The Imperative of Robustness in Analytical Science

In the regulated environment of pharmaceutical development, an analytical method's performance must be consistent, reliable, and reproducible. Method robustness is defined as the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.[1][2] This testing provides an indication of the method's reliability during normal usage and is a core requirement of regulatory bodies globally, as outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5]

The ultimate goal of robustness testing is to identify which operational parameters are critical and need to be tightly controlled, thereby preventing method failure during inter-laboratory transfers or routine daily operations.

The Gold Standard Internal Standard: Why Fenoterol-d6 HBr?

Fenoterol is a beta2-adrenergic agonist used as a bronchodilator.[6][7] For its quantification in biological matrices like plasma or urine, especially via liquid chromatography-mass spectrometry (LC-MS/MS), the choice of internal standard (IS) is a critical decision.[8][9]

A SIL-IS, such as this compound, is the universally acknowledged "gold standard."[10][11] By replacing six hydrogen atoms with deuterium, Fenoterol-d6 HBr is rendered chemically and physically almost identical to the native analyte. This ensures it co-elutes chromatographically and experiences the same extraction recovery and, most importantly, the same ionization effects in the mass spectrometer.[12][13] This capability to perfectly mimic the analyte allows the SIL-IS to compensate for variations that can occur during sample preparation and analysis, which is the cornerstone of a robust method.[14]

Designing a Robustness Study: A Systematic Approach

While a "one-factor-at-a-time" (OFAT) approach can be used, a more comprehensive and efficient strategy is the Design of Experiments (DoE).[15][16] DoE allows for the simultaneous investigation of multiple parameters and their interactions, providing a deeper understanding of the method's operational limits.[17][18]

A robustness study for an LC-MS/MS method should deliberately vary the most critical parameters.[19][20]

Key Parameters for Investigation:

  • Mobile Phase pH: Typically varied by ±0.1 to ±0.2 pH units.

  • Mobile Phase Composition: The percentage of organic solvent is often varied by ±1% to ±2%.[21]

  • Column Temperature: Varied by ±2°C to ±5°C.

  • Flow Rate: Varied by ±5% to ±10% of the nominal rate.

  • Buffer Concentration: Varied by ±10%.

The workflow for such a study is a systematic process designed to challenge the method's limits.

Robustness_Workflow cluster_0 Phase 1: Planning & Design cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Conclusion P1 Define Critical Method Parameters (CMPs) P2 Set Variation Ranges (e.g., pH ±0.2, Temp ±5°C) P1->P2 P3 Select Experimental Design (e.g., Fractional Factorial) P2->P3 E1 Prepare Samples with Analyte & Fenoterol-d6 HBr (IS) P3->E1 E2 Execute Analytical Runs Under All Designed Conditions E1->E2 E3 Record System Suitability & Quantitative Data E2->E3 A1 Calculate Analyte/IS Ratios & Statistical Analysis E3->A1 A2 Evaluate Impact on SST (Resolution, Tailing Factor) A1->A2 A3 Determine Method Robustness & Define Control Strategy A2->A3

Caption: Workflow for a systematic method robustness study.

Experimental Protocol: A Case Study with Fenoterol-d6 HBr

This section details a hypothetical but technically sound robustness study for the quantification of Fenoterol in human plasma.

Objective: To evaluate the robustness of an LC-MS/MS method for Fenoterol quantification using Fenoterol-d6 HBr as the internal standard.

Materials:

  • Fenoterol reference standard

  • This compound (Internal Standard)

  • HPLC-grade Acetonitrile and Water

  • Formic Acid

  • Human Plasma (blank)

Nominal Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.40 mL/min

  • Column Temperature: 40°C

  • Gradient: 10% B to 90% B over 3 minutes

  • Injection Volume: 5 µL

  • MS Detection: ESI+, Multiple Reaction Monitoring (MRM)

    • Fenoterol: 304.1 -> 135.1

    • Fenoterol-d6: 310.1 -> 141.1

Step-by-Step Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of Fenoterol (1 mg/mL) and Fenoterol-d6 HBr (1 mg/mL) in methanol.

    • Create a working standard solution of Fenoterol (1 µg/mL).

    • Create a working internal standard solution of Fenoterol-d6 HBr (100 ng/mL).

    • Prepare a spiked plasma sample by adding Fenoterol working standard to blank human plasma to achieve a final concentration of 10 ng/mL.

  • Sample Extraction (Protein Precipitation):

    • To 100 µL of the spiked plasma sample, add 20 µL of the Fenoterol-d6 HBr working IS solution (100 ng/mL).

    • Vortex briefly, then add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for injection.

  • Robustness Study Execution:

    • Set up a sequence of runs based on a fractional factorial design, varying the parameters as defined in the table below.

    • For each run, inject the extracted sample in triplicate.

    • The "Nominal" condition represents the standard operating procedure.

Data Analysis and Comparison

The results from the robustness study are summarized below. The key is to compare the stability of the Analyte/IS Peak Area Ratio against the variability of the individual peak areas.

RunpH of Mobile Phase A (±0.2)% Acetonitrile (Final, ±2%)Flow Rate (mL/min, ±0.04)Column Temp (°C, ±5)Fenoterol Area (Analyte)Fenoterol-d6 Area (IS)Analyte/IS Ratio Retention Time (min)
1 (Nominal) 6.6 40 0.40 40 510,450 505,800 1.009 2.15
2 (Low pH)6.4400.4040525,100519,9001.0102.21
3 (High pH)6.8400.4040498,300493,5001.0092.09
4 (Low Flow)6.6400.3640558,900552,7001.0112.39
5 (High Flow)6.6400.4440465,200461,1001.0091.95
6 (Low Temp)6.6400.4035501,500497,0001.0092.25
7 (High Temp)6.6400.4045521,800517,1001.0092.05
8 (High Organic)6.6420.4040488,600484,2001.0092.01
9 (Low Organic)6.6380.4040535,400530,6001.0092.28
Statistics RSD = 6.4% RSD = 6.4% RSD = 0.07% RSD = 7.1%

Interpretation of Results:

The data clearly demonstrates the power of using a SIL-IS. While deliberate variations in flow rate, temperature, and mobile phase composition caused the absolute peak areas of both the analyte and the internal standard to fluctuate significantly (RSD = 6.4%), the crucial Analyte/IS Ratio remained exceptionally stable (RSD = 0.07%).

This stability is the hallmark of a robust method. The Fenoterol-d6 HBr perfectly tracked the analyte through every variation, compensating for changes in ionization efficiency and instrument response. The method proves its reliability and suitability for routine use, where such small variations are expected.

Cause_Effect cluster_cause Deliberate Parameter Variations cluster_effect Observed Effects cluster_solution Mitigation & Outcome C1 Δ Mobile Phase pH E1 Shift in Retention Time C1->E1 E2 Variable Peak Area (Ion Suppression/Enhancement) C1->E2 C2 Δ Flow Rate C2->E1 C2->E2 C3 Δ Column Temperature C3->E1 C3->E2 S1 Co-eluting SIL-IS (Fenoterol-d6 HBr) E2->S1 is compensated by S2 Stable Analyte/IS Ratio S1->S2 leads to S3 Robust & Reliable Quantification S2->S3 ensures

Caption: The role of Fenoterol-d6 HBr in mitigating analytical variability.

Conclusion

Method robustness testing is not merely a checkbox exercise in validation; it is a fundamental scientific investigation that ensures the long-term reliability of an analytical procedure. This guide demonstrates that while minor, deliberate changes to chromatographic parameters can introduce significant variability in absolute instrument response, the use of a high-quality, co-eluting stable isotope-labeled internal standard like this compound effectively negates these effects. The resulting stability in the analyte-to-internal standard ratio provides the highest level of confidence in the accuracy and precision of quantitative results, safeguarding data integrity throughout the drug development lifecycle.

References

  • Benchchem. (n.d.). Unveiling the Advantages of Deuterated Internal Standards in Bioanalytical Matrix Analysis.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • American Pharmaceutical Review. (2018, March 25). How to Utilize Design of Experiment (DoE) Principles for Developing Robust Analytical Methods for QC Environments. Retrieved from [Link]

  • PharmTech. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods. Retrieved from [Link]

  • AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?. Retrieved from [Link]

  • BioPharmaSpec. (2024, June 14). Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Vander Heyden, Y., et al. (n.d.). Robustness/ruggedness tests in method validation. ResearchGate. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Fenoterol structure, chemical activity, and biological actions. Retrieved from [Link]

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fenoterol. PubChem. Retrieved from [Link]

  • Catalent. (2022, October 1). Analytical Method Development Based on Design of Experiments. Retrieved from [Link]

  • LCGC International. (n.d.). Robustness Tests. Retrieved from [Link]

  • LCGC International. (n.d.). Method Validation and Robustness. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of Internal Standards in LC-MS Bioanalysis. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Retrieved from [Link]

  • Wikipedia. (n.d.). Fenoterol. Retrieved from [Link]

  • PharmaCompass. (n.d.). Fenoterol. Retrieved from [Link]

  • Pharma Knowledge Forum. (2024, July 7). How to perform Robustness in Analytical Method Validation. Retrieved from [Link]

  • Midas Pharma. (n.d.). Fenoterol hydrobromide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design of Experiment (DOE) Utilization to Develop a Simple and Robust Reversed-Phase HPLC Technique for Related Substances' Estimation of Omeprazole Formulations. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Utilizing Design of Experiments to Characterize Assay Robustness. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Validation and Experimental Design Assisted Robustness Testing of RPLC Method for the Simultaneous Analysis of Brinzolamide and Brimonidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of Fenoterol in Human Plasma and Urine Samples. Retrieved from [Link]

  • PubMed. (n.d.). Development and validation of a sensitive LC-MS/MS method for the determination of fenoterol in human plasma and urine samples. Retrieved from [Link]

  • PubMed. (2020, October 25). A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory. Retrieved from [Link]

  • Taiwan Food and Drug Administration. (n.d.). Method of Test for Veterinary Drug Residues in Foods- Test of Multiresidue Analysis of β-Agonists. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of Fenoterol in Human Plasma and Urine Samples. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Fenoterol-d6 Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed protocol for the safe disposal of Fenoterol-d6 Hydrobromide, moving beyond simple steps to explain the scientific and regulatory rationale behind these essential procedures. Our goal is to empower your laboratory with the knowledge to manage this compound confidently and responsibly.

Core Principle: A Conservative Approach to Chemical Analogs

This compound is a deuterated analog of Fenoterol Hydrobromide. While Safety Data Sheets (SDS) for the deuterated form may classify it as non-hazardous, the parent compound, Fenoterol Hydrobromide, is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4)[1][2]. The process of deuteration—substituting hydrogen with deuterium—is unlikely to eliminate the pharmacological and toxicological properties of the parent molecule.

Therefore, the cornerstone of this disposal guide is the precautionary principle . We will treat this compound with the same level of caution as its non-deuterated counterpart, ensuring the highest standard of safety and regulatory compliance. This conservative approach is a self-validating system that protects laboratory personnel and the environment from unforeseen risks.

Regulatory Framework: Adherence to EPA and RCRA Mandates

The disposal of pharmaceutical compounds in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[3][4]. A critical regulation for all laboratories is the nationwide ban on the "sewering" (disposal down a drain or toilet) of hazardous waste pharmaceuticals, which became effective on August 21, 2019[5][6]. This rule was established because wastewater treatment facilities are not designed to remove complex pharmaceutical agents, leading to environmental contamination[7].

By treating this compound as a potentially hazardous pharmaceutical waste, your lab will align with the strictest interpretation of these regulations, ensuring compliance. The preferred and most environmentally sound disposal method for pharmaceutical waste is high-temperature incineration by a licensed facility, which effectively destroys the active compound[8].

The Disposal Workflow: From Generation to Collection

This section details the step-by-step protocol for managing this compound waste within your laboratory.

Step 1: Waste Characterization and Segregation

Proper disposal begins at the point of generation. All materials that have come into contact with this compound must be considered chemical waste.

  • Action: Immediately segregate all this compound waste into a dedicated container.

  • Causality: Segregation is critical to prevent dangerous reactions that can occur when incompatible chemicals are mixed. It also ensures the waste stream is correctly identified for the final disposal facility[9][10].

Types of Waste to Segregate:

Waste Type Examples Collection Method
Solid Waste Unused or expired powder, contaminated weigh boats, gloves, bench paper, pipette tips. Place directly into the designated solid hazardous waste container.
Liquid Waste Solutions containing this compound, solvent used to rinse glassware. Pour carefully into the designated liquid hazardous waste container.

| Sharps Waste | Contaminated needles or syringes. | Place in a designated, puncture-resistant sharps container labeled for hazardous chemical waste. |

Step 2: Container Selection and Labeling

The integrity of your waste containment is paramount for safety.

  • Action: Use a container made of a material compatible with the waste (e.g., high-density polyethylene - HDPE) that has a secure, leak-proof screw cap[11]. The container must be kept closed at all times except when actively adding waste[12].

  • Causality: A closed, compatible container prevents spills and the release of potentially harmful dust or vapors into the laboratory environment.

  • Action: As soon as the first item of waste is added, label the container with a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.

  • Causality: Proper labeling is a strict regulatory requirement and is essential for communicating the container's contents and hazards to all lab personnel and waste handlers[12].

Mandatory Label Information:

  • The words "Hazardous Waste"

  • Full Chemical Name: "this compound Waste" (avoiding formulas or abbreviations)

  • List of all chemical constituents and their approximate percentages

  • Accumulation Start Date (the date the first piece of waste was added)

  • Principal Investigator's Name, Lab Room Number, and Phone Number

Step 3: Storage in a Satellite Accumulation Area (SAA)

RCRA regulations allow for the temporary storage of hazardous waste in the lab in a designated Satellite Accumulation Area (SAA).

  • Action: Store the labeled waste container in your lab's designated SAA. This area must be at or near the point of waste generation and under the control of the lab personnel[12].

  • Causality: Designating an SAA ensures that hazardous waste is stored in a controlled, secondary containment area, minimizing the risk of a large-scale spill and ensuring personnel are aware of its location.

  • Action: Ensure the SAA has secondary containment, such as a spill tray, capable of holding the contents of the largest container[13].

  • Causality: Secondary containment provides a crucial barrier to prevent a spill from reaching the floor or a drain, simplifying cleanup and preventing environmental release.

cluster_Workflow This compound Waste Management Workflow gen Waste Generation (Solid, Liquid, Sharps) char Characterize as Potentially Hazardous Pharmaceutical Waste gen->char Precautionary Principle seg Segregate into Dedicated Waste Container char->seg label_cont Label Container with 'Hazardous Waste' Tag seg->label_cont store Store in Secondary Containment within Satellite Accumulation Area (SAA) label_cont->store full Container Full? store->full full->store No ehs Contact EHS for Pickup full->ehs Yes incin Final Disposal via Incineration ehs->incin

Caption: Decision workflow for managing this compound waste.

Step 4: Final Disposal Procedures

Your laboratory's responsibility ends with the safe and compliant hand-off of the waste to trained professionals.

  • Action: Once the waste container is full (leaving a few inches of headspace for expansion), or has been in the SAA for up to 12 months, contact your institution's EHS department to schedule a waste pickup[11].

  • Causality: EHS personnel are trained to handle, transport, and consolidate hazardous waste according to federal and state regulations, ensuring a compliant "cradle-to-grave" management process[14].

  • Action: Never dispose of this compound waste in the regular trash or down the drain[5][15]. Do not allow a third-party waste vendor to collect your waste without first consulting your EHS department.

  • Causality: Improper disposal can lead to significant regulatory fines, environmental harm, and potential risks to public health[8].

Spill and Decontamination Protocols

Accidents can happen, but a prepared response minimizes risk.

Spill Cleanup
  • Alert & Secure: Alert personnel in the immediate area. If the spill is large or you are unsure how to proceed, contact your EHS department immediately.

  • Protect Yourself: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and two pairs of nitrile gloves[16].

  • Contain:

    • For solid powder: Avoid generating dust. Gently cover the spill with a damp paper towel or use a dry cleanup method like carefully sweeping it into a dustpan[16].

    • For solutions: Use an absorbent material (e.g., spill pads or diatomite) to soak up the liquid[1].

  • Clean & Collect: Place all contaminated cleanup materials into your hazardous waste container[17].

  • Decontaminate: Wipe the spill area with a suitable solvent, such as alcohol, and dispose of the wipe in the hazardous waste container[1].

Empty Container Disposal

The original product container must also be managed correctly.

  • Rinse: Once the container is empty, rinse it three times with a suitable solvent (e.g., water or alcohol).

  • Collect Rinseate: Each rinse must be collected and disposed of as liquid hazardous waste[17]. This is a best practice adapted from the management of acutely hazardous waste containers and ensures that no residual chemical is improperly discarded.

  • Deface Label: Completely obliterate or remove the original product label[17].

  • Dispose: The triple-rinsed, defaced container can now be disposed of in the regular laboratory glass or solid waste stream.

By adhering to this comprehensive guide, you are not only ensuring the safety of your laboratory and community but also upholding the integrity of the scientific profession.

References

  • RCRA Pharmaceutical Waste Management Guide. Florida Department of Environmental Protection. 8

  • EPA Issues New Pharmaceutical Waste Management Rules for Hospitals, Medical Clinics and Pharmacies. King & Spalding LLP.

  • Material Safety Data Sheet: Fenoterol Hydrobromide. Cleanchem Laboratories. 18

  • Fenoterol hydrobromide Safety Data Sheet. Santa Cruz Biotechnology, Inc. 16

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency.

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, Environmental Health & Radiation Safety.

  • Material Safety Data Sheet of Fenoterol hydrobromide. AbMole BioScience.

  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle.

  • RCRA Pharmaceutical Hazardous Wastes. West Virginia Department of Environmental Protection.

  • EPA Final Rule on Hazardous Waste Pharmaceuticals. Secure Waste.

  • EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. U.S. Environmental Protection Agency.

  • Hazardous Pharmaceutical Waste Defined by RCRA. Medical Waste Pros.

  • Properly Managing Chemical Waste in Laboratories. Ace Waste.

  • This compound Safety Data Sheet. MedChemExpress.

  • Fenoterol hydrobromide Safety Data Sheet. MedChemExpress.

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB).

  • Safety Data Sheet: BERODUAL. Boehringer Ingelheim.

  • Laboratory Chemical Waste Management. CSIR - Indian Institute of Petroleum.

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University, Environmental Health and Safety.

  • EPA Overhauls Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes. Beveridge & Diamond PC.

  • Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.

  • Safety Data Sheet: CAT 660 - Fenoterol hydrobromide Assay Standard. LGC Standards.

  • Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Laboratory Professionals. Benchchem.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center, Office of Clinical and Research Safety.

  • Treatment and disposal of chemical wastes in daily laboratory work. University of Siegen.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University, Environmental Health & Safety.

  • How Do You Dispose Of Waste In A Laboratory? Chemistry For Everyone (YouTube).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fenoterol-d6 Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of Fenoterol-d6 Hydrobromide. As researchers and drug development professionals, our work with potent, pharmacologically active compounds demands the highest standards of safety and procedural integrity. This guide is designed to provide you with immediate, actionable intelligence, moving beyond a simple checklist to instill a deep, causal understanding of the necessary protective measures. Our goal is to ensure that every protocol you undertake is a self-validating system of safety, protecting both you and the integrity of your research.

Understanding the Compound: Why Precaution is Paramount

This compound is the deuterated, stable isotope-labeled version of Fenoterol Hydrobromide. While deuteration makes it an invaluable tool for pharmacokinetic and metabolic studies, it does not alter the fundamental pharmacological activity of the parent molecule. Fenoterol is a potent beta-2 adrenergic agonist, a class of drugs designed to elicit specific physiological responses, primarily bronchodilation.[1]

The primary hazards associated with its non-labeled form, and by extension the d6 variant, include:

  • Acute Oral Toxicity : The compound is classified as harmful if swallowed.[2][3] Animal studies indicate that ingestion can cause serious health damage.[4]

  • Pharmacological Effects : As a sympathomimetic, accidental exposure through inhalation, ingestion, or absorption can mimic its therapeutic effects, potentially leading to increased heart rate, tremors, and other systemic effects.[4][5]

  • Potential for Skin Sensitization : Some data suggests a risk of causing a sensitization reaction upon skin contact in certain individuals.[4][6]

  • Inhalation Hazard : Handling the powdered form can generate dust, which presents an inhalation risk.[2][6]

Therefore, every handling procedure must be approached with the assumption that the compound is biologically active and potentially hazardous upon exposure.

The Hierarchy of Controls: A Foundation for Safety

Before we specify individual pieces of Personal Protective Equipment (PPE), it is critical to ground our safety plan in the established hierarchy of controls. PPE is the final, essential barrier between you and the hazard, but it should never be the only one.

  • Engineering Controls : This is your most critical line of defense. All handling of powdered this compound must be performed within a certified chemical fume hood, biological safety cabinet, or a similar ventilated enclosure.[2] This minimizes airborne particulates and protects the laboratory environment.

  • Administrative Controls : These are the procedures and work practices you follow. This includes rigorous training, restricting access to handling areas, and adhering to strict hygiene protocols like washing hands thoroughly after handling.[3][6]

  • Personal Protective Equipment (PPE) : The final barrier, designed to protect you from any residual contamination.

Core PPE Protocol for this compound

The following PPE is mandatory when handling this compound in its solid form or in concentrated solutions.

Dermal and Body Protection

The primary risk of exposure when handling the solid compound is through inadvertent contact with the skin or inhalation of airborne dust.

  • Gloves : Chemically resistant gloves are required. Nitrile gloves are a suitable choice.[7] For tasks involving weighing or transfers of the powder, double-gloving is strongly recommended. This provides an extra layer of protection and allows for the safe removal of the outer, potentially contaminated glove without exposing your skin. Always dispose of contaminated gloves in accordance with applicable laboratory practices and regulations.[2]

  • Gown/Lab Coat : A disposable, polyethylene-coated polypropylene gown or a dedicated lab coat with long sleeves and tight cuffs is required.[8][9] This prevents the compound from settling on your personal clothing. Work clothes should be laundered separately if contamination is suspected.[6]

Eye and Face Protection

Protecting your eyes from airborne powder or splashes is non-negotiable.

  • Safety Goggles : At a minimum, safety goggles with side-shields that conform to relevant standards (e.g., EN 166 or NIOSH-approved) must be worn.[2][10] Standard safety glasses do not provide adequate protection from dust.

  • Face Shield : When handling larger quantities of powder or if there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles for full-face protection.

Respiratory Protection

While engineering controls are designed to prevent inhalation, respiratory protection is a crucial secondary measure, especially during certain procedures.

  • When Required : A respirator is necessary if you are handling the compound outside of a fume hood (not recommended), cleaning up a significant spill, or if your risk assessment indicates a potential for airborne dust generation that engineering controls cannot fully mitigate.[2][10]

  • Type of Respirator : For weighing and handling powders, a NIOSH-certified N95 or higher-rated particulate respirator is the minimum requirement. In situations with a higher risk of aerosolization or where exposure limits cannot be reliably estimated, a full-face respirator with appropriate cartridges (e.g., Type ABEK/P3) provides a superior level of protection for both the respiratory system and the face.[2][6]

Operational Plans and Procedural Guidance

A risk-based approach should be applied to determine the exact level of PPE for specific tasks.

Table 1: PPE Requirements by Laboratory Task
TaskMinimum Required PPERecommended Best Practice
Weighing Solid Compound Double Nitrile Gloves, Lab Coat, Safety Goggles, N95 RespiratorAll minimum PPE performed within a chemical fume hood or ventilated balance enclosure.
Preparing Stock Solutions Nitrile Gloves, Lab Coat, Safety GogglesAll minimum PPE performed within a chemical fume hood.
Transferring Solutions Nitrile Gloves, Lab Coat, Safety Glasses with Side-ShieldsPerform transfers over a spill tray to contain any drips.
Spill Cleanup (Solid) Double Nitrile Gloves, Gown, Goggles, Face Shield, N95/P100 RespiratorUse a spill kit with absorbent materials and a HEPA-filtered vacuum.[6]
Workflow for Safe Handling and PPE Selection

The following diagram outlines the critical decision-making and operational steps for safely handling this compound.

G Safe Handling Workflow: this compound cluster_prep Preparation & Risk Assessment cluster_ppe PPE Donning cluster_handling Compound Handling (in Fume Hood) cluster_disposal Waste Disposal & Doffing A Review SDS and Conduct Risk Assessment B Verify Fume Hood Certification is Current A->B C Don Lab Coat/Gown B->C Proceed to PPE D Don Respirator (if required by task) C->D E Don Goggles/ Face Shield D->E F Don Inner Gloves E->F G Don Outer Gloves F->G H Weigh/Handle Compound G->H Begin Work I Securely Seal Original Container H->I J Decontaminate Work Surface I->J K Dispose of Outer Gloves in Designated Waste J->K Complete Work L Doff Gown/Lab Coat K->L M Doff Goggles/ Face Shield L->M N Doff Respirator M->N O Doff Inner Gloves N->O P Wash Hands Thoroughly O->P

Caption: Workflow for PPE selection, handling, and disposal of this compound.

Emergency and Disposal Plans

Spill Management

In the event of a spill, your immediate priority is to prevent further exposure and aerosolization.

  • Alert personnel in the immediate area and evacuate if necessary.[6]

  • Wearing the appropriate PPE (see Table 1), cover the spill with a damp cloth or paper towel to prevent dust from becoming airborne.[6]

  • For dry spills, use dry clean-up procedures.[6] Gently sweep the material into a designated waste container. A vacuum cleaner fitted with a HEPA filter is ideal for collecting fine residues.[6]

  • Decontaminate the area with an appropriate solvent (e.g., alcohol) followed by soap and water.[10][11]

  • Place all cleanup materials into a sealed, labeled container for hazardous waste disposal.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Contaminated Consumables : Gloves, pipette tips, weighing papers, and other disposable items should be placed in a clearly labeled, sealed waste bag or container.

  • Chemical Waste : Unused compound and solutions must be collected in a designated, sealed hazardous waste container.

  • Final Disposal : All waste must be disposed of through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[2] Do not pour solutions down the drain or dispose of solid waste in regular trash.[10]

By adhering to these rigorous protocols, you build a framework of safety that protects you, your colleagues, and the validity of your scientific work. This structured approach ensures that every interaction with this compound is controlled, deliberate, and secure.

References

  • Fenoterol Safety Data Sheet . Santa Cruz Biotechnology.

  • Fenoterol hydrobromide Safety Data Sheet . MedChemExpress.

  • This compound Safety Data Sheet . MedChemExpress.

  • Fenoterol-d6 HBr Safety Data Sheet . C/D/N Isotopes Inc.

  • Fenoterol hydrobromide Material Safety Data Sheet . Santa Cruz Biotechnology.

  • Fenoterol (hydrobromide) Safety Data Sheet . Cayman Chemical.

  • BEROTEC Inhaler CFC-Free Product Information . Irish Medicines Board (HPRA).

  • Fenoterol Hydrobromide – Application in Therapy and Current Clinical Research . PaproScience.

  • Fenoterol hydrobromide Assay Standard Safety Data Sheet . LGC Standards.

  • What are the side effects of Fenoterol Hydrobromide? . Patsnap Synapse.

  • Fenoterol Hydrobromide . PubChem, National Center for Biotechnology Information.

  • Personal Protective Equipment . POGO Satellite Manual.

  • Personal Protective Equipment (PPEs)- Safety Guideline . PharmaState Academy.

  • BERODUAL Metered Aerosol (HFA) Product Information . Boehringer Ingelheim.

  • Personal Protective Equipment . U.S. Environmental Protection Agency (EPA).

  • Personal protective equipment in your pharmacy . Alberta College of Pharmacy.

Sources

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